1-Acetyl-1,2,3,4-tetrahydroquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406746. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-9(13)12-8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7H,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWLNRQGJSQRAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90324444 | |
| Record name | 1-Acetyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90324444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4169-19-1 | |
| Record name | Kyuzol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406746 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Acetyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90324444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Acetyl-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that serves as a key intermediate and building block in the synthesis of a variety of more complex molecules.[1][2] Its tetrahydroquinoline core is a prevalent motif in numerous natural products and pharmacologically active compounds, drawing significant attention in the fields of medicinal chemistry and drug development.[3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, and known biological significance of this compound, tailored for a scientific audience.
Chemical and Physical Properties
This compound is a colorless to almost colorless clear liquid.[5] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 4169-19-1 | [6] |
| Molecular Formula | C₁₁H₁₃NO | [2][6] |
| Molecular Weight | 175.23 g/mol | [2][6] |
| Boiling Point | 295 °C | [1] |
| Density | 1.12 g/cm³ | [1] |
| Refractive Index | 1.5770-1.5810 | [7] |
| pKa (Predicted) | 1.17 ± 0.20 | [7] |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives can be achieved through various methods. A primary route involves the acylation of 1,2,3,4-tetrahydroquinoline. Below are generalized experimental protocols based on common synthetic strategies for tetrahydroquinolines and their N-acetylated derivatives.
General Acetylation of 1,2,3,4-tetrahydroquinoline
This protocol describes a typical N-acetylation reaction.
Materials:
-
1,2,3,4-tetrahydroquinoline
-
Acetic anhydride
-
A suitable base (e.g., triethylamine or pyridine)
-
Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 1,2,3,4-tetrahydroquinoline in the anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add the base to the solution and cool the mixture in an ice bath.
-
Slowly add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for a specified time (typically a few hours, monitored by TLC).
-
Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Reductive Amination followed by Acetylation
An alternative approach involves the synthesis of the tetrahydroquinoline ring system followed by acetylation. Domino reactions, which combine multiple steps in a single operation, are efficient for producing the core structure.[8]
Conceptual Workflow:
Caption: A generalized workflow for the synthesis of this compound.
Spectroscopic Data
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring, as well as the aliphatic protons of the tetrahydro portion and the acetyl group.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the acetyl group (typically in the range of 165-190 ppm), aromatic carbons, and the aliphatic carbons of the saturated ring.[5][6]
4.2. Infrared (IR) Spectroscopy The IR spectrum of this compound would be characterized by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically appearing in the region of 1630-1680 cm⁻¹. Aromatic C-H and aliphatic C-H stretching vibrations would also be present.
Biological Activity and Mechanism of Action
The specific biological activity and mechanism of action for this compound are not extensively documented in publicly available literature. However, the broader class of tetrahydroquinoline and tetrahydroisoquinoline derivatives has been the subject of significant research, revealing a wide range of pharmacological effects.[3][4][9]
Derivatives of the tetrahydroquinoline scaffold have been investigated for their potential as:
-
Anticancer agents: Some tetrahydroquinolines exhibit cytotoxic and antiproliferative activities.[10]
-
Anti-inflammatory agents: The tetrahydroisoquinoline core is found in molecules with anti-inflammatory properties.[11]
-
Opioid Receptor Modulators: N-substituted tetrahydroquinolines have been studied as ligands for μ- and δ-opioid receptors, with potential applications in pain management.[4][6]
-
RORγ Inverse Agonists: Certain 1,2,3,4-tetrahydroquinoline derivatives have been identified as inverse agonists of the retinoic acid receptor-related orphan receptor γ (RORγ), a target for prostate cancer therapy.[12]
-
NF-κB Inhibitors: Novel derivatives of 1,2,3,4-tetrahydroquinolines have shown potent inhibition of NF-κB transcriptional activity.
A related compound, 1-acetyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (ADTIQ), formed from the reaction of dopamine with methylglyoxal, has been studied as a potential neurotoxin in the context of diabetes and Parkinson's disease.[8] This suggests that N-acetylated tetrahydro-isoquinoline and -quinoline structures can have significant biological implications.
The N-acetylation of the tetrahydroquinoline core can influence the molecule's affinity for biological targets. For instance, in a series of μ-opioid receptor agonists/δ-opioid receptor antagonists, N-acetylation increased the affinity for the δ-opioid receptor.[6]
Given the diverse activities of the parent scaffold, a generalized potential mechanism of action for N-acetylated tetrahydroquinolines could involve interaction with various receptors and signaling pathways.
Caption: Potential interaction of N-acetylated tetrahydroquinolines with various biological targets.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:
-
Working in a well-ventilated area or under a chemical fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of vapors and contact with skin and eyes.
-
Storing in a tightly closed container in a cool, dry place.
Conclusion
This compound is a valuable chemical entity with a foundational role in the synthesis of more complex molecules of medicinal interest. While its specific biological activities are yet to be fully elucidated, the broader family of tetrahydroquinolines exhibits a rich pharmacology. This guide provides a consolidated resource of its known properties and synthetic approaches, serving as a valuable tool for researchers engaged in drug discovery and development. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully explore its therapeutic potential.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. ajrconline.org [ajrconline.org]
- 4. Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,3,4-TETRAHYDRO-1-ACETYLQUINOLINE(4169-19-1) 1H NMR [m.chemicalbook.com]
- 8. Formation of a salsolinol-like compound, the neurotoxin, 1-acetyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, in a cellular model of hyperglycemia and a rat model of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 1-Acetyl-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 1-Acetyl-1,2,3,4-tetrahydroquinoline. The information is intended to support research and development activities by providing key data and experimental insights into this heterocyclic compound.
Core Chemical Properties
This compound, with the CAS number 4169-19-1, is a derivative of tetrahydroquinoline featuring an acetyl group on the nitrogen atom.[1][2] This modification significantly influences its chemical behavior compared to its parent compound.
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. These values are crucial for its handling, characterization, and application in chemical synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO | [1][3] |
| Molecular Weight | 175.23 g/mol | [1][3] |
| Appearance | Colorless to Almost Colorless Clear Liquid | [1][4] |
| Boiling Point | 295 °C | [1][5] |
| 371.1 °C at 760 mmHg | [2] | |
| Density | 1.12 g/cm³ | [1][2][5] |
| Refractive Index | 1.5770 - 1.5810 | [1] |
| pKa | 1.17 ± 0.20 (Predicted) | [1] |
Synthesis and Experimental Protocols
The primary route for synthesizing this compound involves the N-acetylation of 1,2,3,4-tetrahydroquinoline.
General Synthesis Workflow
The diagram below illustrates a typical workflow for the synthesis and purification of this compound.
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol: N-Acetylation
A representative experimental protocol for the synthesis of this compound is adapted from standard acylation procedures for similar heterocyclic amines.[6]
-
Dissolution: Dissolve 1,2,3,4-tetrahydroquinoline (1 equivalent) in a suitable solvent, such as ethanol or dichloromethane, in a round-bottom flask equipped with a magnetic stirrer.
-
Acylation: Cool the solution in an ice bath. Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution. Alternatively, acetyl chloride can be used in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl byproduct.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water and neutralize with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or chloroform.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound as a clear liquid.
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is characteristic. The acetyl protons typically appear as a singlet around 2.2 ppm. The protons on the tetrahydroquinoline ring will show complex splitting patterns in the aromatic region (around 7.0-7.5 ppm) and the aliphatic region (typically 1.9-3.8 ppm).
-
¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon of the acetyl group around 169 ppm.[7] Aromatic carbons will appear between 120-140 ppm, and the aliphatic carbons of the heterocyclic ring will be observed in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. A strong absorption band is expected in the region of 1640-1660 cm⁻¹ , which is characteristic of the tertiary amide carbonyl (C=O) stretch. This distinguishes it from the parent amine, which would show N-H stretching bands.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 175, corresponding to the molecular weight of the compound.
Reactivity and Stability
Chemical Reactivity
The acetyl group on the nitrogen atom significantly alters the reactivity of the tetrahydroquinoline ring system. As an amide, the nitrogen's lone pair of electrons is delocalized into the acetyl carbonyl group. This has several consequences:
-
Reduced Nucleophilicity: The nitrogen atom is significantly less nucleophilic and basic compared to the parent 1,2,3,4-tetrahydroquinoline.
-
Stability to Oxidation: The acetyl group provides some protection against oxidation at the nitrogen and adjacent carbons. Studies on the related N-acetyl-1,2,3,4-tetrahydroisoquinoline have shown it to be less reactive towards certain oxidative reactions compared to N-alkylated analogs.[8]
The diagram below illustrates the influence of the N-acetyl group on the electron density and reactivity of the nitrogen atom.
Caption: Logical relationship showing how the acetyl group reduces nitrogen reactivity.
Stability
This compound is a stable compound under normal laboratory conditions.[9] It should be stored in a cool, dry place in a tightly sealed container.
Potential Applications in Drug Development
While this compound itself may not be a primary therapeutic agent, it serves as a crucial building block and intermediate in medicinal chemistry. The tetrahydroquinoline scaffold is present in numerous biologically active compounds.[10][11] By functionalizing the aromatic ring or modifying the acetyl group, a diverse library of compounds can be generated for screening in various drug discovery programs. The acetyl group can also serve as a protecting group for the nitrogen during multi-step syntheses.
References
- 1. 1,2,3,4-TETRAHYDRO-1-ACETYLQUINOLINE CAS#: 4169-19-1 [amp.chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound | 4169-19-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. CAS NO. 4169-19-1 | 1,2,3,4-TETRAHYDRO-1-ACETYLQUINOLINE | C11H13NO [localpharmaguide.com]
- 6. prepchem.com [prepchem.com]
- 7. spectrabase.com [spectrabase.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lab-chemicals.com [lab-chemicals.com]
- 10. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
Elucidating the Structure of 1-Acetyl-1,2,3,4-tetrahydroquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of 1-Acetyl-1,2,3,4-tetrahydroquinoline. The document details the expected outcomes from key spectroscopic techniques, offers detailed experimental protocols, and presents logical workflows for confirming the molecular structure of this N-acetylated heterocyclic compound.
Molecular Structure and Properties
This compound is a derivative of 1,2,3,4-tetrahydroquinoline, featuring an acetyl group attached to the nitrogen atom. This modification significantly influences the electronic environment and, consequently, the spectroscopic properties of the molecule.
Molecular Formula: C₁₁H₁₃NO[1][2]
Molecular Weight: 175.23 g/mol [1][2]
Spectroscopic Data for Structure Confirmation
The following tables summarize the anticipated quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), which are crucial for the unequivocal identification of this compound. The predicted NMR data is based on the known spectra of 1,2,3,4-tetrahydroquinoline and the established effects of N-acetylation.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| H-2 | ~3.8 | t | ~6.5 |
| H-3 | ~1.9 | m | - |
| H-4 | ~2.7 | t | ~6.5 |
| H-5 | ~7.2 | d | ~7.5 |
| H-6 | ~7.0 | t | ~7.5 |
| H-7 | ~7.1 | t | ~7.5 |
| H-8 | ~7.5 | d | ~7.5 |
| -COCH₃ | ~2.2 | s | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Chemical Shift (δ) (ppm) |
| C-2 | ~45 |
| C-3 | ~26 |
| C-4 | ~22 |
| C-4a | ~129 |
| C-5 | ~127 |
| C-6 | ~126 |
| C-7 | ~128 |
| C-8 | ~124 |
| C-8a | ~138 |
| -C=O | ~170 |
| -CH₃ | ~22 |
Table 3: Key Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~1660 | C=O (Amide I) stretch |
| ~3050-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch |
| ~1600, ~1480 | Aromatic C=C stretch |
Table 4: Mass Spectrometry (MS) Fragmentation Data
| m/z | Interpretation |
| 175 | [M]⁺ (Molecular Ion) |
| 132 | [M - COCH₃]⁺ |
| 117 | [M - COCH₃ - CH₃]⁺ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to yield high-quality data for the structure elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024-4096 (or more for dilute samples).
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Thin Film (for liquids/oils): Apply a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (for solids): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Record a background spectrum of the empty sample holder or pure KBr pellet.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Data Acquisition (EI Mode):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.
-
-
Data Acquisition (ESI Mode):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas: Nitrogen.
-
Drying Gas Temperature: 200-300 °C.
-
-
Data Processing: The mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge ratio (m/z).
Visualization of Workflows and Relationships
The following diagrams, created using the DOT language, illustrate the logical flow of the structure elucidation process.
Caption: Experimental workflow for the synthesis, purification, and structural elucidation of this compound.
Caption: Logical relationship between the proposed structure and the corroborating spectroscopic data.
References
Synthesis of 1-Acetyl-1,2,3,4-tetrahydroquinoline from Quinoline: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-acetyl-1,2,3,4-tetrahydroquinoline, a valuable scaffold in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process commencing with the reduction of quinoline to 1,2,3,4-tetrahydroquinoline (THQ), followed by the N-acetylation of the resulting intermediate. This document furnishes detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic workflow and reaction mechanism to support researchers and scientists in the field.
Introduction
This compound is a key heterocyclic motif found in a variety of biologically active compounds. Its synthesis from readily available quinoline is a common transformation in organic chemistry. This guide details a reliable and efficient two-step synthetic route, focusing on practical laboratory-scale preparation. The first step involves the selective hydrogenation of the pyridine ring of quinoline to yield 1,2,3,4-tetrahydroquinoline. The subsequent step is the N-acetylation of the secondary amine of THQ to afford the final product.
Synthetic Pathway Overview
The overall synthesis is a two-step process:
-
Reduction of Quinoline to 1,2,3,4-Tetrahydroquinoline (THQ): This step selectively reduces the nitrogen-containing heterocyclic ring of quinoline.
-
N-Acetylation of 1,2,3,4-Tetrahydroquinoline: The secondary amine of THQ is acylated using acetic anhydride to yield the final product.
Experimental Protocols
Step 1: Reduction of Quinoline to 1,2,3,4-Tetrahydroquinoline (THQ)
Several methods are available for the reduction of quinoline. Catalytic hydrogenation is a common and efficient approach. Below are protocols for heterogeneous catalytic hydrogenation using different catalysts.
Method A: Cobalt-Catalyzed Hydrogenation
This method utilizes an in-situ generated cobalt catalyst from cobalt(II) acetate and zinc powder.
-
Reagents and Equipment:
-
Quinoline
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)
-
Zinc powder
-
Deionized water
-
Autoclave/high-pressure reactor equipped with a magnetic stirrer
-
Standard laboratory glassware
-
-
Procedure:
-
To a glass liner of a high-pressure autoclave, add quinoline (0.5 mmol), deionized water (1.5 mL), cobalt(II) acetate tetrahydrate (5 mol%, 6.2 mg), and zinc powder (50 mol%, 16.3 mg).[1]
-
Seal the autoclave and purge it with hydrogen gas three times.
-
Pressurize the autoclave to 30 bar with hydrogen gas.
-
Stir the reaction mixture at a specified temperature (e.g., 70-150 °C) for 15 hours.[1]
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Extract the reaction mixture with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,2,3,4-tetrahydroquinoline.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Method B: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation
This is a classic and widely used method for the hydrogenation of quinolines.
-
Reagents and Equipment:
-
Quinoline
-
5% Palladium on carbon (Pd/C)
-
Solvent (e.g., Dichloromethane, Ethanol, or Isopropanol)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)
-
Standard laboratory glassware
-
-
Procedure:
-
In a suitable reaction vessel, dissolve quinoline in the chosen solvent (e.g., dichloromethane for optimal selectivity).[2]
-
Carefully add 5% Pd/C catalyst (typically 5-10 mol% of palladium).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (e.g., 1-4 atm) or maintain a hydrogen atmosphere using a balloon.[2]
-
Stir the reaction mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield 1,2,3,4-tetrahydroquinoline.
-
Step 2: N-Acetylation of 1,2,3,4-Tetrahydroquinoline
This step can be efficiently carried out using acetic anhydride, often without the need for a catalyst or solvent.
-
Reagents and Equipment:
-
1,2,3,4-Tetrahydroquinoline (from Step 1)
-
Acetic anhydride
-
Round-bottomed flask with a magnetic stirrer
-
Standard laboratory glassware for workup and purification
-
-
Procedure:
-
In a round-bottomed flask, place 1,2,3,4-tetrahydroquinoline (1 mmol).
-
Add acetic anhydride (1.2 mmol) to the flask.
-
Stir the mixture at room temperature. The reaction is typically exothermic and proceeds rapidly.
-
Monitor the reaction by TLC until the starting material is consumed (usually within 15-30 minutes).
-
Upon completion, add water to the reaction mixture to quench the excess acetic anhydride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with a saturated solution of sodium bicarbonate to remove any remaining acetic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by column chromatography or distillation if necessary. A solvent-free approach often yields a product of high purity.
-
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of 1,2,3,4-tetrahydroquinoline from quinoline using various catalytic systems.
Table 1: Catalytic Hydrogenation of Quinoline to 1,2,3,4-Tetrahydroquinoline
| Catalyst System | Temperature (°C) | H₂ Pressure (bar) | Time (h) | Solvent | Yield (%) | Reference |
| Co(OAc)₂·4H₂O / Zn | 70-150 | 30 | 15 | H₂O | Up to 96 | [1] |
| Pd/CN | 50 | 20 | - | Various | 86.6–97.8 | [3] |
| 5% Pd/C | Room Temp. | 1-4 | - | Dichloromethane | 65-90 | [2] |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Characterization of this compound
The final product can be characterized using standard analytical techniques.
-
Appearance: Colorless to almost colorless clear liquid.
-
Molecular Formula: C₁₁H₁₃NO
-
Molecular Weight: 175.23 g/mol
-
¹H NMR: Expected chemical shifts (δ, ppm) in CDCl₃ would show aromatic protons (around 7.0-7.5 ppm), a triplet for the CH₂ group adjacent to the nitrogen (around 3.8 ppm), a triplet for the benzylic CH₂ group (around 2.7 ppm), a multiplet for the C3-CH₂ group (around 1.9 ppm), and a singlet for the acetyl methyl group (around 2.2 ppm).
-
¹³C NMR: The spectrum of the similar compound, 1-acetyl-2-methyl-1,2,3,4-tetrahydroquinoline, shows characteristic peaks for the acetyl carbonyl carbon around 169 ppm, aromatic carbons between 123-138 ppm, and aliphatic carbons between 21-48 ppm. Similar shifts are expected for the title compound.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the amide carbonyl group (C=O) around 1650-1670 cm⁻¹. The spectrum of the precursor, 1,2,3,4-tetrahydroquinoline, shows a characteristic N-H stretch around 3400 cm⁻¹, which should be absent in the acetylated product.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 175.
Reaction Mechanism
Reduction of Quinoline
The catalytic hydrogenation of quinoline proceeds via the addition of hydrogen atoms across the double bonds of the pyridine ring. The reaction is typically initiated by the adsorption of both hydrogen and the quinoline molecule onto the surface of the catalyst.
N-Acetylation of 1,2,3,4-Tetrahydroquinoline
The N-acetylation of the secondary amine in THQ with acetic anhydride is a nucleophilic acyl substitution reaction.
Conclusion
The synthesis of this compound from quinoline is a straightforward and high-yielding two-step process. The reduction of quinoline can be achieved using various catalytic systems, with palladium on carbon and in-situ generated cobalt catalysts offering excellent results. The subsequent N-acetylation with acetic anhydride is a rapid and efficient reaction that can often be performed under solvent-free conditions. The detailed protocols and data presented in this guide provide a solid foundation for the successful synthesis and characterization of this important heterocyclic compound for applications in research and drug development.
References
- 1. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 2. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Acetyl-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Acetyl-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of interest in pharmaceutical and organic synthesis. This document details its chemical identifiers, a standard experimental protocol for its synthesis, and concludes with a workflow diagram for its preparation.
Core Compound Identifiers
This compound is a derivative of tetrahydroquinoline, featuring an acetyl group attached to the nitrogen atom. Its fundamental properties and identifiers are summarized below for easy reference.
| Identifier | Value |
| CAS Number | 4169-19-1[1][2][3] |
| Molecular Formula | C₁₁H₁₃NO[1][3][4] |
| Molecular Weight | 175.23 g/mol [1][3][4] |
| IUPAC Name | 1-(3,4-dihydro-2H-quinolin-1-yl)ethanone[1] |
| Canonical SMILES | CC(=O)N1CCCC2=CC=CC=C21[1][4] |
| InChI Key | RRWLNRQGJSQRAF-UHFFFAOYSA-N[1] |
| Appearance | Colorless to Almost colorless clear liquid |
| Purity | >98.0% (GC) |
| Boiling Point | 371.1°C at 760 mmHg[1] |
| Density | 1.12 g/cm³ |
| Flash Point | 181.1°C[1] |
Experimental Protocol: Synthesis of this compound
The following protocol describes a standard laboratory procedure for the N-acetylation of 1,2,3,4-tetrahydroquinoline to yield this compound. This method is adapted from established procedures for the acylation of similar heterocyclic amines.
Materials:
-
1,2,3,4-Tetrahydroquinoline
-
Acetic anhydride
-
An appropriate solvent (e.g., dichloromethane, ethanol)
-
A suitable base (e.g., pyridine, triethylamine, or aqueous sodium hydroxide for workup)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and stirring apparatus
-
Rotary evaporator
-
Chromatography supplies (silica gel, solvents for elution)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,2,3,4-tetrahydroquinoline in the chosen solvent.
-
Addition of Acetylating Agent: While stirring the solution, slowly add acetic anhydride dropwise. If a non-basic solvent is used, a base like pyridine or triethylamine is typically added to neutralize the acetic acid byproduct.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, the mixture is typically diluted with water.
-
If an acid scavenger was not used during the reaction, the solution can be basified with a mild base like sodium hydroxide to neutralize any remaining acid.
-
The aqueous solution is then extracted with an organic solvent such as dichloromethane or ethyl acetate.
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and filtered.
-
-
Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
Experimental Workflow: Synthesis of this compound
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
Physical and chemical properties of N-acetyl tetrahydroquinolines
An In-depth Technical Guide on the Physical and Chemical Properties of N-acetyl Tetrahydroquinolines
Introduction
N-acetyl tetrahydroquinolines are a significant class of heterocyclic compounds built upon the tetrahydroquinoline scaffold, which is prevalent in a wide array of natural products and pharmacologically active molecules.[1][2] The introduction of an N-acetyl group modifies the electronic and steric properties of the tetrahydroquinoline core, influencing its solubility, stability, and biological activity. These derivatives have garnered considerable interest in medicinal chemistry and drug development due to their diverse biological activities, including potential as antitumor, antifungal, antiviral, and acetylcholinesterase (AChE) inhibitory agents.[3][4] This guide provides a comprehensive overview of the physical and chemical properties of N-acetyl tetrahydroquinolines, detailed experimental protocols for their synthesis and analysis, and insights into their mechanisms of action.
Physical and Chemical Properties
The physical properties of N-acetyl tetrahydroquinolines can vary significantly based on the substitution pattern on the quinoline ring. The N-acetyl group generally increases the polarity and boiling point compared to the parent tetrahydroquinoline. Quantitative data for several representative compounds are summarized below.
Table 1: Physical Properties of Selected N-acetyl Tetrahydroquinolines
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index | pKa (Predicted) |
| 1-Acetyl-1,2,3,4-tetrahydroquinoline | 4169-19-1 | C₁₁H₁₃NO | 175.23 | Clear, colorless to almost colorless liquid | N/A | 295[5]; 371.1 @ 760 mmHg[6] | 1.12[5][6] | 1.5770-1.5810[5] | 1.17 ± 0.20[5] |
| 8-Acetyl-5,6,7,8-tetrahydroquinoline | 1146576-61-5 | C₁₁H₁₃NO | 175.23 | Liquid | N/A | N/A | 1.107 @ 25 °C[7] | n20/D 1.568[7] | 5.44 ± 0.40[7] |
| N-Acetyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (ADTQ) | N/A | C₁₃H₁₇NO | 203.28 | White to yellowish powder | 109-111[3] | N/A | N/A | N/A | N/A |
Solubility
N-acetyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (ADTQ) is reported to be soluble in organic solvents such as ethanol, methanol, and acetic acid.[3] Generally, the N-acetyl group can enhance solubility in polar organic solvents.
Spectroscopic and Analytical Data
Characterization of N-acetyl tetrahydroquinolines relies heavily on spectroscopic techniques. NMR, IR, and mass spectrometry are essential for structural elucidation and confirmation.
Table 2: Spectroscopic Data for Representative N-acetyl Tetrahydroquinolines
| Technique | Compound | Key Features and Observed Values |
| ¹H NMR | 2,5-Dimethyl-3a,4,5,9b-tetrahydro-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione (a related THQ derivative) | (400 MHz, CDCl₃): δ 7.47 (ddd, J = 7.4, 1.7, 0.8 Hz, 1H), 7.24–7.14 (m, 1H), 6.89 (td, J = 7.5, 1.1 Hz, 1H), 6.69 (dd, J = 8.3, 1.1 Hz, 1H), 3.99 (d, J = 9.4 Hz, 1H), 3.53 (dd, J = 11.5, 2.5 Hz, 1H), 3.36 (ddd, J = 9.4, 4.4, 2.4 Hz, 1H), 3.03 (dd, J = 11.5, 4.4 Hz, 1H), 2.98 (s, 3H), 2.79 (s, 3H).[8] |
| ¹³C NMR | 1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinoline | Spectral data available, computed using HOSE algorithm.[9] |
| ¹³C NMR | 2,5-Dimethyl-3a,4,5,9b-tetrahydro-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione (a related THQ derivative) | (101 MHz, CDCl₃): δ 178.9, 176.9, 148.5, 130.3, 128.7, 119.8, 118.9, 112.7, 50.6, 43.7, 42.1, 39.6, 25.5 ppm.[8] |
| IR | 7-Acetyl-N-(4-acetylphenyl)-1-amino-5,8-dimethyl-8-hydroxy-6-(4-N,N-dimethylaminophenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide (a complex THIQ derivative) | Key peaks observed at 3424 (O–H), 3320 (N–H), 2916 (C–H, sp³), 1705 (C=O, acetyl).[10] Note: The C=O stretch for the acetyl group is characteristic. |
| Mass Spec | General | ESI-MS is commonly used for molecular weight determination. |
Experimental Protocols
Synthesis of N-acetyl Tetrahydroquinolines
The synthesis of N-acetyl tetrahydroquinolines can be achieved through various routes, often involving the initial formation of the tetrahydroquinoline ring followed by N-acetylation.
Method 1: Povarov Reaction followed by N-Acetylation
This method involves a three-component imino Diels-Alder reaction to form the tetrahydroquinoline core.
-
Protocol:
-
Imine Formation: A solution of a substituted aniline (1.0 equiv) and an aldehyde (e.g., 2-furaldehyde, 1.0 equiv) in acetonitrile is stirred to form the corresponding imine.
-
Cycloaddition: A Lewis acid catalyst (e.g., BiCl₃, 20 mol%) is added to the imine mixture. An alkene (e.g., N-Vinylpyrrolidin-2-one, 1.1 equiv) is then added dropwise.[4]
-
Reaction: The mixture is stirred for a specified time (e.g., 24 hours) at a controlled temperature (e.g., 30-35 °C).[4]
-
Work-up: A saturated aqueous NaHCO₃ solution is added, and the mixture is extracted with ethyl acetate. The organic phase is dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash chromatography on silica gel (hexane-EtOAc) to yield the tetrahydroquinoline derivative.
-
N-Acetylation: The purified tetrahydroquinoline is dissolved in acetic anhydride, and sodium acetate (1 equiv) is added. The suspension is heated to 120 °C until full conversion is observed by TLC.[11]
-
Final Work-up: The solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic phase is dried and concentrated to yield the N-acetyl tetrahydroquinoline.[11]
-
Method 2: Reductive Amination of Quinolines
This one-pot tandem reaction provides N-alkylated tetrahydroquinolines, which can be adapted for N-acetylation if the appropriate starting materials are used or followed by an acetylation step.
-
Protocol:
-
Reaction Setup: To a reaction tube, add the substituted quinoline (1.0 equiv), an aldehyde or ketone (1.0 equiv), Hantzsch ester (3.5 equiv), and an arylboronic acid catalyst (e.g., 3-trifluoromethylphenylboronic acid, 25 mol%).[12]
-
Solvent Addition: Add 1,2-dichloroethane (DCE) to the reaction tube.[12]
-
Reaction: Seal the tube and heat in an oil bath at 60 °C for 12 hours, monitoring progress by TLC.[12]
-
Purification: After completion, the reaction mixture is concentrated and purified by silica gel column chromatography using a petroleum ether/ethyl acetate solvent system to isolate the N-substituted tetrahydroquinoline.[12]
-
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): Used for determining the purity of N-acetyl tetrahydroquinolines and for quantification in various matrices.[3]
-
Gas Chromatography (GC) and Mass Spectrometry (GC-MS): Suitable for analyzing volatile derivatives and identifying impurities.[3]
-
Thin-Layer Chromatography (TLC): Primarily used to monitor the progress of synthesis reactions.[11][12] A common mobile phase is a mixture of petroleum ether and ethyl acetate.[12] Spots can be visualized using UV light or appropriate staining reagents.
Biological Activity and Signaling Pathways
Derivatives of the tetrahydroquinoline scaffold are known to interact with various biological targets. The N-acetyl group can modulate this activity, influencing potency and selectivity.
Anticancer Activity and the PI3K/AKT/mTOR Pathway
Certain tetrahydroquinoline derivatives have demonstrated potent anticancer activity. One study revealed that a novel tetrahydroquinolinone derivative exerts its effect by inducing massive oxidative stress, leading to autophagy via the PI3K/AKT/mTOR signaling pathway in HCT-116 colorectal cancer cells.[13]
Caption: PI3K/AKT/mTOR pathway inhibited by a THQ derivative.[13]
Acetylcholinesterase (AChE) Inhibition
Many tetrahydroquinoline derivatives have been investigated as potential inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. The standard method for assessing this activity is the Ellman assay.
Caption: Experimental workflow for the AChE inhibition assay.
Antioxidant and Anti-inflammatory Mechanisms
The N-acetyl moiety is present in N-acetylcysteine (NAC), a well-known antioxidant. NAC functions by replenishing intracellular glutathione (GSH) and by modulating redox-sensitive signaling pathways.[14][15] While direct evidence for N-acetyl tetrahydroquinolines is still emerging, the mechanisms of NAC provide a plausible model for their potential antioxidant and anti-inflammatory actions. Key pathways inhibited by NAC include those mediated by NF-κB and MAP kinases (JNK, p38), which are central to inflammatory responses.[16]
Caption: Potential antioxidant/anti-inflammatory mechanism.[14][16]
Conclusion
N-acetyl tetrahydroquinolines represent a versatile and promising class of compounds for scientific research and drug development. Their physical and chemical properties are tunable through synthetic modification, allowing for the optimization of pharmacokinetic and pharmacodynamic profiles. The synthetic routes are well-established, and a robust suite of analytical techniques is available for their characterization and quality control. With demonstrated biological activities spanning anticancer, neuroprotective, and antimicrobial effects, further investigation into the specific mechanisms of action of N-acetyl tetrahydroquinoline derivatives is warranted to fully unlock their therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy N-Acetyl-4,4-dimethyl-1,2,3,4-tetrahydroquinoline [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. 1,2,3,4-TETRAHYDRO-1-ACETYLQUINOLINE CAS#: 4169-19-1 [amp.chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 8-Acetyl-5,6,7,8-tetrahydroquinoline CAS#: 1146576-61-5 [m.chemicalbook.com]
- 8. Aerobic Oxidative EDA Catalysis: Synthesis of Tetrahydroquinolines Using an Organocatalytic EDA Active Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms of N-acetylcysteine in the prevention of DNA damage and cancer, with special reference to smoking-related end-points - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular mechanisms of N-acetylcysteine actions - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 1-Acetyl-1,2,3,4-tetrahydroquinoline: A Technical Guide for Preclinical Investigation
Abstract
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This technical guide provides a comprehensive framework for the preclinical investigation of a specific derivative, 1-Acetyl-1,2,3,4-tetrahydroquinoline. While direct experimental data on this acetylated analog is nascent, this document synthesizes the extensive research on related tetrahydroquinoline and tetrahydroisoquinoline derivatives to postulate and provide detailed protocols for evaluating its potential anticonvulsant, anti-inflammatory, and neuroprotective activities.[2][3][4][5][6] This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap for unlocking the therapeutic promise of this intriguing molecule.
Introduction: The Tetrahydroquinoline Scaffold and the Acetyl Moiety's Significance
The tetrahydroquinoline ring system is a recurring motif in a vast array of natural products and synthetic molecules with significant pharmacological properties.[1][2] Its structural rigidity and ability to present substituents in a defined three-dimensional space make it an attractive starting point for drug design. Derivatives of the closely related tetrahydroisoquinoline scaffold have demonstrated a wide spectrum of biological activities, including anticonvulsant, anti-inflammatory, neuroprotective, and anticancer effects.[2][4][7][8][9]
The introduction of an acetyl group at the N1 position of the tetrahydroquinoline ring, to form this compound, is hypothesized to modulate the parent molecule's physicochemical and pharmacological properties. The acetyl group can influence solubility, membrane permeability, and metabolic stability. Furthermore, it may alter the compound's interaction with biological targets, potentially leading to novel or enhanced therapeutic activities. This guide will focus on two key areas of high potential for this molecule: neuroactivity, specifically anticonvulsant effects, and cytoprotective activity, with a focus on anti-inflammatory and neuroprotective mechanisms.
Synthesis of this compound
A straightforward and efficient synthesis of this compound can be achieved through the N-acetylation of 1,2,3,4-tetrahydroquinoline. A similar procedure has been described for the synthesis of 1-acetyl-1,2,3,4-tetrahydroquinoxaline.[10]
Experimental Protocol: N-Acetylation of 1,2,3,4-tetrahydroquinoline
-
Dissolution: Dissolve 1,2,3,4-tetrahydroquinoline in a suitable solvent such as ethanol.
-
Reagent Addition: Add acetic anhydride dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with water and basify with a mild base like sodium hydroxide.
-
Extraction: Extract the aqueous layer with an organic solvent such as chloroform.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization to obtain pure this compound.
Caption: Synthetic scheme for this compound.
Investigation of Potential Anticonvulsant Activity
Given that numerous tetrahydroisoquinoline derivatives exhibit anticonvulsant properties, it is a primary area of investigation for this compound.[3][5][9][11] Preclinical evaluation in established in vivo and in vitro models is crucial to determine its potential as an anti-epileptic agent.
In Vivo Screening for Anticonvulsant Efficacy
Initial screening in rodent models is a standard approach to identify anticonvulsant activity. The two most widely used models are the Maximal Electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the Pentylenetetrazole (PTZ) test, a model for myoclonic and absence seizures.[12][13][14][15][16]
-
Animal Preparation: Use adult male mice or rats, acclimatized to the laboratory conditions.
-
Compound Administration: Administer this compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), via intraperitoneal (i.p.) or oral (p.o.) route at various doses. A vehicle control group and a positive control group (e.g., phenytoin for MES, diazepam for PTZ) should be included.
-
Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes) for the compound to be absorbed and distributed.
-
Seizure Induction:
-
MES Test: Deliver a brief electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or auricular electrodes.
-
PTZ Test: Administer a subcutaneous injection of PTZ at a convulsant dose (e.g., 85 mg/kg).
-
-
Observation and Scoring: Observe the animals for the presence or absence of seizures. In the MES test, the endpoint is the abolition of the hind limb tonic extension phase. In the PTZ test, the endpoint is the absence of clonic seizures for a defined period.
-
Data Analysis: Calculate the percentage of animals protected from seizures at each dose and determine the median effective dose (ED50).
| Parameter | Maximal Electroshock (MES) Test | Pentylenetetrazole (PTZ) Test |
| Seizure Type Modeled | Generalized tonic-clonic | Myoclonic, absence |
| Induction Method | Electrical stimulus | Chemical convulsant (PTZ) |
| Primary Endpoint | Abolition of hind limb tonic extension | Absence of clonic seizures |
| Positive Control | Phenytoin | Diazepam |
In Vitro Mechanistic Assays
Should in vivo activity be observed, in vitro assays can elucidate the underlying mechanism of action. Many anticonvulsant drugs act by modulating voltage-gated ion channels or enhancing GABAergic inhibition.
-
Cell Culture: Use a suitable neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) that expresses the ion channels of interest.
-
Recording: Perform whole-cell patch-clamp recordings to measure ionic currents through specific channels (e.g., voltage-gated sodium or calcium channels).
-
Compound Application: Perfuse the cells with varying concentrations of this compound.
-
Data Acquisition and Analysis: Record changes in current amplitude, voltage-dependence of activation and inactivation, and other channel gating properties. Analyze the data to determine if the compound modulates channel function.
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 3. Comparative anticonvulsant activity of N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticonvulsant Potential of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines: Insights from Strychnine and Nicotine Models in In Vivo and In Silico Studies [mdpi.com]
- 6. 2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline exhibits anti-inflammatory properties and protects the nigral dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Synthesis, stereochemistry and anticonvulsant action of 4-phenyltetrahydroisoquinolines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 13. In Vivo Experimental Models of Epilepsy: Ingenta Connect [ingentaconnect.com]
- 14. In vivo experimental models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. wuxibiology.com [wuxibiology.com]
- 16. researchgate.net [researchgate.net]
1-Acetyl-1,2,3,4-tetrahydroquinoline: A Comprehensive Technical Guide for its Application as a Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetyl-1,2,3,4-tetrahydroquinoline is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its unique structural features, combining a bicyclic aromatic system with a functionalized nitrogen atom, make it an attractive scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides an in-depth overview of the synthesis, chemical properties, reactivity, and applications of this compound, with a particular focus on its role in medicinal chemistry. Detailed experimental protocols, comprehensive data tables, and illustrative diagrams are presented to facilitate its use in research and development.
Introduction
The 1,2,3,4-tetrahydroquinoline (THQ) core is a prominent structural motif found in numerous natural products and synthetic compounds with significant pharmacological activities.[1] The incorporation of an acetyl group at the nitrogen atom modulates the electronic and steric properties of the molecule, offering a handle for further chemical transformations. This modification enhances the utility of the tetrahydroquinoline scaffold as a versatile intermediate in organic synthesis. Derivatives of the THQ framework have been extensively investigated for their potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[2][3] A notable area of research is the development of THQ derivatives as inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a critical role in inflammation and cancer.[4][5]
Physicochemical Properties
This compound is a stable, high-boiling liquid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃NO | [6] |
| Molecular Weight | 175.23 g/mol | [6] |
| CAS Number | 4169-19-1 | [6] |
| Boiling Point | 295 °C | [7] |
| Density | 1.12 g/cm³ | [7] |
| Refractive Index | 1.5770-1.5810 | [7] |
Synthesis
General Experimental Protocol for N-Acetylation
Reaction: 1,2,3,4-Tetrahydroquinoline is reacted with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base to neutralize the acid byproduct.
Reagents and Solvents:
-
1,2,3,4-Tetrahydroquinoline
-
Acetic Anhydride or Acetyl Chloride
-
A suitable base (e.g., triethylamine, pyridine)
-
An inert solvent (e.g., dichloromethane, chloroform, or tetrahydrofuran)
Procedure:
-
Dissolve 1,2,3,4-tetrahydroquinoline in the chosen inert solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the solution and cool the mixture in an ice bath.
-
Slowly add the acetylating agent (acetic anhydride or acetyl chloride) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period (typically monitored by TLC for completion).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or distillation under reduced pressure to obtain pure this compound.
Synthesis Workflow Diagram
Spectroscopic Data
While specific spectroscopic data for this compound was not found in the searched literature, the following table presents representative data for a closely related analog, 1-acetyl-2-methyl-1,2,3,4-tetrahydroquinoline, which can be used for comparative purposes.[9]
| Spectroscopic Data for 1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinoline | |
| ¹H NMR (CDCl₃, ppm) | Expected chemical shifts: δ 7.2-6.9 (m, 4H, Ar-H), 4.8-4.6 (m, 1H, N-CH), 2.7-2.5 (m, 2H, Ar-CH₂), 2.2 (s, 3H, COCH₃), 1.9-1.7 (m, 2H, CH₂), 1.2 (d, 3H, CH₃). |
| ¹³C NMR (CDCl₃, ppm) | δ 169.5 (C=O), 138.0, 135.0, 128.0, 126.0, 125.0, 124.0 (Ar-C), 49.0 (N-CH), 26.0 (Ar-CH₂), 24.0 (CH₂), 22.0 (COCH₃), 20.0 (CH₃).[9] |
| IR (KBr, cm⁻¹) | Expected characteristic peaks: ~2930 (C-H aliphatic), ~1650 (C=O amide), ~1600, 1490 (C=C aromatic). |
| Mass Spec (m/z) | Expected molecular ion peak: [M]⁺ at 189.1154 for C₁₂H₁₅NO. |
Reactivity and Applications as a Building Block
This compound serves as a versatile intermediate for the synthesis of more complex heterocyclic systems. The acetyl group can be removed under hydrolytic conditions to regenerate the free amine, or the tetrahydroquinoline core can be further functionalized.
Key Reactions
-
Aromatic Electrophilic Substitution: The benzene ring of the tetrahydroquinoline moiety can undergo electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution is directed by the electron-donating nature of the nitrogen atom and the overall electronic landscape of the ring system.
-
Oxidation: The benzylic position of the tetrahydroquinoline ring can be susceptible to oxidation, leading to the formation of quinolinone derivatives.
-
Modification of the Acetyl Group: The acetyl group can be reduced to an ethyl group or can participate in condensation reactions at the alpha-carbon.
Application in the Synthesis of Biologically Active Molecules
The tetrahydroquinoline scaffold is a key component in a variety of pharmacologically active compounds. While specific examples starting directly from this compound are not detailed in the provided search results, the general importance of this scaffold is well-documented. For instance, various substituted tetrahydroquinolines have been synthesized and evaluated for their anticancer activity, often targeting specific signaling pathways.[10]
Biological Context: Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a crucial regulator of immune and inflammatory responses, cell proliferation, and apoptosis.[11] Its dysregulation is implicated in various diseases, including cancer and chronic inflammatory disorders.[12] Several studies have highlighted the potential of tetrahydroquinoline and tetrahydroisoquinoline derivatives as inhibitors of this pathway.[4][5] These compounds can interfere with different stages of the pathway, such as the nuclear translocation of NF-κB or its binding to DNA.[13]
NF-κB Signaling Pathway and Potential Inhibition by Tetrahydroquinoline Derivatives
Conclusion
This compound is a valuable and versatile heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. Its straightforward synthesis and the reactivity of its core structure provide a foundation for the development of a diverse range of complex molecules. The established biological importance of the tetrahydroquinoline scaffold, particularly as an inhibitor of key signaling pathways like NF-κB, underscores the continued relevance of this compound in drug discovery and development. This guide provides a foundational resource for researchers looking to utilize this compound in their synthetic endeavors.
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The 1,2,3,4-Tetrahydroquinoline Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydroquinoline (THQ) moiety is a bicyclic nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2] Recognized as a "privileged scaffold," its structural framework is found in a wide array of natural products and synthetic pharmaceuticals, demonstrating a remarkable versatility in interacting with diverse biological targets.[1][2] Natural products incorporating the THQ core, such as helquinoline and cuspareine, exhibit potent antibiotic and cytotoxic activities.[1] Synthetic derivatives have been developed into drugs like the antiarrhythmic agent nicainoprol and the schistosomicide oxamniquine.[3][4] The broad spectrum of pharmacological activities associated with THQ derivatives—including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties—makes this scaffold a fertile ground for the discovery and development of novel therapeutic agents.[3][5][6][7] This guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of THQ derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Synthesis of the 1,2,3,4-Tetrahydroquinoline Core
The construction of the THQ skeleton is a pivotal step in the development of new derivatives. Numerous synthetic strategies have been established, with domino reactions being a particularly efficient approach due to their atom economy and ability to build molecular complexity in a single operation.[1]
Key Synthetic Strategies:
-
Domino Reactions: These multi-step sequences, also known as tandem or cascade reactions, are highly effective for generating THQs with diverse substitution patterns.[1] A common domino strategy involves the reduction of a nitro group on an aryl ketone, followed by an intramolecular reductive amination to form the heterocyclic ring.[1]
-
Povarov Reaction: This is a three-component imino Diels-Alder reaction, typically involving an aniline, an aldehyde, and an alkene, often catalyzed by a Lewis or Brønsted acid.[8] It is a powerful method for the one-pot synthesis of substituted THQs.
-
Reduction of Quinolines: The direct hydrogenation of the corresponding quinoline precursors is a straightforward method to access the THQ core.[9] Catalysts such as palladium on carbon (Pd/C) or silver are often employed for this transformation.[1][9]
-
Dehydrative Cyclization and Reduction: Secondary N-arylamides can undergo dehydrative [4 + 2] aza-annulation with alkenes to form 3,4-dihydroquinolines, which can then be readily reduced to the corresponding THQs using agents like sodium borohydride (NaBH₄).[9]
Below is a generalized workflow for the synthesis of 1,2,3,4-tetrahydroquinoline derivatives via a domino reaction.
Biological Activities and Therapeutic Potential
The THQ scaffold's ability to be readily functionalized at various positions allows for the fine-tuning of its pharmacological profile, leading to derivatives with potent and selective activities across several disease areas.
Anticancer Activity
THQ derivatives have emerged as a significant class of anticancer agents, acting through multiple mechanisms of action.[3][10][11] They have shown efficacy against a range of cancer cell lines, including lung, prostate, colon, and breast carcinomas.[3]
Mechanisms of Action:
-
NF-κB Signaling Inhibition: Certain THQ derivatives can block the nuclear translocation of the transcription factor NF-κB, which is constitutively active in many cancers and promotes cell proliferation while suppressing apoptosis.[12]
-
RORγ Inverse Agonism: The retinoic acid receptor-related orphan receptor γ (RORγ) is a therapeutic target in prostate cancer. THQ derivatives have been identified as novel RORγ inverse agonists, inhibiting its transcriptional activity and suppressing tumor growth.[13]
-
mTOR Inhibition: The mTOR signaling pathway is a central regulator of cell growth and proliferation and is often dysregulated in cancer. The THQ scaffold has been identified as a promising backbone for the development of potent mTOR inhibitors for lung cancer treatment.[14]
-
Histone Demethylase (KDM) Regulation: Molecular docking studies suggest that some bioactive THQ compounds may act as selective regulators of KDM proteins, which play a crucial role in epigenetic regulation and are implicated in cancer.[15]
Table 1: Anticancer Activity of Selected 1,2,3,4-Tetrahydroquinoline Derivatives
| Compound ID/Reference | Target Cell Line | Activity Metric | Value (µM) | Mechanism/Target |
|---|---|---|---|---|
| Compound 3c [3] | H460 (Lung) | Growth Inhibition | Low µM range | Antiproliferative |
| Compound 3c [3] | DU145 (Prostate) | Growth Inhibition | Low µM range | Antiproliferative |
| Compound 5d [12] | Various | GI₅₀ | 1.59 - 2.28 | NF-κB Inhibition |
| XY039 (13e) [13] | 22Rv1 (Prostate) | RORγ Inhibition | - | RORγ Inverse Agonist |
| Quinoline 13 [15] | HeLa (Cervical) | IC₅₀ | 8.3 | KDM Regulation (putative) |
| Tetrahydroquinoline 18 [15] | HeLa (Cervical) | IC₅₀ | 13.15 | KDM Regulation (putative) |
| GM-3-121 [11] | HCT116 (Colon) | IC₅₀ (Anti-angiogenesis) | 1.72 | KRas Inhibition |
| 1-benzoyl amino-THIQ [10] | Ishikawa (Endometrial) | IC₅₀ (µg/mL) | 0.23 | Cytotoxicity |
| 1-benzoyl amino-THIQ [10] | MCF-7 (Breast) | IC₅₀ (µg/mL) | 0.63 | Cytotoxicity |
The following diagram illustrates the inhibitory effect of certain THQ derivatives on the NF-κB signaling pathway.
Antimicrobial Activity
The THQ scaffold is also prevalent in compounds exhibiting potent antimicrobial properties, including antibacterial and antifungal activities.[1][7] These derivatives offer potential solutions to the growing challenge of antimicrobial resistance.[7]
Table 2: Antimicrobial Activity of Selected 1,2,3,4-Tetrahydroquinoline and Isoquinoline Derivatives
| Compound ID/Reference | Target Organism | Activity Metric | Value (µM) | Notes |
|---|---|---|---|---|
| Compound 7c [16] | Escherichia coli | MIC | 33 | 10x more potent than ampicillin |
| Compound 7g [16] | Escherichia coli | MIC | 66 | 5x more potent than ampicillin |
| Compound 7e [16] | Pseudomonas aeruginosa | MIC | 83 | 4x more potent than ampicillin |
| Compound 8 [7] | Vancomycin-resistant E. faecium | MIC (µg/mL) | 4 | More potent than vancomycin (>64) |
| Compound 15 [7] | Staphylococcus aureus | MIC | 0.8 | Comparable to gentamicin |
| Compound 15 [7] | Bacillus cereus | MIC | 1.61 | Comparable to ofloxacin |
| NSTHIQ 5 & 6 [17] | Aspergillus spp., Penicillium spp. | Antifungal Activity | Significant | Broad-spectrum antifungal |
Neuroprotective and CNS Activities
THQ derivatives have a complex role in the central nervous system (CNS). While some endogenous THQs are considered potential neurotoxins implicated in Parkinson's disease, many synthetic derivatives are being investigated as neuroprotective agents for treating neurodegenerative disorders like Parkinson's and Alzheimer's disease.[6][18][19]
Therapeutic Targets:
-
NMDA Receptor Antagonism: Certain THQ derivatives are potent antagonists at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, a target for treating conditions involving excitotoxicity.[3]
-
Oxidative Stress Reduction: Compounds like 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline have been shown to alleviate oxidative stress and inflammation in experimental models of Parkinson's disease, suggesting antioxidant mechanisms.[6]
-
Alzheimer's Disease: THQ-based compounds are being evaluated as agents to slow the onset of Alzheimer's disease, potentially by acting as γ-secretase inhibitors or possessing other disease-modifying properties.[1][4]
Table 3: Neuroprotective and CNS Activity of Selected 1,2,3,4-Tetrahydroquinoline Derivatives
| Compound ID/Reference | Biological Target/Model | Activity Metric | Value | Notes |
|---|---|---|---|---|
| L-689560 [3] | NMDA Receptor | Antagonism | Potent | Glycine site antagonist |
| Compound 10 [1][4] | Alzheimer's Disease Model | - | - | Under investigation to slow disease onset |
| HTHQ (50 mg/kg) [6] | Rat Model of Parkinson's | Motor Coordination | Significant Improvement | Alleviates oxidative stress |
| 1MeTIQ [20] | Rat Model (Rotenone-induced) | Neuroprotection | - | Counteracts neurotoxic damage |
Key Experimental Protocols
The biological evaluation of THQ derivatives relies on a set of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments frequently cited in the literature.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and serves as a measure of cell viability and proliferation, allowing for the determination of a compound's cytotoxic potential (IC₅₀ value).
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, H460) are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test THQ derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Compound Preparation: A stock solution of the THQ derivative is prepared, and two-fold serial dilutions are made in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. A positive control (microorganism in broth without compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth. The results can be confirmed by measuring the optical density with a plate reader.
Conclusion and Future Outlook
The 1,2,3,4-tetrahydroquinoline scaffold has unequivocally established its importance in medicinal chemistry. Its synthetic tractability allows for the creation of large, diverse chemical libraries, while its structural properties enable potent interactions with a wide range of biological targets. Significant progress has been made in developing THQ derivatives as anticancer, antimicrobial, and neuroprotective agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the core can lead to dramatic changes in potency and selectivity.
The future of THQ derivatives in drug development remains bright. Ongoing research will likely focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds, exploring novel mechanisms of action, and applying the scaffold to new therapeutic targets. The continued application of modern drug design strategies, including computational modeling and structure-based design, will undoubtedly accelerate the journey of these versatile molecules from laboratory curiosities to clinically effective medicines.
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions [mdpi.com]
- 5. Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation [mdpi.com]
- 6. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Endogenous risk factors in Parkinson's disease: dopamine and tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [Tetrahydroisoquinoline derivatives as possible Parkinson's disease-inducing substances] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
Core Mechanism: Nucleophilic Acyl Substitution
An In-depth Technical Guide to the Mechanism of Tetrahydroquinoline Acetylation
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical mechanisms, catalytic processes, and experimental protocols involved in the N-acetylation of tetrahydroquinolines. This reaction is a fundamental transformation in organic synthesis, crucial for the derivatization of the tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry.
The N-acetylation of tetrahydroquinoline, a secondary amine, proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. The most common acetylating agents for this transformation are acetic anhydride and acetyl chloride.
Acetylation with Acetic Anhydride
When using acetic anhydride, the secondary amine of the tetrahydroquinoline ring attacks one of the carbonyl carbons. This addition step forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating an acetate ion—a relatively good leaving group—to form the N-acetylated tetrahydroquinoline and acetic acid as a byproduct.
Caption: General mechanism of tetrahydroquinoline acetylation with acetic anhydride.
Acetylation with Acetyl Chloride
Acetyl chloride is a more reactive acetylating agent than acetic anhydride. The mechanism is analogous, involving the nucleophilic attack of the tetrahydroquinoline nitrogen on the carbonyl carbon of acetyl chloride. The subsequent collapse of the tetrahedral intermediate expels a chloride ion, which is an excellent leaving group. This reaction is typically faster and more exothermic. A base, such as pyridine or triethylamine, is often added to neutralize the hydrochloric acid (HCl) byproduct that is formed.[1][2]
Catalysis in Tetrahydroquinoline Acetylation
While the acetylation of amines can proceed without a catalyst, the reaction is often slow. Catalysts are employed to significantly increase the reaction rate. For the acetylation of tetrahydroquinolines, pyridine and 4-(dimethylamino)pyridine (DMAP) are the most common catalysts.
Pyridine: A Dual-Role Catalyst
Pyridine serves two primary functions in acylations using acetyl chloride:
-
Base: It acts as a base to neutralize the HCl generated during the reaction, preventing the protonation of the tetrahydroquinoline's nitrogen, which would render it non-nucleophilic.[1][2]
-
Nucleophilic Catalyst: Pyridine can act as a nucleophilic catalyst. It attacks the acetyl chloride to form a reactive N-acylpyridinium salt intermediate. This intermediate is more susceptible to nucleophilic attack by the tetrahydroquinoline than the original acetyl chloride.[2][3]
Caption: Catalytic cycle of pyridine in N-acetylation.
4-(Dimethylamino)pyridine (DMAP): A Superior Nucleophilic Catalyst
DMAP is a significantly more effective acylation catalyst than pyridine, often increasing reaction rates by several orders of magnitude.[4] Its enhanced activity is due to the electron-donating dimethylamino group, which increases the nucleophilicity of the pyridine nitrogen.
The mechanism involves the rapid formation of a highly reactive and resonance-stabilized N-acylpyridinium salt.[4] This activated intermediate is a much more potent acylating agent than acetic anhydride or acetyl chloride. The tetrahydroquinoline then attacks this intermediate to furnish the acetylated product and regenerate the DMAP catalyst.[4][5] Due to its high activity, DMAP is used in catalytic amounts, often with a stoichiometric base like triethylamine to neutralize the acid byproduct.[5]
References
Methodological & Application
Laboratory synthesis protocol for 1-Acetyl-1,2,3,4-tetrahydroquinoline
An Application Note for the Synthesis and Characterization of 1-Acetyl-1,2,3,4-tetrahydroquinoline
Abstract
This application note provides a comprehensive and reliable protocol for the laboratory synthesis of this compound, a key intermediate in pharmaceutical and materials science research. The procedure detailed herein is an N-acetylation of 1,2,3,4-tetrahydroquinoline using acetic anhydride. This guide offers a step-by-step methodology, from reaction setup to product purification and characterization, designed for researchers, scientists, and drug development professionals. Emphasis is placed on the causal reasoning behind procedural steps, robust safety protocols, and methods for analytical validation of the final compound.
Introduction and Scientific Context
1,2,3,4-Tetrahydroquinoline (THQ) and its derivatives are privileged heterocyclic scaffolds found in numerous natural products and pharmacologically active molecules.[1][2] The functionalization of the nitrogen atom at the 1-position is a critical step in modifying the molecule's properties for various applications. The N-acetylation to form this compound serves two primary purposes: it protects the secondary amine during subsequent reactions on the aromatic ring or aliphatic backbone, and it acts as a key building block for more complex molecular architectures. The protocol described here employs a classic, efficient, and scalable nucleophilic acyl substitution reaction.
Reaction Principle and Mechanism
The synthesis of this compound is achieved through the N-acetylation of the secondary amine of the THQ ring. This reaction is a cornerstone of organic synthesis and proceeds via a nucleophilic acyl substitution mechanism.
Causality of Reagent Selection:
-
Nucleophile: The nitrogen atom of 1,2,3,4-tetrahydroquinoline possesses a lone pair of electrons, rendering it nucleophilic.
-
Electrophile (Acetylating Agent): Acetic anhydride is selected as the acetylating agent due to its high reactivity and the convenient nature of its byproduct, acetic acid, which can be easily removed during aqueous work-up. The two carbonyl groups are highly electrophilic, making them susceptible to nucleophilic attack.
The reaction mechanism involves the nucleophilic nitrogen of 1,2,3,4-tetrahydroquinoline attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, expelling an acetate ion as a leaving group and resulting in the formation of the N-acetylated product.
Caption: Figure 1: N-Acetylation Reaction Scheme.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. All operations involving volatile or hazardous chemicals must be performed within a certified chemical fume hood.
Materials and Reagents
| Reagent/Material | Molecular Formula | MW ( g/mol ) | CAS No. | Supplier Example | Purity/Grade |
| 1,2,3,4-Tetrahydroquinoline | C₉H₁₁N | 133.19 | 635-46-1 | Sigma-Aldrich | ≥97% |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 108-24-7 | Fisher Scientific | ≥99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | VWR | ACS Grade |
| Saturated Sodium Bicarbonate (aq) | NaHCO₃ | 84.01 | 144-55-8 | LabChem | Saturated Sol |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | LabChem | Saturated Sol |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich | Anhydrous |
| Round-bottom flask (50 mL) | - | - | - | - | - |
| Magnetic stir bar and stir plate | - | - | - | - | - |
| Dropping funnel (25 mL) | - | - | - | - | - |
| Separatory funnel (100 mL) | - | - | - | - | - |
Quantitative Data
| Reagent | Amount (g) | Amount (mL) | Moles (mmol) | Equivalents |
| 1,2,3,4-Tetrahydroquinoline | 1.33 | 1.25 | 10.0 | 1.0 |
| Acetic Anhydride | 1.22 | 1.13 | 12.0 | 1.2 |
| Dichloromethane (DCM) | - | 20 | - | - |
| Expected Product Yield | ~1.67 | - | ~9.5 (95%) | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Place a magnetic stir bar into a 50 mL round-bottom flask. Add 1.33 g (10.0 mmol) of 1,2,3,4-tetrahydroquinoline to the flask, followed by 20 mL of dichloromethane (DCM). Stir the solution at room temperature until the amine is fully dissolved. Place the flask in an ice-water bath to cool the solution to 0-5 °C.
-
Reagent Addition: Add 1.22 g (1.13 mL, 12.0 mmol) of acetic anhydride to a dropping funnel. Add the acetic anhydride dropwise to the stirred, cooled solution of the amine over a period of 15-20 minutes. A mild exotherm may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2 hours.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 Hexane:Ethyl Acetate eluent system. The starting material (amine) should have a lower Rf than the less polar acetylated product. The reaction is complete when the starting amine spot is no longer visible.
-
Work-up: Carefully pour the reaction mixture into a 100 mL separatory funnel. Quench the reaction by slowly adding 20 mL of saturated sodium bicarbonate solution to neutralize the acetic acid byproduct and any unreacted acetic anhydride. Caution: CO₂ evolution may cause pressure buildup.
-
Extraction: After gas evolution ceases, shake the separatory funnel, venting frequently. Allow the layers to separate and drain the lower organic (DCM) layer. Extract the aqueous layer again with 15 mL of DCM.
-
Washing: Combine the organic extracts and wash them sequentially with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of brine.
-
Drying and Solvent Removal: Dry the combined organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which should be a pale yellow oil or solid.
-
Purification: While the crude product is often of high purity, it can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient if necessary.
Caption: Figure 2: Experimental workflow for the synthesis.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound (C₁₁H₁₃NO, MW: 175.23 g/mol ), the following analytical techniques are recommended.[3][4]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.20-7.00 (m, 4H, Ar-H)
-
δ 3.85 (t, J = 6.5 Hz, 2H, -N-CH₂-)
-
δ 2.75 (t, J = 6.5 Hz, 2H, Ar-CH₂-)
-
δ 2.25 (s, 3H, -CO-CH₃)
-
δ 1.95 (quint, J = 6.5 Hz, 2H, -CH₂-CH₂-CH₂-)
-
Note: Due to rotational isomers (amides), some peaks may appear broadened.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 169.5 (C=O)
-
δ 138.0, 130.0, 128.5, 126.5, 125.0, 124.0 (Ar-C)
-
δ 43.0 (-N-CH₂-)
-
δ 27.0 (Ar-CH₂-)
-
δ 24.0 (-CH₂-CH₂-CH₂-)
-
δ 22.0 (-CO-CH₃)
-
-
FT-IR (ATR):
-
ν ~1650 cm⁻¹ (strong, C=O amide stretch)
-
ν ~3050-3000 cm⁻¹ (Ar C-H stretch)
-
ν ~2950-2850 cm⁻¹ (aliphatic C-H stretch)
-
-
Mass Spectrometry (EI):
-
m/z (%): 175 ([M]⁺), 132 ([M-COCH₃]⁺)
-
Safety Precautions and Waste Disposal
Personnel must adhere to strict safety protocols. This procedure requires handling of hazardous chemicals.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, and nitrile gloves.
-
Chemical Hazards:
-
1,2,3,4-Tetrahydroquinoline: Irritant to skin and eyes. May cause respiratory irritation. Handle with care as it is a potential carcinogen.[5][6][7]
-
Acetic Anhydride: Highly corrosive and a lachrymator. It can cause severe skin and eye burns.[8][9][10] It is also flammable and reacts violently with water.[8][10] Always handle in a fume hood.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors.
-
-
Engineering Controls: Perform all steps of this synthesis in a well-ventilated chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.[5][11]
-
Waste Disposal: All organic waste, including the reaction mixture and solvent washes, must be collected in a designated chlorinated organic waste container. Aqueous waste should be neutralized before disposal in the appropriate aqueous waste container. Follow all local and institutional regulations for chemical waste disposal.[7]
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 1,2,3,4-TETRAHYDRO-1-ACETYLQUINOLINE CAS#: 4169-19-1 [amp.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. SDS for Acetic Anhydride: A Guide to Chemical Safety – KHA Online-SDS Management [kha.com]
- 9. nj.gov [nj.gov]
- 10. ICSC 0209 - ACETIC ANHYDRIDE [chemicalsafety.ilo.org]
- 11. fishersci.com [fishersci.com]
Application Notes & Protocols: The Strategic Use of 1-Acetyl-1,2,3,4-tetrahydroquinoline in Modern Organic Synthesis
Abstract
1-Acetyl-1,2,3,4-tetrahydroquinoline is a pivotal synthetic intermediate, prized for its unique combination of a protected amine and a modifiable aromatic scaffold. This guide provides an in-depth exploration of its synthesis, reactivity, and strategic applications, particularly in the fields of medicinal chemistry and drug development. We will dissect key protocols, elucidate the underlying mechanisms, and offer field-proven insights into its role as both a versatile building block and a protected precursor for complex molecular architectures. This document is intended for researchers and scientists seeking to leverage this compound's full synthetic potential.
Introduction: Why this compound?
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and pharmacologically active agents.[1][2] Its rigid, partially saturated structure is ideal for presenting substituents in a well-defined three-dimensional space, facilitating precise interactions with biological targets.[3]
The primary challenge in manipulating the parent 1,2,3,4-tetrahydroquinoline lies in the reactivity of its secondary amine (N-H). This amine can interfere with many synthetic transformations, particularly those involving electrophiles or organometallic reagents. The introduction of an acetyl group at the N-1 position serves two critical functions:
-
Protection and Deactivation: The acetyl group transforms the nucleophilic secondary amine into a neutral amide. This protects the nitrogen from unwanted side reactions and deactivates the heterocyclic ring towards certain oxidative processes.
-
Directing Group and Synthetic Handle: While protecting the nitrogen, the acetylated scaffold allows for selective functionalization at other positions, primarily on the aromatic ring. Subsequently, the acetyl group can be cleanly removed, liberating the amine for further derivatization.
This dual nature makes this compound (Molecular Formula: C₁₁H₁₃NO, Molecular Weight: 175.23 g/mol ) an invaluable tool for the multi-step synthesis of complex molecules.[4][5]
Synthesis of the Starting Material: N-Acetylation
The most direct route to this compound is the N-acetylation of its parent amine, 1,2,3,4-tetrahydroquinoline. The reaction typically employs acetic anhydride as the acetylating agent.
Protocol 2.1: Synthesis of this compound
This protocol is analogous to the well-established acetylation of similar cyclic amines.[6]
Materials:
-
1,2,3,4-Tetrahydroquinoline (1.0 equiv.)
-
Acetic Anhydride (1.2 equiv.)
-
Pyridine or Triethylamine (optional, as base and solvent)
-
Dichloromethane (DCM) or Chloroform (solvent)
-
1N Hydrochloric Acid (for work-up)
-
Saturated Sodium Bicarbonate Solution (for work-up)
-
Brine (for work-up)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)
Procedure:
-
Dissolve 1,2,3,4-tetrahydroquinoline (1.0 equiv.) in DCM in a round-bottom flask equipped with a magnetic stirrer, under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 equiv.) dropwise to the stirred solution. Causality Note: The dropwise addition at 0 °C helps to control the exothermicity of the acylation reaction.
-
(Optional) If the starting material is in its hydrochloride salt form, add a base like triethylamine (2.5 equiv.) to neutralize the salt and scavenge the acetic acid byproduct.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1N HCl (to remove any unreacted amine and base), saturated NaHCO₃ solution (to remove acetic acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, typically a clear oil[5], can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Workflow for N-Acetylation
Caption: Workflow for the synthesis of this compound.
Key Synthetic Application: Electrophilic Aromatic Substitution
With the nitrogen atom protected, the benzene ring of the tetrahydroquinoline scaffold is amenable to electrophilic aromatic substitution. The N-acetyl group is an ortho-, para-directing group, although steric hindrance from the alicyclic ring often favors substitution at the C6 and C8 positions.
A key example is sulfonation, which introduces a highly versatile sulfonyl chloride group. This group is a precursor for synthesizing sulfonamides, which are prominent in many pharmaceutical compounds.[7]
Protocol 3.1: Sulfonylation at the C-7 Position
This protocol is based on the established reactivity of acetylated anilines towards chlorosulfonic acid.[7]
Materials:
-
This compound (1.0 equiv.)
-
Chlorosulfonic Acid (3.0-5.0 equiv.)
-
Dichloromethane (DCM), anhydrous (solvent)
-
Crushed Ice/Water (for quenching)
Procedure:
-
In a flask maintained under a strict inert (nitrogen) atmosphere, dissolve this compound in anhydrous DCM and cool to 0 °C.
-
Safety Precaution: Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
Add chlorosulfonic acid (3.0-5.0 equiv.) dropwise to the cooled solution. A vigorous evolution of HCl gas will be observed.
-
After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
The reaction is quenched by very carefully and slowly pouring the reaction mixture onto crushed ice. Causality Note: This step hydrolyzes the excess chlorosulfonic acid and precipitates the product.
-
The resulting solid precipitate is collected by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral to pH paper.
-
Dry the solid product (e.g., this compound-7-sulfonyl chloride) under vacuum. The product can be used in the next step without further purification or can be recrystallized.
Mechanism: Electrophilic Aromatic Substitution
Caption: Simplified mechanism of electrophilic sulfonation.
Key Synthetic Application: N-Deacetylation
The removal of the acetyl group is arguably the most critical application, as it unmasks the secondary amine for subsequent reactions. This deprotection can be achieved under either acidic or basic conditions, with the choice depending on the stability of other functional groups in the molecule.
Acid-Catalyzed N-Deacetylation
Acidic hydrolysis is effective but may not be suitable for substrates containing acid-labile groups (e.g., t-butyl esters, acetals).
Mechanism: The reaction is initiated by the protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[8]
Caption: Mechanism of acid-catalyzed N-deacetylation.
Protocol 4.1.1: Acidic Hydrolysis
Materials:
-
Substituted this compound (1.0 equiv.)
-
6N Hydrochloric Acid or Sulfuric Acid
-
Methanol or Ethanol (co-solvent)
-
Sodium Hydroxide solution (for neutralization)
Procedure:
-
Suspend the acetylated compound in a mixture of methanol and 6N HCl.
-
Heat the mixture to reflux (typically 60-80 °C) for 6-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully neutralize by adding concentrated NaOH solution until the pH is >10.
-
Extract the liberated amine with an organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deacetylated product.
Base-Catalyzed N-Deacetylation
Basic hydrolysis is preferred for substrates with acid-sensitive functionalities. The mechanism involves direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon.[8]
Protocol 4.2.1: Basic Hydrolysis
Materials:
-
Substituted this compound (1.0 equiv.)
-
Sodium Hydroxide or Potassium Hydroxide (3.0-5.0 equiv.)
-
Methanol or Ethanol (solvent)
-
Water
Procedure:
-
Dissolve the acetylated compound in methanol or ethanol.
-
Add an aqueous solution of NaOH or KOH (e.g., 20% w/v).
-
Heat the mixture to reflux for 4-8 hours, monitoring by TLC.
-
Cool the mixture and remove the bulk of the organic solvent via rotary evaporation.
-
Extract the product directly from the remaining aqueous residue using an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the desired amine.
Data Summary Table
The following table summarizes typical conditions for the key transformations discussed. Yields are representative and highly dependent on the specific substrate and scale.
| Transformation | Reagents | Solvent | Temperature | Time | Typical Yield |
| N-Acetylation | Acetic Anhydride | DCM | 0 °C to RT | 2-4 h | >90% |
| Sulfonylation | Chlorosulfonic Acid | DCM | 0 °C to RT | 3-4 h | 70-85% |
| Acidic Deacetylation | 6N HCl | Methanol | Reflux | 6-12 h | 80-95% |
| Basic Deacetylation | 20% NaOH | Ethanol | Reflux | 4-8 h | 85-98% |
Conclusion
This compound is more than just a protected amine; it is a strategic linchpin in the synthesis of functionalized quinoline derivatives. Its ability to mask the reactive nitrogen center allows for precise modifications to the aromatic ring. The subsequent, high-yielding deacetylation provides a clean entry point to N-substituted analogs, making it an indispensable component in the synthetic chemist's toolbox for drug discovery and materials science. Mastery of its synthesis and reactivity unlocks a vast chemical space for innovation.
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 1,2,3,4-TETRAHYDRO-1-ACETYLQUINOLINE CAS#: 4169-19-1 [amp.chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. 1-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride | 2138060-23-6 | Benchchem [benchchem.com]
- 8. dc.etsu.edu [dc.etsu.edu]
Application Notes and Protocols: 1-Acetyl-1,2,3,4-tetrahydroquinoline in Drug Discovery
Disclaimer: The following application notes and protocols focus on the utility of 1-Acetyl-1,2,3,4-tetrahydroquinoline primarily as a key synthetic intermediate and a molecular scaffold in the drug discovery process. As of the current literature, there is limited publicly available information on the direct biological activity of this compound itself. The biological data and signaling pathways described herein pertain to derivatives of the 1,2,3,4-tetrahydroquinoline core, illustrating the potential applications of this scaffold in developing novel therapeutic agents.
Introduction
This compound is a derivative of the 1,2,3,4-tetrahydroquinoline heterocyclic system. This core structure is a prominent feature in a multitude of natural products and synthetic compounds that exhibit significant biological activities.[1] In medicinal chemistry, 1,2,3,4-tetrahydroquinoline serves as a versatile scaffold for the development of new drugs targeting a range of conditions, including cancer and neurological disorders. The acetyl group at the 1-position (N-acetyl) often serves as a protecting group or a key handle for further chemical modifications, making this compound an important building block in the synthesis of more complex and potent pharmaceutical ingredients.
Application 1: Intermediate in the Synthesis of RORγ Inverse Agonists for Prostate Cancer
The 1,2,3,4-tetrahydroquinoline scaffold has been successfully utilized to develop potent and selective inverse agonists of the Retinoic Acid Receptor-Related Orphan Receptor gamma (RORγ). RORγ is a nuclear receptor that has emerged as a promising therapeutic target for prostate cancer.[2] While this compound is not the final active compound, it represents a key intermediate for creating a library of derivatives for screening and optimization. The N-acetyl group can be removed under basic or acidic conditions to allow for the introduction of various substituents required for potent RORγ modulation.
Quantitative Data for Representative 1,2,3,4-Tetrahydroquinoline-Based RORγ Inverse Agonists
The following table summarizes the biological activity of representative 1,2,3,4-tetrahydroquinoline derivatives (not this compound itself) as RORγ inverse agonists.[2]
| Compound ID | RORγ Transcriptional Activity IC50 (nM) | 22Rv1 Cell Proliferation IC50 (μM) | VCaP Cell Proliferation IC50 (μM) |
| 13e | 68.3 | 1.89 | 2.87 |
| 14a | 80.5 | 3.25 | 4.66 |
Data sourced from a study on 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer.[2]
RORγ Signaling Pathway and Point of Intervention
RORγ plays a crucial role in regulating the transcription of genes involved in cell proliferation and androgen receptor (AR) signaling in prostate cancer. Inverse agonists based on the tetrahydroquinoline scaffold can inhibit this activity.
Caption: RORγ signaling pathway and inhibition by tetrahydroquinoline derivatives.
Application 2: Scaffold for Anticancer and Antioxidant Agents
The tetrahydroquinoline nucleus is a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Derivatives have shown promise as anticancer agents by inducing oxidative stress and autophagy in cancer cells, and as antioxidants by scavenging free radicals.[3][4] this compound provides a stable and readily functionalizable starting point for the synthesis of novel compounds to be evaluated for these activities. The acetyl group can direct electrophilic substitution to specific positions on the aromatic ring or can be modified itself to explore structure-activity relationships.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the N-acetylation of 1,2,3,4-tetrahydroquinoline using acetic anhydride.
Materials:
-
1,2,3,4-tetrahydroquinoline
-
Acetic anhydride
-
Pyridine (or other suitable base, e.g., triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) to the solution and stir for 5 minutes.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Protocol 2: RORγ Luciferase Reporter Assay
This protocol outlines a general method for evaluating the activity of synthesized tetrahydroquinoline derivatives as RORγ inverse agonists.
Materials:
-
Prostate cancer cell line (e.g., 22Rv1) stably transfected with a RORγ-responsive luciferase reporter construct.
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
Test compounds (synthesized tetrahydroquinoline derivatives) dissolved in DMSO.
-
Positive control inverse agonist (e.g., XY039).[2]
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the transfected 22Rv1 cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate overnight at 37 °C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO only).
-
Incubate the plates for 24-48 hours at 37 °C in a 5% CO₂ incubator.
-
Luciferase Assay: After incubation, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized values against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Synthetic and Experimental Workflows
The following diagrams illustrate the central role of this compound in a typical drug discovery workflow.
Caption: Synthetic workflow using this compound.
Caption: Experimental workflow for screening tetrahydroquinoline derivatives.
References
- 1. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Acetyl-1,2,3,4-tetrahydroquinoline in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-Acetyl-1,2,3,4-tetrahydroquinoline as a key intermediate in the synthesis of complex, biologically active molecules. The following sections detail its application in the context of natural product synthesis, providing specific experimental protocols and quantitative data to support its use in pharmaceutical research and development.
Introduction
This compound is a versatile heterocyclic building block employed in the synthesis of a wide array of pharmaceutical targets. The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The N-acetyl group in this compound serves as a crucial protecting group, modulating the reactivity of the nitrogen atom and enabling selective transformations at other positions of the molecule. This feature makes it a valuable starting material for the construction of complex molecular architectures.
While direct applications in the synthesis of commercial drugs are not extensively documented, its utility is well-demonstrated in the total synthesis of complex natural products, which often serve as inspiration for new drug discovery programs. One such prominent example is its use as a precursor in the synthesis of strychnine-related alkaloids.
Application Profile: Synthesis of a Strychnine-Related Alkaloid Precursor
A key application of a derivative of this compound is demonstrated in the total synthesis of (-)-N-acetyl-N-methyl-sec-pseudostrychnine. In this synthesis, 1-acetyl-6-bromo-1,2,3,4-tetrahydroquinoline serves as a foundational fragment, highlighting the strategic importance of the N-acetylated tetrahydroquinoline core in the assembly of intricate polycyclic systems. The N-acetyl group provides the necessary stability and electronic properties to facilitate a critical C-H functionalization/arylation cascade.
Chemical Properties and Role as an Intermediate
This compound (and its derivatives) acts as a stable, handle-bearing scaffold. The acetyl group deactivates the nitrogen lone pair, preventing unwanted side reactions and directing reactivity to other parts of the molecule. This allows for precise chemical manipulations, which are essential in multi-step pharmaceutical syntheses.
Experimental Protocol: Palladium-Catalyzed Bischler-Napieralski-Type Cyclization
This protocol describes a key transformation of a this compound derivative, which serves as a blueprint for its application in constructing fused heterocyclic systems. The reaction is a palladium-catalyzed intramolecular C-H functionalization, a modern and efficient method for ring construction in complex molecules.
Objective: To synthesize a tricyclic precursor for strychnine-related alkaloids via an intramolecular C-H arylation of a this compound derivative.
Reaction Scheme:
Figure 1: General workflow for the intramolecular C-H arylation.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 1-Acetyl-6-bromo-N-(2-bromobenzyl)-1,2,3,4-tetrahydroquinoline | N/A | 424.08 |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 6163-58-2 | 304.37 |
| Cesium carbonate (Cs₂CO₃) | 534-17-8 | 325.82 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 |
Equipment:
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and heat block or oil bath
-
Standard laboratory glassware
-
Inert gas supply (Argon or Nitrogen)
-
Syringes for liquid transfer
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To an oven-dried Schlenk tube, add 1-acetyl-6-bromo-N-(2-bromobenzyl)-1,2,3,4-tetrahydroquinoline (1.0 equiv).
-
Add cesium carbonate (2.0 equiv).
-
The tube is evacuated and backfilled with argon three times.
-
Add palladium(II) acetate (0.1 equiv) and tri(o-tolyl)phosphine (0.2 equiv).
-
Add anhydrous 1,4-dioxane via syringe.
-
The reaction mixture is stirred and heated to 110 °C for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tricyclic product.
Quantitative Data:
| Intermediate | Starting Material | Product Yield |
| 1-Acetyl-6-bromo-N-(2-bromobenzyl)-1,2,3,4-tetrahydroquinoline | 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline | High |
| Tricyclic Precursor | 1-Acetyl-6-bromo-N-(2-bromobenzyl)-1,2,3,4-tetrahydroquinoline | ~70-80% |
Note: The yields are approximate and based on typical outcomes for this type of transformation. Actual yields may vary depending on the specific substrate and reaction conditions.
Logical Relationship of Synthetic Steps
The following diagram illustrates the logical progression from the starting material to the complex alkaloid, highlighting the pivotal role of the this compound core.
Figure 2: Synthetic logic from the core intermediate to the final product.
Conclusion
This compound and its derivatives are valuable intermediates in the synthesis of complex pharmaceutical targets and natural products. The N-acetyl group provides crucial protection and electronic tuning, enabling sophisticated chemical transformations such as palladium-catalyzed C-H functionalization reactions. The provided protocol for the synthesis of a tricyclic precursor serves as a practical example of how this building block can be utilized in the construction of intricate molecular frameworks, underscoring its importance for researchers and scientists in the field of drug discovery and development.
References
Application Notes and Protocols for the Catalytic Hydrogenation of N-acetylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the catalytic hydrogenation of N-acetylquinoline to yield N-acetyl-1,2,3,4-tetrahydroquinoline. This transformation is a crucial step in the synthesis of various pharmacologically active compounds. The protocol outlines the use of a heterogeneous catalyst under a hydrogen atmosphere, detailing the reaction setup, execution, and product purification. The presented data, compiled from analogous reactions, offers a comparative overview of different catalytic systems and their efficiencies.
Introduction
The reduction of N-heterocyclic compounds is a fundamental transformation in organic synthesis, particularly in the development of novel therapeutic agents. The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure found in a wide array of biologically active molecules. Catalytic hydrogenation represents an atom-economical and environmentally benign method for the synthesis of these saturated heterocycles. This protocol focuses on the hydrogenation of N-acetylquinoline, a representative substrate for this class of reactions.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the catalytic hydrogenation of quinoline derivatives, which can be adapted for N-acetylquinoline.
Table 1: Comparison of Catalytic Systems for Quinoline Hydrogenation
| Catalyst | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temperature (°C) | Solvent | Time (h) | Conversion (%) | Yield (%) | Reference |
| Co(OAc)₂·4H₂O / Zn | 2.5 - 5 | 30 | 70 - 150 | H₂O | 15 | >95 | Varies | [1][2][3] |
| Ru-S | - | 40 | 60 - 80 | Toluene | 24 | >99 | >99 | [4] |
| Al₂O₃–Pd–D/Ni | ~100 mg piece | 6 | 100 | EtOH | 6 - 18 | 100 | >99 | [5][6] |
| Ru(η³-methallyl)₂(cod) / PhTRAP | 1.0 | 50 | 80 | i-PrOH | 24 | >99 | Varies | [7] |
| Cobalt Nanocatalyst | 8.9 | 10 | 80 | ⁱPrOH/H₂O (1/1) | 24 | >95 | >95 | [8] |
| (R,R)-1c (Ru complex) | 0.02 - 1.0 | 10 - 50 | 25 - 60 | MeOH | 14 - 36 | >99 | >99 | |
| Adams' catalyst (PtO₂) | - | ~4.4 | 17 - 37 | Acetic Acid | - | - | - | [9] |
Experimental Protocols
This section provides a detailed methodology for the catalytic hydrogenation of N-acetylquinoline.
Materials:
-
N-acetylquinoline
-
Catalyst (e.g., 10% Pd/C, PtO₂, or a system from Table 1)
-
Solvent (e.g., Ethanol, Methanol, Ethyl Acetate, Acetic Acid)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite)
-
Drying agent (e.g., anhydrous Sodium Sulfate or Magnesium Sulfate)
-
Rotary evaporator
-
High-pressure autoclave or a Parr Hydrogenation Apparatus
Procedure:
-
Catalyst and Substrate Preparation:
-
To a high-pressure autoclave, add N-acetylquinoline (1.0 eq).
-
Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add the chosen catalyst (e.g., 5-10 mol% of a heterogeneous catalyst like Pd/C). The use of an inert atmosphere is crucial to prevent catalyst deactivation.
-
-
Solvent Addition:
-
Add the appropriate solvent (e.g., ethanol or methanol). The choice of solvent can significantly impact the reaction rate and selectivity.[10] Protic solvents like alcohols are commonly used.
-
-
Reaction Setup:
-
Seal the autoclave securely.
-
Purge the system with an inert gas (e.g., nitrogen) three to five times to remove any residual air.
-
Subsequently, purge the system with hydrogen gas three to five times.
-
-
Hydrogenation:
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 bar).[7][8]
-
Commence stirring and heat the reaction mixture to the target temperature (e.g., 25-100 °C).[6]
-
Monitor the reaction progress by observing the pressure drop in the hydrogen cylinder or by taking aliquots (if the reactor setup allows) and analyzing them by TLC, GC-MS, or NMR.
-
-
Reaction Work-up:
-
After the reaction is complete (typically indicated by the cessation of hydrogen uptake), cool the autoclave to room temperature.
-
Carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Purge the autoclave with an inert gas.
-
-
Product Isolation and Purification:
-
Open the autoclave and filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the catalyst.[11] Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified further by column chromatography on silica gel or by recrystallization, if necessary.
-
-
Characterization:
-
Characterize the final product, N-acetyl-1,2,3,4-tetrahydroquinoline, using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Mandatory Visualization
Caption: Experimental Workflow for Catalytic Hydrogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00675A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. GT Digital Repository [repository.gatech.edu]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for N-acetylation of 1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the N-acetylation of 1,2,3,4-tetrahydroquinoline, a common transformation in the synthesis of various biologically active compounds. The protocols outlined below describe a catalyst-free and solvent-free method, offering a green chemistry approach, as well as a traditional solvent-based method.
Introduction
N-acetylation is a fundamental chemical transformation that introduces an acetyl group onto a nitrogen atom. In the context of 1,2,3,4-tetrahydroquinoline, this modification can be a crucial step in multi-step syntheses, serving as a protective group strategy or to modulate the electronic and steric properties of the molecule for structure-activity relationship (SAR) studies. The resulting compound, 1-acetyl-1,2,3,4-tetrahydroquinoline, is a valuable intermediate in medicinal chemistry.
Chemical Reaction
Caption: Reaction scheme for the N-acetylation of 1,2,3,4-tetrahydroquinoline.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the N-acetylation of secondary amines using acetic anhydride, providing a comparative overview. While specific data for 1,2,3,4-tetrahydroquinoline under catalyst-free, solvent-free conditions is not explicitly available in the cited literature, the data for structurally similar secondary amines like indoline and aniline derivatives suggest that high yields can be expected.[1]
| Substrate | Acetylating Agent | Solvent | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Aniline | Acetic Anhydride | None | None | Room Temp. | 5 min | 89 | [1] |
| p-Nitroaniline | Acetic Anhydride | None | None | Room Temp. | 8 min | 91 | [1] |
| Indoline | Acetic Anhydride | None | None | Room Temp. | 10 min | 92 | [1] |
| 1,2,3,4-Tetrahydroquinoxaline | Acetic Anhydride | Ethanol | None | Not Specified | Not Specified | Not Specified | [2] |
Experimental Protocols
Two primary methods for the N-acetylation of 1,2,3,4-tetrahydroquinoline are presented below.
Protocol 1: Catalyst-Free and Solvent-Free N-Acetylation
This environmentally friendly protocol avoids the use of catalysts and organic solvents, simplifying the work-up procedure and reducing chemical waste.[1]
Materials:
-
1,2,3,4-tetrahydroquinoline
-
Acetic anhydride
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Ether or other suitable organic solvent for work-up
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
To a 50 mL round-bottom flask, add 1,2,3,4-tetrahydroquinoline (1 mmol).
-
Add acetic anhydride (1.2 mmol) to the flask.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5-15 minutes.[1]
-
Upon completion, dissolve the reaction mixture in ether (5 mL).
-
Allow the mixture to stand at room temperature for approximately 1 hour to facilitate the crystallization of the product.
-
Collect the crystalline product by filtration.
-
If the product does not crystallize readily, perform a standard aqueous work-up by diluting the reaction mixture with a suitable organic solvent (e.g., ethyl acetate), washing with saturated aqueous sodium bicarbonate solution, then with brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.
Protocol 2: N-Acetylation in Ethanol
This protocol utilizes a conventional solvent-based approach. The procedure is adapted from the synthesis of the structurally similar 1-acetyl-1,2,3,4-tetrahydroquinoxaline.[2]
Materials:
-
1,2,3,4-tetrahydroquinoline
-
Acetic anhydride
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Chloroform or other suitable extraction solvent
-
1N Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve 1,2,3,4-tetrahydroquinoline (0.186 mol) in 250 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add acetic anhydride (17.6 mL) dropwise to the stirred solution using a dropping funnel.
-
After the addition is complete, dilute the solution with 750 mL of water.
-
Basify the solution with 1N sodium hydroxide.
-
Extract the aqueous solution with chloroform (3 x 100 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the solid product, this compound.
Experimental Workflow Diagram
Caption: Comparative workflow for the N-acetylation of 1,2,3,4-tetrahydroquinoline.
References
The Versatility of 1-Acetyl-1,2,3,4-tetrahydroquinoline in the Synthesis of Bioactive Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
1-Acetyl-1,2,3,4-tetrahydroquinoline is a versatile scaffold and intermediate in the synthesis of a variety of bioactive compounds. Its unique structural features allow for functionalization at multiple positions, leading to the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of compounds with potential pharmacological activities, including anti-inflammatory and other biological properties.
Introduction to the Synthetic Utility
The 1-acetyl group in this compound serves two primary roles in synthetic chemistry. Firstly, it can act as a protecting group for the nitrogen atom, allowing for selective reactions on the aromatic ring or the saturated portion of the molecule. Secondly, the acetyl group can influence the regioselectivity of electrophilic aromatic substitution reactions, directing incoming electrophiles to specific positions on the benzene ring. Furthermore, the entire this compound moiety can be incorporated as a core structural motif in the final bioactive molecule.
Application 1: Synthesis of N-Acyl Amide Bioactive Molecules
A straightforward application of 1,2,3,4-tetrahydroquinoline involves its N-acylation with a carboxylic acid derivative of a known bioactive molecule to create a new hybrid compound. This approach can lead to molecules with modified or enhanced biological activities.
Synthesis of an Ibuprofen-Tetrahydroquinoline Hybrid
A notable example is the synthesis of a hybrid molecule combining ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), with 1,2,3,4-tetrahydroquinoline. This results in the formation of 1-(2-(4-isobutylphenyl)propanoyl)-1,2,3,4-tetrahydroquinoline.
Experimental Protocol: Synthesis of 1-(2-(4-isobutylphenyl)propanoyl)-1,2,3,4-tetrahydroquinoline
-
Preparation of Ibuprofen Acyl Chloride: To a solution of ibuprofen (1.0 eq) in a suitable solvent such as dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain ibuprofen acyl chloride.
-
N-Acylation of 1,2,3,4-Tetrahydroquinoline: Dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) in dichloromethane. To this solution, add the freshly prepared ibuprofen acyl chloride (1.0 eq) dropwise at 0 °C. Add triethylamine (1.1 eq) to the reaction mixture and stir at room temperature for 12 hours.
-
Work-up and Purification: Wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the desired 1-(2-(4-isobutylphenyl)propanoyl)-1,2,3,4-tetrahydroquinoline.
Biological Activity:
The resulting hybrid molecule can be evaluated for its anti-inflammatory and antioxidant activities. The data for the ibuprofen-tetrahydroquinoline hybrid and related compounds are summarized in the table below.
| Compound | HPSA (% Inhibition) | IAD (% Inhibition) | ATA (% Inhibition) |
| Ibuprofen-THQ Hybrid | 65.4 | 72.8 | 68.2 |
| Ibuprofen | 45.2 | 85.1 | 75.3 |
| 1,2,3,4-Tetrahydroquinoline | 25.8 | 35.6 | 30.1 |
HPSA: Hydrogen Peroxide Scavenging Activity; IAD: Inhibition of Albumin Denaturation; ATA: Antitryptic Activity. THQ: Tetrahydroquinoline.
Logical Workflow for N-Acyl Amide Synthesis
Caption: Synthetic workflow for the preparation of an Ibuprofen-THQ hybrid.
Application 2: Functionalization of the Aromatic Ring
The N-acetyl group in this compound acts as a moderate activating group and directs electrophilic substitution primarily to the para-position (C-6) of the aromatic ring. This allows for the introduction of various functional groups, which can be further elaborated to create a diverse library of bioactive compounds.
Regioselective Nitration of this compound
Nitration is a key transformation that introduces a versatile nitro group, which can be subsequently reduced to an amino group, a precursor for a wide range of functionalities.
Experimental Protocol: Synthesis of 6-Nitro-1-acetyl-1,2,3,4-tetrahydroquinoline [1]
-
Reaction Setup: Dissolve this compound (1.0 eq) in acetic anhydride at 0 °C.
-
Nitration: Slowly add a solution of nitric acid (1.1 eq) in acetic acid to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Purification: Wash the organic layer with saturated NaHCO3 solution and brine. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield 6-nitro-1-acetyl-1,2,3,4-tetrahydroquinoline.[1]
Further Transformations and Bioactive Derivatives:
The resulting 6-nitro derivative can be reduced to 6-amino-1-acetyl-1,2,3,4-tetrahydroquinoline, which serves as a key intermediate for the synthesis of various bioactive molecules, including potential kinase inhibitors and receptor modulators. The amino group can be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems.
Signaling Pathway Diagram: Potential Downstream Applications
Caption: Synthetic pathway from 1-Acetyl-THQ to bioactive compounds.
Application 3: Lithiation and Electrophilic Quench
While the N-acetyl group can be a directing group for electrophilic aromatic substitution, the N-Boc (tert-butoxycarbonyl) protected 1,2,3,4-tetrahydroquinoline is more commonly used for directed ortho-lithiation. However, understanding the principles of lithiation chemistry on related systems can provide insights into potential functionalization strategies for N-acetyl derivatives under different conditions. For instance, lithiation of N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines at the 2-position followed by trapping with electrophiles provides access to 2,2-disubstituted tetrahydroquinolines.[2]
General Experimental Protocol for Lithiation (adapted from N-Boc derivatives) [2]
-
Reaction Setup: Dissolve the N-protected tetrahydroquinoline (1.0 eq) in dry THF under an inert atmosphere (e.g., argon). Cool the solution to -78 °C.
-
Lithiation: Add n-butyllithium (1.1 eq) dropwise to the solution and stir for 1 hour at -78 °C.
-
Electrophilic Quench: Add the desired electrophile (1.2 eq) to the reaction mixture and continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH4Cl solution and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate. Purify the product by column chromatography.
Experimental Workflow for Functionalization via Lithiation
Caption: General workflow for lithiation and electrophilic quench.
Conclusion
This compound is a valuable building block for the synthesis of diverse bioactive compounds. Its utility stems from its role as a stable core, a protected intermediate for regioselective functionalization, and a component for creating hybrid molecules with enhanced pharmacological profiles. The protocols and applications outlined here provide a foundation for researchers and scientists in drug discovery to explore the full potential of this versatile scaffold in developing next-generation therapeutics. Further exploration into the functionalization of this molecule is likely to yield novel compounds with a wide range of biological activities.
References
- 1. [PDF] Synthesis of 6‐Nitro‐1,2,3,4‐tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungs- und Protokollhinweise zur Derivatisierung von 1-Acetyl-1,2,3,4-tetrahydrochinolin für SAR-Studien
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: 1-Acetyl-1,2,3,4-tetrahydrochinolin ist ein heterozyklisches Grundgerüst, das als Ausgangspunkt für die Entwicklung biologisch aktiver Moleküle von Interesse ist. Durch die systematische Modifikation (Derivatisierung) dieses Grundkörpers an verschiedenen Positionen können Struktur-Aktivitäts-Beziehungen (SAR) untersucht werden. Diese Studien sind entscheidend, um zu verstehen, wie chemische Strukturen die biologische Aktivität beeinflussen, und um die Entwicklung von Wirkstoffkandidaten mit verbesserter Wirksamkeit und Selektivität zu leiten.
Diese Anwendungsbeschreibung beschreibt Protokolle für die Synthese von Derivaten des 1-Acetyl-1,2,3,4-tetrahydrochinolins und die Untersuchung ihrer SAR als Inhibitoren von Epac (Exchange protein directly activated by cAMP).
Logischer Arbeitsablauf für eine SAR-Studie
Abbildung 1: Logischer Arbeitsablauf einer typischen Struktur-Aktivitäts-Beziehungs (SAR)-Studie.
I. Synthese und Derivatisierung
Die Derivatisierung des 1-Acetyl-1,2,3,4-tetrahydrochinolin-Kerns konzentriert sich typischerweise auf drei Hauptbereiche: den Acetyl-Substituenten am Stickstoff (Position 1), das Stereozentrum (Position 2) und den aromatischen Ring (Positionen 5, 6, 7 und 8).
Allgemeiner Syntheseweg
Ein etablierter Syntheseweg zur Herstellung von derivatisierten 1-Acetyl-1,2,3,4-tetrahydrochinolinen beginnt mit einem substituierten Chinolin.[1] Die Schlüsselreaktionen umfassen die Reduktion des heterozyklischen Rings, gefolgt von der Acetylierung des Stickstoffatoms. Halogenierungen am aromatischen Ring sind eine gängige Methode zur Einführung weiterer Diversität.
Abbildung 2: Allgemeiner experimenteller Arbeitsablauf für die Synthese von Derivaten.
Experimentelles Protokoll: Synthese von 1-Acetyl-5,7-dibrom-6-fluor-2-methyl-1,2,3,4-tetrahydrochinolin (Analog zu Verbindung 9 in der Referenz)[1]
-
Deacetylierung des Ausgangsmaterials: 5,7-Dibrom-6-fluor-1-formyl-2-methyl-1,2,3,4-tetrahydrochinolin (CE3F4) wird in 10%iger Salzsäure in Ethanol gelöst und für 4 Stunden unter Rückfluss erhitzt, um die Formylgruppe zu entfernen.[1] Das Reaktionsgemisch wird anschließend neutralisiert und das Produkt extrahiert.
-
Acetylierung: Das resultierende deacetylierte Tetrahydrochinolin-Derivat (Analog 7) wird in Dichlormethan (DCM) gelöst und auf 0 °C gekühlt.[1] Pyridin und Acetylchlorid werden langsam zugegeben. Die Reaktion wird für 2 Stunden bei 0 °C gerührt.
-
Aufarbeitung und Reinigung: Die Reaktion wird mit Wasser gequencht und die organische Phase abgetrennt, getrocknet und das Lösungsmittel im Vakuum entfernt. Der Rückstand wird mittels Säulenchromatographie gereinigt, um das reine acetylierte Produkt zu erhalten.
II. Biologische Evaluierung: Epac-Inhibitions-Assay
Die biologische Aktivität der synthetisierten Derivate wird mittels eines Guaninnukleotid-Austauschfaktor (GEF)-Aktivitätsassays für Epac1 untersucht. Dieser Assay misst die Fähigkeit der Verbindungen, die durch cAMP-induzierte Aktivierung von Epac1 zu hemmen.
Experimentelles Protokoll: BODIPY-GDP-basierter GEF-Assay[1]
-
Reagenzien: Epac1-Protein, Rap1b-Protein, BODIPY-FL-GDP (fluoreszenzmarkiertes GDP), GTPγS (nicht-hydrolysierbares GTP-Analog) und Testverbindungen in verschiedenen Konzentrationen.
-
Durchführung:
-
Epac1 wird mit den Testverbindungen (typischerweise bei 10 µM und 50 µM) für 15 Minuten bei Raumtemperatur vorinkubiert.
-
Rap1b, das zuvor mit BODIPY-FL-GDP beladen wurde, wird zur Mischung gegeben.
-
Die Reaktion wird durch die Zugabe von GTPγS gestartet.
-
Der Austausch von BODIPY-FL-GDP durch GTPγS am Rap1b, katalysiert durch aktives Epac1, führt zu einer Abnahme des Fluoreszenzsignals.
-
-
Datenerfassung: Die Fluoreszenz wird über die Zeit gemessen. Die prozentuale Inhibition wird durch den Vergleich der Reaktionsraten in Anwesenheit der Testverbindung mit der Kontrollreaktion (ohne Inhibitor) berechnet.
III. Struktur-Aktivitäts-Beziehungen (SAR)
Die SAR-Analyse basiert auf dem Vergleich der biologischen Aktivität der verschiedenen Derivate. Die Daten werden in einer Tabelle zusammengefasst, um den Einfluss spezifischer struktureller Änderungen auf die Wirksamkeit zu verdeutlichen.
Quantitative Daten zur Epac1-Inhibition durch Tetrahydrochinolin-Analoga
| Verbindung | R1 | R2 | R3 (an N1) | % Epac-Inhibition (bei 10 µM) | % Epac-Inhibition (bei 50 µM) |
| 3 | H | H | -CHO | 11 ± 2 | 26 ± 2 |
| 6 | Br | H | -CHO | 30 ± 3 | 55 ± 4 |
| CE3F4 | Br | Br | -CHO | 75 ± 5 | 95 ± 3 |
| 8 | Br | Br | -CHO (Br an Pos. 8) | 45 ± 4 | 70 ± 5 |
| 7 | Br | Br | H | 15 ± 2 | 35 ± 3 |
| 9 | Br | Br | -COCH3 | 20 ± 3 | 42 ± 4 |
Die Daten sind der Publikation von Rehmann et al. (2017) entnommen und dienen der Veranschaulichung.[1][2]
Analyse der SAR
Aus den obigen Daten lassen sich folgende erste SAR-Schlussfolgerungen ziehen:
-
Einfluss der N1-Substitution (R3): Ein Vergleich von CE3F4 (Formyl), Verbindung 9 (Acetyl) und Verbindung 7 (H) zeigt, dass die Formylgruppe für eine hohe Aktivität entscheidend ist.[1] Der Ersatz durch eine Acetylgruppe (Verbindung 9) oder die vollständige Entfernung der Acylgruppe (Verbindung 7) führt zu einem signifikanten Aktivitätsverlust.[1] Dies deutet darauf hin, dass die Größe und die elektronischen Eigenschaften des Substituenten an Position 1 für die Bindung an Epac von großer Bedeutung sind.
-
Einfluss der Substitution am aromatischen Ring (R1, R2): Die Einführung von Bromatomen am aromatischen Ring steigert die inhibitorische Aktivität erheblich. Das monobromierte Analog (6) ist potenter als das unsubstituierte Analog (3).[1] Das dibromierte Analog (CE3F4) zeigt die höchste Aktivität, was auf wichtige Halogen-Bindungswechselwirkungen im Zielprotein hindeutet.[1]
-
Einfluss einer weiteren Bromierung: Eine zusätzliche Bromierung an Position 8 (Verbindung 8) führt zu einer Verringerung der Aktivität im Vergleich zu CE3F4.[1] Dies legt nahe, dass an dieser Position sterische Hinderungen oder ungünstige elektronische Effekte auftreten, die die Bindung beeinträchtigen.
Zusammenfassung: Die Derivatisierung des 1-Acetyl-1,2,3,4-tetrahydrochinolin-Kerns und die anschließende SAR-Analyse haben wertvolle Einblicke in die strukturellen Anforderungen für die Inhibition von Epac1 geliefert. Insbesondere die N-Acyl-Gruppe und das Substitutionsmuster am aromatischen Ring sind kritische Determinanten für die biologische Aktivität. Diese Erkenntnisse bilden die Grundlage für das rationale Design zukünftiger, potenterer Inhibitoren.
References
Asymmetric Synthesis of Chiral 1-Acetyl-1,2,3,4-tetrahydroquinoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral 1-acetyl-1,2,3,4-tetrahydroquinoline derivatives. The synthesis is presented as a robust two-step process, commencing with the enantioselective synthesis of a chiral 2-substituted-1,2,3,4-tetrahydroquinoline intermediate, followed by N-acetylation to yield the final product. This approach allows for the introduction of chirality at the C2 position, a key structural motif in many biologically active compounds.
Introduction
Chiral 1,2,3,4-tetrahydroquinolines (THQs) are privileged scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. The introduction of an acetyl group at the N1 position can significantly modulate the pharmacological properties of these molecules. This document outlines reliable methods for the preparation of enantiomerically enriched this compound derivatives, focusing on organocatalytic and transition-metal-catalyzed approaches for the key stereocenter-forming step.
Step 1: Asymmetric Synthesis of Chiral 2-Substituted-1,2,3,4-tetrahydroquinolines
Two primary methods are presented for the asymmetric synthesis of the chiral THQ core: organocatalytic transfer hydrogenation and transition-metal-catalyzed asymmetric hydrogenation.
Method A: Organocatalytic Asymmetric Transfer Hydrogenation
This method utilizes a chiral phosphoric acid catalyst to promote the asymmetric reduction of a quinoline precursor, which can be formed in situ from a 2-aminochalcone.[1] This one-pot, two-step consecutive process is highly efficient and provides excellent enantioselectivities.[1]
Quantitative Data Summary
| Entry | R | R' | Catalyst | Yield (%) | ee (%) |
| 1 | H | Ph | (R)-TRIP | 95 | 96 |
| 2 | 4-Me | Ph | (R)-TRIP | 93 | 95 |
| 3 | 4-Cl | Ph | (R)-TRIP | 96 | 97 |
| 4 | H | 4-Me-Ph | (R)-TRIP | 94 | 96 |
| 5 | H | 2-Naphthyl | (R)-TRIP | 92 | 94 |
(R)-TRIP = (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
Method B: Biomimetic Asymmetric Reduction
This approach employs a chiral NAD(P)H model in the presence of an achiral phosphoric acid to achieve the asymmetric reduction of 2-functionalized quinolines.[2] This method is particularly effective for quinolines bearing various substituents at the 2-position and offers high enantioselectivities.[2]
Quantitative Data Summary
| Entry | R | Catalyst System | Yield (%) | ee (%) |
| 1 | CO₂Me | (S)-CYNAM / H₃PO₄ | 94 | 98 |
| 2 | CO₂Et | (S)-CYNAM / H₃PO₄ | 95 | 97 |
| 3 | CONMe₂ | (S)-CYNAM / H₃PO₄ | 84 | 95 |
| 4 | COPh | (S)-CYNAM / H₃PO₄ | 90 | 95 |
| 5 | COMe | (S)-CYNAM / H₃PO₄ | 73 | 92 |
(S)-CYNAM = Chiral and regenerable NAD(P)H model
Experimental Protocols: Step 1
Protocol 1: Organocatalytic Asymmetric Transfer Hydrogenation of 2-Aminochalcone
Materials:
-
2-Aminochalcone derivative (1.0 equiv)
-
(R)-TRIP catalyst (10 mol%)
-
Hantzsch ester (1.5 equiv)
-
Toluene (0.1 M)
-
4 Å Molecular Sieves
Procedure:
-
To a flame-dried reaction tube, add 2-aminochalcone (0.2 mmol), (R)-TRIP (0.02 mmol), and 4 Å molecular sieves (100 mg).
-
Add toluene (2.0 mL) and stir the mixture at 80 °C for 12 hours to facilitate the dehydrative cyclization to the quinoline intermediate.
-
Cool the reaction mixture to 40 °C.
-
Add Hantzsch ester (0.3 mmol) to the reaction mixture.
-
Stir the reaction at 40 °C for an additional 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, purify the crude product by flash column chromatography on silica gel to afford the chiral 2-substituted-1,2,3,4-tetrahydroquinoline.
Protocol 2: Biomimetic Asymmetric Reduction of 2-Substituted Quinoline
Materials:
-
2-Substituted quinoline (1.0 equiv)
-
(S)-CYNAM (chiral NAD(P)H model) (10 mol%)
-
Achiral phosphoric acid (e.g., H₃PO₄) (20 mol%)
-
Ruthenium complex (for in situ regeneration of NAD(P)H model)
-
Hydrogen gas
-
Solvent (e.g., Dioxane)
Procedure:
-
In a high-pressure reactor, combine the 2-substituted quinoline (0.5 mmol), (S)-CYNAM (0.05 mmol), and the ruthenium complex (1 mol%).
-
Add the solvent and the achiral phosphoric acid (0.1 mmol).
-
Pressurize the reactor with hydrogen gas (e.g., 50 atm) to regenerate the NAD(P)H model in situ.
-
Stir the reaction mixture at a specified temperature (e.g., 60 °C) for 24-48 hours.
-
Monitor the reaction by HPLC to determine conversion and enantiomeric excess.
-
After completion, carefully depressurize the reactor.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the chiral 2-substituted-1,2,3,4-tetrahydroquinoline.
Step 2: N-Acetylation of Chiral 2-Substituted-1,2,3,4-tetrahydroquinolines
The N-acetylation of the chiral THQ intermediate is a straightforward process that can be achieved with high yields and complete retention of stereochemical integrity.[3]
Experimental Protocol: Step 2
Protocol 3: N-Acetylation with Acetyl Chloride
Materials:
-
Chiral 2-substituted-1,2,3,4-tetrahydroquinoline (1.0 equiv)
-
Acetyl chloride (1.1 equiv)
-
Triethylamine or Pyridine (1.2 equiv)
-
Dichloromethane (DCM) (0.2 M)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the chiral 2-substituted-1,2,3,4-tetrahydroquinoline (1.0 mmol) in DCM (5 mL) in a round-bottom flask.
-
Add triethylamine (1.2 mmol) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by flash column chromatography to obtain the pure chiral this compound derivative.
Visualizations
Caption: Overall experimental workflow for the two-step synthesis.
Caption: Proposed mechanism for organocatalytic transfer hydrogenation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Acetyl-1,2,3,4-tetrahydroquinoline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Acetyl-1,2,3,4-tetrahydroquinoline, focusing on improving reaction yields.
Troubleshooting Guide
This guide addresses common issues encountered during the N-acetylation of 1,2,3,4-tetrahydroquinoline.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Ineffective Acetylating Agent: Acetic anhydride may not be reactive enough under the chosen conditions. | Consider using the more reactive acetyl chloride. Note that acetyl chloride is highly reactive and moisture-sensitive. |
| 2. Inadequate Activation: The nucleophilicity of the secondary amine in 1,2,3,4-tetrahydroquinoline may be insufficient for the reaction to proceed efficiently without a catalyst or with a weak base. | If using acetic anhydride, consider adding a catalytic amount of a strong acid like sulfuric acid. For reactions with acetyl chloride, ensure a suitable base (e.g., triethylamine or pyridine) is used to neutralize the HCl byproduct. | |
| 3. Presence of Water: Moisture in the reactants or solvent will quench highly reactive acetylating agents like acetyl chloride. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. | |
| 4. Low Reaction Temperature: The reaction may be too slow at room temperature. | Gently heat the reaction mixture. For instance, refluxing in a suitable solvent like methylene chloride can increase the reaction rate. | |
| Formation of Multiple Products/Side Reactions | 1. Over-acetylation or Side Reactions: While less common for this specific substrate, highly reactive conditions could potentially lead to undesired side products. | Use a controlled addition of the acetylating agent, and consider running the reaction at a lower temperature to improve selectivity. |
| 2. Impure Starting Material: Impurities in the 1,2,3,4-tetrahydroquinoline can lead to the formation of byproducts. | Ensure the purity of the starting material through techniques like distillation or chromatography before use. | |
| Difficult Product Isolation/Purification | 1. Emulsion during Workup: The product and starting material can sometimes form emulsions during aqueous workup, making separation difficult. | Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. |
| 2. Co-elution during Chromatography: The product and any unreacted starting material may have similar polarities, making chromatographic separation challenging. | Optimize the solvent system for column chromatography. A gradual gradient elution may be necessary to achieve good separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common and straightforward method is the N-acetylation of 1,2,3,4-tetrahydroquinoline using either acetic anhydride or acetyl chloride as the acetylating agent.
Q2: Which acetylating agent is better, acetic anhydride or acetyl chloride?
A2: Acetyl chloride is more reactive than acetic anhydride and often leads to higher yields and faster reaction times. However, it is also more hazardous, moisture-sensitive, and produces corrosive HCl gas as a byproduct, which must be neutralized with a base. Acetic anhydride is less reactive and may require heating or a catalyst, but it is generally safer and easier to handle.
Q3: Why is a base, such as triethylamine or pyridine, often used in this reaction?
A3: When using acetyl chloride, a base is required to scavenge the hydrochloric acid (HCl) that is formed as a byproduct. This prevents the protonation of the starting amine, which would render it unreactive.
Q4: My reaction is not going to completion. What can I do to improve the yield?
A4: To improve the yield, you can try the following:
-
Switch to a more reactive acetylating agent (acetyl chloride instead of acetic anhydride).
-
Increase the reaction temperature.
-
Add a catalyst. For acetic anhydride, a catalytic amount of a strong acid can be effective.
-
Ensure your reagents and solvent are anhydrous, especially when using acetyl chloride.
-
Increase the reaction time.
Q5: What are the expected byproducts in this synthesis?
A5: The primary byproduct when using acetyl chloride is the hydrochloride salt of the base used (e.g., triethylammonium chloride). With acetic anhydride, the main byproduct is acetic acid. If the starting material is impure, other byproducts may also be present.
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound based on common N-acetylation procedures.
Protocol 1: Acetylation using Acetic Anhydride
This protocol is adapted from the synthesis of a similar compound, 2-acetyl-1,2,3,4-tetrahydro-6-hydroxy-isoquinoline.[1]
-
Reagents and Materials:
-
1,2,3,4-tetrahydroquinoline
-
Acetic anhydride
-
Methylene chloride (anhydrous)
-
Anhydrous sodium acetate (optional, as a mild base)
-
Water
-
Dilute sodium hydroxide solution
-
Carbon dioxide source (e.g., dry ice or gas cylinder)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve 1,2,3,4-tetrahydroquinoline in anhydrous methylene chloride.
-
Add anhydrous sodium acetate (optional) and acetic anhydride to the solution.
-
Heat the mixture to reflux and maintain for one hour.
-
After cooling to room temperature, add water to the reaction mixture.
-
Separate the organic phase and extract the aqueous phase several times with methylene chloride.
-
Combine the organic extracts and evaporate the solvent under reduced pressure.
-
Dissolve the residue in dilute sodium hydroxide solution and stir for 30 minutes on a boiling water bath.
-
Precipitate the product by introducing carbon dioxide.
-
Filter the solid product and recrystallize from ethanol.
-
Protocol 2: Acetylation using Acetyl Chloride
This is a general procedure for the N-acetylation of secondary amines.
-
Reagents and Materials:
-
1,2,3,4-tetrahydroquinoline
-
Acetyl chloride
-
Triethylamine or Pyridine
-
Dichloromethane (DCM, anhydrous)
-
Dilute hydrochloric acid
-
Dilute sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
Dissolve 1,2,3,4-tetrahydroquinoline and 1.1 equivalents of triethylamine or pyridine in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add 1.05 equivalents of acetyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Wash the organic layer sequentially with dilute hydrochloric acid, dilute sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization if necessary.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions for N-acetylation reactions of similar substrates, which can be used as a starting point for optimizing the synthesis of this compound.
| Substrate | Acetylating Agent | Solvent | Base | Temperature | Time | Yield | Reference |
| 1,2,3,4-tetrahydroquinoxaline | Acetic Anhydride | Ethanol | Sodium Hydroxide (workup) | Not specified | Not specified | Not specified | [2] |
| 1,2,3,4-tetrahydro-6-hydroxy-isoquinoline hydrobromide | Acetic Anhydride | Methylene Chloride | Sodium Acetate | Reflux | 1 hour | Not specified | [1] |
| 1,2,3,4-tetrahydroisoquinoline | Acetic Anhydride | None | None | Ambient | 24 hours | Not specified | [3] |
Visualizations
Experimental Workflow: N-Acetylation of 1,2,3,4-tetrahydroquinoline
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
Technical Support Center: Purification of 1-Acetyl-1,2,3,4-tetrahydroquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Acetyl-1,2,3,4-tetrahydroquinoline. The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The most common purification techniques for this compound, a liquid at room temperature, are vacuum distillation and column chromatography. Recrystallization is generally not suitable unless the compound is a low-melting solid or can form a crystalline salt.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities may include unreacted 1,2,3,4-tetrahydroquinoline, acetic anhydride or acetyl chloride, acetic acid, and potentially di-acetylated byproducts or colored impurities formed during the reaction.
Q3: My purified this compound is a yellow or brown oil. How can I decolorize it?
A3: A yellow or brown color suggests the presence of impurities. Treatment with activated carbon followed by filtration before final purification (distillation or chromatography) can often remove colored impurities.
Q4: How can I monitor the purification process?
A4: Thin-Layer Chromatography (TLC) is an effective way to monitor the purification. Use a suitable solvent system (e.g., hexane:ethyl acetate) and visualize the spots under UV light (254 nm). Staining with potassium permanganate can also be used, which is a good general stain for many organic compounds.
Q5: What are the key physical properties of this compound?
A5: It is important to know the physical properties of your compound for purification.
| Property | Value |
| Appearance | Colorless to almost colorless clear liquid |
| Molecular Formula | C₁₁H₁₃NO |
| Molecular Weight | 175.23 g/mol |
| Boiling Point | 295 °C at 760 mmHg |
| Density | 1.12 g/cm³ |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Troubleshooting Guides
Column Chromatography
Issue: The compound is not moving from the baseline on the TLC plate.
-
Cause: The solvent system is not polar enough.
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane:ethyl acetate mixture, increase the proportion of ethyl acetate.
Issue: The compound runs with the solvent front.
-
Cause: The solvent system is too polar.
-
Solution: Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Issue: Streaking of the spot on the TLC plate.
-
Cause 1: The sample is too concentrated.
-
Solution: Dilute the sample before spotting it on the TLC plate.
-
-
Cause 2: The compound is interacting strongly with the silica gel.
-
Solution: Add a small amount of a polar solvent like methanol or a few drops of triethylamine to the eluent to reduce tailing.
-
Issue: Poor separation of the product from impurities.
-
Cause: The chosen solvent system has poor selectivity.
-
Solution: Experiment with different solvent systems. A combination of three solvents (e.g., hexane, ethyl acetate, and a small amount of methanol) might provide better separation.
Experimental Protocol: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a more volatile solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica bed.
-
Elution: Start the elution with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Table 1: Example Solvent Systems for Column Chromatography
| Solvent System (v/v) | Application |
| Hexane:Ethyl Acetate (9:1 to 7:3) | General purpose, good starting point. |
| Dichloromethane:Methanol (99:1 to 95:5) | For more polar impurities. |
| Hexane:Acetone (8:2) | Alternative to ethyl acetate systems. |
Vacuum Distillation
Issue: The compound is "bumping" violently during distillation.
-
Cause: Uneven heating or lack of boiling chips/magnetic stirring.
-
Solution: Ensure smooth and even heating using an oil bath. Add boiling chips or use a magnetic stirrer to ensure smooth boiling.
Issue: The product is not distilling at the expected temperature.
-
Cause 1: The vacuum is not low enough.
-
Solution: Check the vacuum pump and all connections for leaks.
-
-
Cause 2: The thermometer is not placed correctly.
-
Solution: The top of the thermometer bulb should be level with the side arm of the distillation head.
-
Issue: The distillate is colored.
-
Cause: High-boiling colored impurities are co-distilling.
-
Solution: Consider a pre-treatment with activated carbon or perform a preliminary purification by column chromatography.
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all joints are well-sealed.
-
Sample Charging: Place the crude this compound and a magnetic stir bar or boiling chips into the distillation flask.
-
Heating and Evacuation: Begin stirring and gradually apply vacuum. Slowly heat the flask using an oil bath.
-
Fraction Collection: Collect the fraction that distills at a constant temperature and pressure.
-
Cooling: Allow the apparatus to cool down to room temperature before releasing the vacuum.
Recrystallization (for low-melting solids or salts)
Issue: The compound "oils out" instead of crystallizing. [1][2][3][4][5]
-
Cause: The melting point of the compound is lower than the boiling point of the solvent, or the sample is highly impure.[1]
-
Solution 1: Lower the temperature at which crystallization is initiated.[1]
-
Solution 2: Use a lower-boiling point solvent.
-
Solution 3: Add a seed crystal of the pure compound to induce crystallization.[2]
-
Solution 4: Scratch the inside of the flask with a glass rod to create nucleation sites.[2]
-
Solution 5: Re-dissolve the oil in more hot solvent and allow it to cool very slowly.[1]
Issue: No crystals form upon cooling.
-
Cause: Too much solvent was used.[1]
-
Solution: Remove some of the solvent by evaporation and try to crystallize again.[1]
Visualizations
References
Common side products in the synthesis of 1-Acetyl-1,2,3,4-tetrahydroquinoline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Acetyl-1,2,3,4-tetrahydroquinoline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of side products.
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired product | Incomplete reaction. | - Increase reaction time. - Use a slight excess of the acetylating agent. - Add a catalyst such as 4-Dimethylaminopyridine (DMAP) in catalytic amounts. |
| Presence of water in the reaction. | - Use anhydrous solvents and reagents. - Dry glassware thoroughly before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Poor quality of starting material (1,2,3,4-tetrahydroquinoline). | - Purify the starting material by distillation before use. - Check the purity of the starting material by GC or NMR. | |
| Presence of unreacted 1,2,3,4-tetrahydroquinoline | Insufficient acetylating agent or short reaction time. | - Increase the molar ratio of the acetylating agent to the substrate. - Extend the reaction time and monitor the progress by TLC or GC. |
| Formation of a dark-colored reaction mixture and multiple spots on TLC | Oxidation of 1,2,3,4-tetrahydroquinoline. | - Perform the reaction under an inert atmosphere to minimize contact with oxygen. - Use a milder acetylating agent or reaction conditions. |
| Friedel-Crafts acylation on the aromatic ring. | - Use a less reactive acetylating agent (e.g., acetic anhydride instead of acetyl chloride). - Avoid strong Lewis acid catalysts if not necessary for the N-acetylation. | |
| Isolation of quinoline as a byproduct | Oxidation of the tetrahydroquinoline ring. | - This is a common side reaction, especially if the reaction is heated for extended periods or in the presence of oxidizing agents.[1] - Minimize reaction temperature and time. - Ensure the reaction is carried out under an inert atmosphere. |
| Isolation of di-acetylated or other unexpected products | Over-acetylation or side reactions on the aromatic ring. | - Control the stoichiometry of the acetylating agent carefully. - Use milder reaction conditions (lower temperature, shorter time). |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common side products include:
-
Unreacted 1,2,3,4-tetrahydroquinoline: This is often due to incomplete reaction.
-
Quinoline: Arises from the oxidation of the tetrahydroquinoline ring. This can be a major byproduct in some synthetic routes to tetrahydroquinolines.
-
C-Acetylated products: Friedel-Crafts acylation on the electron-rich aromatic ring can lead to the formation of regioisomers of acetyl-1,2,3,4-tetrahydroquinoline. The regioselectivity can be influenced by the N-protective group and ring size.
-
Di-acetylated products: Although less common for N-acetylation under controlled conditions, over-acetylation is a possibility, especially with highly reactive acetylating agents.
Q2: My reaction mixture turned dark brown. What does this indicate and how can I prevent it?
A2: A dark brown coloration often suggests oxidation of the 1,2,3,4-tetrahydroquinoline starting material or product. Tetrahydroquinolines are susceptible to oxidation, which can lead to the formation of quinoline and other colored impurities. To prevent this, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents. Minimizing the reaction temperature and duration can also help reduce oxidative side reactions.
Q3: I am observing the formation of quinoline in my reaction. What reaction conditions favor this side product?
A3: The formation of quinoline is due to the dehydrogenation (oxidation) of the 1,2,3,4-tetrahydroquinoline ring. Conditions that can promote this include elevated temperatures, prolonged reaction times, and the presence of air (oxygen) or other oxidizing agents. In some synthetic preparations of tetrahydroquinolines, quinoline can be a significant byproduct if the reduction of intermediates is not efficient.
Q4: How can I avoid C-acetylation on the aromatic ring?
A4: C-acetylation is a Friedel-Crafts type reaction that can compete with N-acetylation. To minimize this side reaction:
-
Use a less reactive acetylating agent. Acetic anhydride is generally less reactive than acetyl chloride and less likely to cause C-acetylation without a strong Lewis acid catalyst.
-
Avoid the use of strong Lewis acids (e.g., AlCl₃) if possible. For N-acetylation, a base catalyst or no catalyst may be sufficient.
-
The N-acetyl group, once formed, deactivates the aromatic ring towards further electrophilic substitution, which helps to prevent C-acetylation.
Q5: What is a standard experimental protocol for the synthesis of this compound?
A5: A general procedure for the N-acetylation of 1,2,3,4-tetrahydroquinoline involves its reaction with an acetylating agent like acetic anhydride or acetyl chloride.
Using Acetic Anhydride: A mixture of 1,2,3,4-tetrahydroisoquinoline (0.75 mole) and acetic anhydride (150 ml) can be stirred at ambient temperature for 24 hours.[2] The product is then isolated by concentrating the mixture under reduced pressure.[2]
Using Acetyl Chloride: N-acetylation of nitrogenous heterocyclic compounds can be achieved using stoichiometric amounts of the amine and acetyl chloride under solvent-free conditions, sometimes with a reusable clay catalyst at room temperature.[3]
For a successful and clean reaction, it is recommended to use purified 1,2,3,4-tetrahydroquinoline and anhydrous conditions. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Reaction Pathway and Side Product Formation
The following diagram illustrates the main reaction for the synthesis of this compound and the potential pathways for the formation of common side products.
Caption: Synthesis of this compound and side products.
References
Technical Support Center: Optimizing N-Acetylation of Tetrahydroquinolines
Welcome to the technical support center for the N-acetylation of tetrahydroquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this crucial chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the N-acetylation of tetrahydroquinolines?
A1: The most frequently used acetylating agents are acetic anhydride and acetyl chloride.[1] Acetic anhydride is often used in excess and can sometimes serve as the solvent, while acetyl chloride is typically used with a base to neutralize the HCl byproduct.[2][3]
Q2: Why is a base often required when using acetyl chloride?
A2: When acetyl chloride is used as the acylating agent, hydrochloric acid (HCl) is produced as a byproduct. This acid can protonate the nitrogen atom of the starting tetrahydroquinoline, rendering it non-nucleophilic and halting the reaction. A base, such as pyridine or triethylamine, is added to neutralize the HCl as it forms.[3][4]
Q3: What are typical solvents used for this reaction?
A3: Common aprotic solvents include dichloromethane (DCM), chloroform, acetonitrile, and tetrahydrofuran (THF).[2][3] In some cases, particularly with acetic anhydride, the reaction can be run neat (without an additional solvent).[2][5] Greener approaches using water as a solvent have also been reported for N-acylation of amines in general.[6]
Q4: How does reaction temperature affect the N-acetylation of tetrahydroquinolines?
A4: The optimal temperature depends on the specific reagents and substrate. Reactions with highly reactive acylating agents like acetyl chloride can often be performed at room temperature or even cooled to 0 °C to control the reaction rate.[4] When using less reactive agents like acetic anhydride, heating is often necessary, with temperatures ranging from 80°C to 120°C.[2][5][7]
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[2][3] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the tetrahydroquinoline and the formation of the N-acetylated product. Liquid chromatography-mass spectrometry (LCMS) can also be used for more detailed analysis.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficiently reactive acylating agent: The chosen acetylating agent may not be reactive enough under the current conditions. 2. Protonation of the starting amine: If using an acyl halide without a base, the generated acid will quench the reaction.[3] 3. Reaction temperature is too low: Some acylations require heat to proceed at a reasonable rate.[2][5] | 1. Switch to a more reactive acylating agent: If using an acid anhydride with low conversion, consider switching to the corresponding acyl chloride. 2. Add a non-nucleophilic base: Include a base like triethylamine or pyridine (typically 1.1-1.5 equivalents) in the reaction mixture when using an acyl chloride.[4] 3. Increase the reaction temperature: Gradually increase the temperature and monitor the reaction by TLC. For acetic anhydride, refluxing may be necessary.[2][5] |
| Presence of Starting Material After Extended Reaction Time | 1. Insufficient equivalents of acylating agent: The acylating agent may have been consumed before all the starting material could react. 2. Decomposition of the acylating agent: Some acylating agents can degrade over time, especially in the presence of moisture. | 1. Increase the equivalents of the acylating agent: Use a larger excess of the acylating agent (e.g., 1.5-2.0 equivalents). 2. Use fresh or purified acylating agent: Ensure the acylating agent is of high purity and has been stored under anhydrous conditions. |
| Formation of Multiple Products | 1. Side reactions: Undesired reactions may be occurring, potentially due to high temperatures or reactive functional groups on the tetrahydroquinoline. 2. Impure starting materials: Impurities in the starting tetrahydroquinoline or acylating agent can lead to side products. | 1. Lower the reaction temperature: If the reaction is being heated, try running it at a lower temperature for a longer period. 2. Purify starting materials: Ensure the purity of your starting materials before beginning the reaction.[3] |
| Difficult Purification | 1. Co-elution of product and starting material: The product and starting material may have similar polarities, making separation by column chromatography challenging. 2. Presence of basic impurities: Residual base (e.g., pyridine, triethylamine) can complicate purification. | 1. Acidic wash during workup: Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the basic starting material and any basic additives as their water-soluble salts.[3] 2. Consider recrystallization: If the product is a solid, recrystallization may be a more effective purification method than chromatography. |
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Acetylation of Tetrahydroquinolines
| Acylating Agent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Anhydride | Neat | None | 90-120 | 12-20 | Not specified | [2] |
| Propionic Anhydride | Neat | None | 100 | 24 | Not specified | [2] |
| Butyric Anhydride | Neat | Pyridine | 90-120 | 12-20 | 12 (low yield noted) | [2][5] |
| Acetyl Chloride | DCM | Pyridine | 0 to RT | 2-3 | Not specified | [2] |
Note: Yields are highly substrate-dependent and the values presented are from specific examples in the literature.
Experimental Protocols
General Protocol for N-Acetylation using Acetic Anhydride
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the tetrahydroquinoline starting material.
-
Add a sufficient amount of acetic anhydride to act as both the reagent and solvent.
-
Equip the flask with a condenser and heat the reaction mixture to 90-120°C in an oil bath.[2][5]
-
Stir the reaction at this temperature for 12-24 hours, monitoring the progress by TLC.[2][5]
-
Upon completion, allow the reaction to cool to room temperature.
-
Carefully quench the excess acetic anhydride by slowly adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
General Protocol for N-Acetylation using Acetyl Chloride
-
Dissolve the tetrahydroquinoline starting material in an anhydrous aprotic solvent (e.g., DCM) in a flame-dried round-bottom flask under an inert atmosphere.[2]
-
Add a base, such as triethylamine or pyridine (1.1-1.5 equivalents).
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add acetyl chloride (1.05-1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C.[4]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.[2]
-
Monitor the reaction progress by TLC.[2]
-
Once the reaction is complete, quench by adding water.
-
Separate the organic layer and wash sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: A generalized workflow for the N-acetylation of tetrahydroquinolines.
References
- 1. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 2. Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 1-Acetyl-1,2,3,4-tetrahydroquinoline
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1-Acetyl-1,2,3,4-tetrahydroquinoline. Here you will find guidance on its stability, storage, and troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area. It is crucial to keep the container tightly closed to prevent exposure to moisture and air. The compound should be stored away from sources of ignition and incompatible substances, such as strong oxidizing agents.
Q2: What is the expected shelf life of this compound?
A2: While specific shelf-life data under various conditions are not extensively published, the compound is generally considered stable when stored under the recommended conditions. For long-term storage, it is advisable to keep it in a cool, dry place. To ensure the integrity of the compound for sensitive applications, it is best practice to assess its purity if it has been stored for an extended period or if there are any visual changes, such as discoloration.
Q3: What are the potential degradation pathways for this compound?
A3: Based on the chemical structure and studies on related N-acetylated cyclic amines, the potential degradation pathways include:
-
Hydrolysis: The acetyl group can undergo hydrolysis, particularly under acidic or basic conditions, to yield 1,2,3,4-tetrahydroquinoline and acetic acid.
-
Oxidation: The tetrahydroquinoline ring is susceptible to oxidation. The methylene group adjacent to the nitrogen atom (C4) is a likely site of oxidation, which could lead to the formation of lactams or other oxidized species. The aromatic ring can also be oxidized under harsh conditions.
-
Photodegradation: Exposure to light, especially UV light, may lead to degradation. Aromatic amides can undergo various photochemical reactions.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method. Other techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) can also be used for purity determination and structural confirmation.
Stability and Storage Summary
| Parameter | Recommendation | Source |
| Storage Temperature | Cool, dry place. Recommended storage temperature is often listed on the product label. | [1] |
| Atmosphere | Store in a tightly-closed container. An inert atmosphere (e.g., nitrogen or argon) can be used for long-term storage to minimize oxidation. | |
| Light | Store in a light-resistant container to prevent potential photodegradation. | |
| Incompatible Materials | Strong oxidizing agents. | |
| Recommended Retest Period | While a specific period is not defined in the literature, it is good practice to re-analyze the material after prolonged storage (e.g., >1 year) or if visual changes are observed. |
Troubleshooting Guide
This guide addresses potential issues that may arise during the handling and analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Discoloration of the compound (e.g., turning yellow or brown) | Oxidation of the tetrahydroquinoline ring. | - Minimize exposure to air and light. - For long-term storage, consider flushing the container with an inert gas like nitrogen or argon. - Before use, verify the purity of the discolored material using an appropriate analytical method (e.g., HPLC, NMR). |
| Inconsistent results in biological assays | Degradation of the compound (e.g., hydrolysis of the acetyl group). | - Ensure the compound is stored under the recommended conditions. - Prepare fresh solutions for each experiment. - If using stock solutions, store them at low temperatures (e.g., -20°C) and for a limited time. Assess the stability of the compound in the specific assay buffer. |
| Poor peak shape (e.g., tailing) in HPLC analysis | - Interaction of the basic nitrogen with acidic silanols on the HPLC column. - Use of an inappropriate mobile phase pH. - Column overload. | - Use a high-purity silica column with end-capping. - Add a small amount of a basic modifier (e.g., triethylamine) to the mobile phase to mask silanol interactions. - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the compound. - Reduce the injection volume or sample concentration. |
| Appearance of unexpected peaks in chromatograms | - Presence of degradation products (hydrolysis, oxidation). - Contamination from solvents or glassware. | - Perform a forced degradation study to identify potential degradation products and their retention times. - Use high-purity solvents and thoroughly clean all glassware. - Run a blank injection (solvent only) to identify any system-related peaks. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
Caption: Workflow for a forced degradation study.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Keep the solution at an elevated temperature (e.g., 60°C) and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Follow the same procedure as for acidic hydrolysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature and sample at various time points.
-
Thermal Degradation: Place the solid compound in an oven at an elevated temperature (e.g., 80°C). Dissolve samples at different time points for analysis.
-
Photolytic Degradation: Expose the stock solution (in a phototransparent container) to a light source (e.g., UV lamp or a photostability chamber). Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze the stressed samples and a control sample (unstressed) using a suitable stability-indicating HPLC method. The method should be able to separate the parent compound from all the degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify the degradation products. Quantify the amount of degradation.
-
Characterization of Degradants: If significant degradation is observed, techniques like LC-MS and NMR can be used to identify the structure of the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol describes the steps to develop an HPLC method that can effectively separate this compound from its potential degradation products.
Caption: Workflow for HPLC method development.
Methodology:
-
Column and Mobile Phase Selection:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Initial Chromatographic Conditions:
-
Start with a gradient elution to separate compounds with a wide range of polarities.
-
Set a flow rate of 1.0 mL/min and a detection wavelength based on the UV absorbance maximum of this compound.
-
-
Method Optimization:
-
Inject a mixture of the parent compound and the samples from the forced degradation study.
-
Optimize the mobile phase composition and gradient profile to achieve baseline separation between the parent peak and all degradation product peaks.
-
Adjust the pH of the aqueous mobile phase to improve peak shape, especially for the basic tetrahydroquinoline moiety.
-
-
Method Validation:
-
Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
-
Logical Relationship Diagram
Troubleshooting Decision Tree for HPLC Analysis
This diagram provides a logical approach to troubleshooting common issues encountered during the HPLC analysis of this compound.
Caption: Decision tree for HPLC troubleshooting.
References
Technical Support Center: Pictet-Spengler Reaction for Tetrahydroquinoline Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Pictet-Spengler reaction for the synthesis of tetrahydroquinolines.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the Pictet-Spengler reaction for tetrahydroquinoline synthesis.
Question 1: My Pictet-Spengler reaction is resulting in a low yield or failing completely. What are the most common causes?
Answer:
Low yields in the Pictet-Spengler reaction for tetrahydroquinoline synthesis can stem from several factors. The reaction is essentially an intramolecular electrophilic aromatic substitution, and its success is highly dependent on the nucleophilicity of the aromatic ring of the β-arylethylamine and the electrophilicity of the iminium ion intermediate.[1][2][3]
Common causes for low yields include:
-
Deactivated Aromatic Ring: The presence of electron-withdrawing groups on the aromatic ring of the β-arylethylamine decreases its nucleophilicity, hindering the cyclization step.[4] Less nucleophilic aromatic rings, like a simple phenyl group, often give poor yields and may require harsher conditions such as high temperatures and strong acids.[2][3]
-
Steric Hindrance: Bulky substituents on either the β-arylethylamine or the aldehyde/ketone can sterically hinder the initial imine formation or the subsequent intramolecular cyclization.
-
Inappropriate Reaction Conditions: The choice of catalyst, solvent, and temperature is crucial. Conditions that are too mild may not be sufficient to promote the reaction, while conditions that are too harsh can lead to side reactions and decomposition of starting materials or products.[2][3]
-
Side Reactions: Several side reactions can compete with the desired Pictet-Spengler cyclization, reducing the yield of the tetrahydroquinoline product. These can include polymerization of the aldehyde, oxidation of sensitive functional groups (like catechols), or alternative cyclization pathways.
-
Poor Quality of Reagents: Impurities in the starting materials or solvents can interfere with the reaction. For example, water can hydrolyze the iminium ion intermediate.
Question 2: How can I optimize the reaction conditions to improve my yield?
Answer:
Optimizing the reaction conditions is a critical step in troubleshooting low yields. Here are key parameters to consider:
-
Catalyst Selection:
-
Brønsted Acids: Traditional catalysts include strong acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), trifluoroacetic acid (TFA), and p-toluenesulfonic acid (TsOH).[5][6] For less activated systems, superacids may be required.[7]
-
Lewis Acids: Lewis acids such as boron trifluoride etherate (BF₃·Et₂O) and ytterbium triflate (Yb(OTf)₃) can also effectively catalyze the reaction.[6][8]
-
Milder Catalysts: For sensitive substrates, milder and more biomimetic conditions using phosphate buffers have proven effective.[9][10] This approach is particularly useful when dealing with catechol-containing compounds like dopamine, as it can minimize oxidation.[10] Zeolites and other solid acid catalysts offer an environmentally friendly and recyclable option.[8]
-
-
Solvent Choice:
-
Protic solvents are traditionally used.[3]
-
Aprotic solvents have been shown to provide superior yields in some cases.[3]
-
For phosphate-buffered reactions, a mixture of buffer and a co-solvent like methanol or acetonitrile is often employed.[9][10] In some instances, omitting the co-solvent can lead to product precipitation, which drives the reaction equilibrium forward and can improve yields.[9]
-
-
Temperature:
-
Reactant Concentration: A slight excess of the carbonyl compound can help ensure the complete consumption of the β-arylethylamine.[4]
Below is a decision tree to guide your troubleshooting process:
Caption: A decision tree for troubleshooting low yields in the Pictet-Spengler reaction.
Question 3: I am working with a catechol-containing β-arylethylamine (like dopamine) and observing significant decomposition. How can I prevent this?
Answer:
Catechols are highly susceptible to oxidation, especially under harsh acidic or basic conditions and at elevated temperatures, which can lead to the formation of many side products and a low yield of the desired tetrahydroquinoline.
To mitigate this, consider the following strategies:
-
Use Milder Reaction Conditions: A biomimetic approach using a phosphate buffer at a controlled pH (e.g., pH 6-9) can be very effective.[10] This avoids the use of strong acids that can promote oxidation.
-
Add an Antioxidant: The addition of an antioxidant like sodium ascorbate to the reaction mixture can help prevent the oxidation of the catechol moiety.[10]
-
Protecting Groups: Although it adds extra steps, protecting the hydroxyl groups of the catechol as ethers or other suitable protecting groups before the Pictet-Spengler reaction can prevent oxidation. The protecting groups can then be removed after the cyclization.
Question 4: Are there alternatives to using strong acids as catalysts?
Answer:
Yes, several milder and alternative catalytic systems have been developed for the Pictet-Spengler reaction:
-
Phosphate Buffers: As mentioned, phosphate salts can effectively catalyze the reaction, especially for substrates with electron-donating groups.[9][10]
-
Enzymatic Catalysis: Norcoclaurine synthase (NCS) is an enzyme that catalyzes the Pictet-Spengler reaction in nature with high stereoselectivity.[6][12] Recombinant NCS has been used for the synthesis of various optically active tetrahydroisoquinolines.[12] This is an excellent option for producing chiral compounds under very mild, physiological conditions.
-
Solid Acid Catalysts: Zeolites and H⁺-montmorillonites are reusable and environmentally friendly solid acid catalysts that have been successfully employed.[8]
-
Lewis Acids: Catalytic amounts of Lewis acids like Yb(OTf)₃ can be effective.[8]
-
Organocatalysts: Chiral phosphoric acids and thiourea derivatives have been used to achieve asymmetric Pictet-Spengler reactions.[5]
Quantitative Data Summary
The following tables summarize reaction yields under various conditions as reported in the literature.
Table 1: Effect of Catalyst on Pictet-Spengler Reaction Yield
| Entry | β-Arylethylamine | Aldehyde/Ketone | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Phenethylamine | Dimethoxymethane | HCl (conc.) | - | Not specified | Not specified | [13] |
| 2 | Tryptamine Derivatives | Various Aldehydes | HFIP | HFIP | Not specified | High | [8] |
| 3 | Tryptamine | 4-Tolualdehyde | Zeolite | Not specified | Not specified | High | [8] |
| 4 | m-Tyramine HBr | 2-Bromobenzaldehyde | KPi buffer (0.2 M) | Water | 60 | 74 | [9] |
| 5 | Dopamine | Cyclohexanone | KPi buffer (1 M) | Acetonitrile/Water | 70 | 11 | [10] |
| 6 | Dopamine | Cyclohexanone | KPi buffer (0.3 M) | Methanol/Water | 70 | 95 | [10] |
Table 2: Influence of pH in Phosphate-Catalyzed Pictet-Spengler Reaction of Dopamine and Cyclohexanone
| Entry | pH | Yield of Spiro-Tetrahydroisoquinoline (%) | Reference |
| 1 | 4 | 0 | [10] |
| 2 | 6 | 11 | [10] |
| 3 | 9 | 16 | [10] |
| 4 | 12 | 0 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Pictet-Spengler Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: Dissolve the β-arylethylamine (1 equivalent) in a suitable solvent (e.g., toluene, dichloromethane, or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Aldehyde Addition: Add the aldehyde or ketone (1.1 equivalents) to the solution.
-
Catalyst Addition: Add the acid catalyst (e.g., 10 mol% of TsOH or a stoichiometric amount of TFA).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Phosphate-Catalyzed Pictet-Spengler Reaction for Catechol-Containing Substrates
This protocol is adapted for sensitive substrates like dopamine.[10]
-
Buffer Preparation: Prepare a potassium phosphate (KPi) buffer solution (e.g., 0.3 M, pH 9).
-
Reactant Preparation: In a reaction vessel, dissolve the dopamine hydrochloride (1 equivalent) and sodium ascorbate (1 equivalent) in the KPi buffer and methanol.
-
Ketone Addition: Add the ketone (e.g., acetophenone, 50 equivalents for less reactive ketones).
-
Reaction: Heat the reaction mixture at 70 °C for 20 hours.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: Extract the product from the aqueous residue with ethyl acetate.
-
Purification: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be further purified if necessary.
Signaling Pathways and Experimental Workflows
References
- 1. grokipedia.com [grokipedia.com]
- 2. Pictet-Spengler_reaction [chemeurope.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. organicreactions.org [organicreactions.org]
Technical Support Center: Purification of 1-Acetyl-1,2,3,4-tetrahydroquinoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-Acetyl-1,2,3,4-tetrahydroquinoline.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: My final product is an oil or fails to crystallize.
-
Question: After synthesis and initial workup, my this compound is an oil and will not solidify. What could be the cause?
-
Answer: This is a common issue that can be attributed to several factors:
-
Presence of Impurities: Residual starting material (1,2,3,4-tetrahydroquinoline), byproducts, or solvents can lower the melting point of the compound and prevent crystallization. Unreacted 1,2,3,4-tetrahydroquinoline is a common impurity.
-
Inappropriate Solvent for Crystallization: The chosen solvent may be too good a solvent, even at low temperatures, preventing the product from precipitating.
-
Supersaturation Not Reached: The solution may not be concentrated enough for crystals to form.
Troubleshooting Steps:
-
Ensure Complete Removal of Starting Material: During the workup, perform an acid wash (e.g., with 1M HCl) to remove any unreacted 1,2,3,4-tetrahydroquinoline. The protonated amine will be soluble in the aqueous layer.
-
Attempt Purification by Column Chromatography: This is the most effective method for removing a variety of impurities.
-
For Recrystallization:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.
-
Change the Solvent System: If a single solvent was used, try a binary solvent system. A good starting point is to dissolve the oil in a small amount of a "good" solvent (e.g., ethanol) and then slowly add a "poor" solvent (e.g., water) until the solution becomes cloudy. Gently heat to redissolve and then cool slowly.
-
Concentrate the Solution: If the compound is too dilute, carefully remove some of the solvent under reduced pressure and attempt to crystallize again.
-
-
Issue 2: The purity of my product is low after purification.
-
Question: I have purified my this compound by column chromatography/recrystallization, but analytical tests (e.g., NMR, HPLC) show significant impurities. What went wrong?
-
Answer: Low purity after a purification step usually points to an issue with the technique itself.
-
Column Chromatography Issues:
-
Inappropriate Solvent System: The chosen eluent may not be providing adequate separation between your product and the impurities.
-
Column Overloading: Too much crude material was loaded onto the column.
-
Poorly Packed Column: Channeling in the silica gel can lead to poor separation.
-
-
Recrystallization Issues:
-
Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice.
-
Insufficient Washing: Failure to wash the filtered crystals with a small amount of cold solvent can leave impurities on the crystal surface.
-
Impurity Co-crystallization: If an impurity has very similar solubility properties to the desired product, it may crystallize out as well.
-
Troubleshooting Steps:
-
Optimize Column Chromatography:
-
TLC Analysis: Before running the column, perform thin-layer chromatography (TLC) with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find the optimal eluent for separation.
-
Reduce Load: Use a smaller amount of crude material relative to the amount of silica gel.
-
Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
-
-
Improve Recrystallization Technique:
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.
-
Thorough Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent.
-
Re-crystallize: A second recrystallization step may be necessary to achieve high purity.
-
-
Issue 3: I have a low yield of my purified product.
-
Question: After purification, the amount of recovered this compound is very low. How can I improve my yield?
-
Answer: Low recovery can occur during both column chromatography and recrystallization.
-
Column Chromatography: The product may be sticking to the column or spread across too many fractions.
-
Recrystallization:
-
Using Too Much Solvent: The product will remain in the mother liquor if an excessive amount of solvent is used.
-
Product is Partially Soluble in Cold Solvent: Some product will always be lost in the filtrate.
-
Premature Crystallization: The product may have crystallized in the filter funnel during a hot filtration step.
-
Troubleshooting Steps:
-
For Column Chromatography:
-
Monitor Fractions Carefully: Use TLC to analyze all fractions to ensure you are collecting all of the product.
-
Flush the Column: After collecting the main fractions, flush the column with a more polar solvent to see if any product remains adsorbed.
-
-
For Recrystallization:
-
Use Minimal Hot Solvent: Add just enough hot solvent to dissolve the crude product completely.
-
Cool Thoroughly: Ensure the solution is cooled in an ice bath for a sufficient amount of time to maximize crystal formation.
-
Recover from Mother Liquor: It may be possible to recover more product from the filtrate by concentrating it and performing a second crystallization.
-
Keep Funnel Hot: If performing a hot filtration to remove insoluble impurities, ensure the funnel is pre-heated to prevent premature crystallization.
-
-
Data Presentation
The following table provides illustrative quantitative data on the purification of this compound to demonstrate the effectiveness of different purification methods.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Recrystallization | ||||
| Ethanol/Water (1:1) | 85% | 95% | 70% | Good for removing polar impurities. |
| Isopropanol | 85% | 92% | 65% | Alternative single solvent system. |
| Column Chromatography | ||||
| Silica Gel, Hexane:Ethyl Acetate (3:1) | 85% | >98% | 80% | Effective for removing a broad range of impurities. |
| Silica Gel, Dichloromethane:Methanol (98:2) | 85% | >97% | 75% | Useful for more polar impurities. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is designed for the purification of approximately 1 gram of crude this compound.
-
Slurry Preparation: In a beaker, add ~30-40 g of silica gel to a sufficient amount of the chosen eluent (e.g., Hexane:Ethyl Acetate 4:1) to form a slurry.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a glass chromatography column.
-
Add a thin layer of sand.
-
Pour the silica gel slurry into the column, gently tapping the side to ensure even packing.
-
Allow the solvent to drain until it is just above the level of the silica gel.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Rinse the sample flask with a small amount of eluent and add this to the column.
-
Drain the solvent until the sample has been absorbed onto the silica gel.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes.
-
Monitor the separation by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying this compound that is mostly pure but may contain minor impurities.
-
Solvent Selection: A mixture of ethanol and water is a good starting point.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
-
Addition of Anti-Solvent:
-
While the solution is still hot, slowly add hot water dropwise until the solution just begins to turn cloudy.
-
Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
-
Drying:
-
Allow the crystals to air dry on the filter paper for a few minutes while continuing to apply vacuum.
-
Transfer the crystals to a watch glass and allow them to dry completely.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purifying this compound.
Technical Support Center: Efficient Quinoline Hydrogenation to Tetrahydroquinoline
Welcome to the technical support center for the selective hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here you will find troubleshooting guidance for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and comparative data on catalyst performance.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the hydrogenation of quinoline and its derivatives.
| Problem | Potential Causes | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive Catalyst: The catalyst may be oxidized, poisoned, or not properly activated. 2. Suboptimal Reaction Conditions: Temperature, pressure, or reaction time may be insufficient.[1] 3. Poor Hydrogen Mass Transfer: Inadequate stirring or improper reactor setup can limit the availability of hydrogen at the catalyst surface. 4. Presence of Inhibitors: Impurities in the substrate, solvent, or hydrogen gas can poison the catalyst. | 1. Catalyst Activation & Handling: Ensure the catalyst is handled under an inert atmosphere if it's air-sensitive. For catalysts requiring pre-reduction, follow the activation protocol meticulously. Consider using a fresh batch of catalyst. 2. Optimize Reaction Conditions: - Increase Hydrogen Pressure: Higher H₂ pressure can enhance reaction rates.[1] - Increase Temperature: Gradually increase the reaction temperature, but be mindful of potential side reactions or catalyst degradation at very high temperatures.[2] - Extend Reaction Time: Monitor the reaction over a longer period to see if conversion improves.[2] 3. Improve Agitation: Increase the stirring speed to ensure efficient mixing and gas-liquid mass transfer. 4. Purify Reagents: Use high-purity solvents and quinoline substrate. If using a hydrogen generator, ensure the gas is clean. Check for potential catalyst poisons in your starting materials.[1] |
| Poor Selectivity (Over-hydrogenation to Decahydroquinoline or Hydrogenation of the Benzene Ring) | 1. Catalyst Type: Some catalysts are inherently more active and less selective, promoting further hydrogenation.[1] 2. Harsh Reaction Conditions: High temperatures and pressures can favor over-hydrogenation.[3] 3. Solvent Effects: The solvent can influence the adsorption of the substrate and intermediates on the catalyst surface, affecting selectivity.[1] | 1. Catalyst Selection: - Change the Metal: Different metals exhibit different selectivities. For instance, Pd catalysts often show good selectivity for the formation of 1,2,3,4-tetrahydroquinoline.[1][4] - Modify the Support: The catalyst support can significantly impact selectivity. Nitrogen-doped carbon supports have shown promise.[1][4] 2. Milder Reaction Conditions: - Lower the Temperature and Pressure: Experiment with less forcing conditions to favor the desired product. 3. Optimize Solvent: The choice of solvent can dramatically affect catalyst activity and selectivity. Experiment with different solvents, such as alcohols (isopropanol, methanol) or even water.[1][5] |
| Catalyst Deactivation | 1. Coking or Fouling: Carbonaceous deposits can form on the catalyst surface, blocking active sites.[1] 2. Leaching: The active metal component may dissolve into the reaction medium.[1] 3. Sintering: At high temperatures, metal nanoparticles can agglomerate, reducing the active surface area.[1] 4. Strong Adsorption of Products/Intermediates: Quinoline and its hydrogenated products can act as poisons by strongly adsorbing to the catalyst's active sites.[1][6] | 1. Regeneration: For coking, a controlled oxidative treatment (calcination) in a tube furnace can sometimes burn off carbon deposits.[1] However, this may alter the catalyst's properties. 2. Use a More Robust Catalyst: Consider catalysts with stronger metal-support interactions to prevent leaching. 3. Operate at Milder Temperatures: This can help to minimize sintering. 4. Modify the Catalyst or Reaction Medium: The addition of a Lewis base can sometimes mitigate deactivation caused by strong adsorption by competing for active sites.[6] Gold-based catalysts have shown resistance to poisoning by quinoline.[1] |
| Dehalogenation of Halogenated Quinolines | 1. Catalyst Choice: Some catalysts, particularly those based on palladium, can be prone to promoting hydrodehalogenation. 2. Reaction Conditions: High temperatures and the presence of a base can sometimes facilitate dehalogenation. | 1. Select a Suitable Catalyst: Ruthenium-based catalysts have been shown to be effective for the hydrogenation of halogenated quinolines without significant dehalogenation.[7] 2. Optimize Conditions: Use the mildest possible temperature and avoid basic additives if dehalogenation is a problem. |
Catalyst Performance Data
The following tables summarize the performance of various catalytic systems for the hydrogenation of quinoline.
Table 1: Noble Metal-Based Catalysts
| Catalyst | Support | Temp (°C) | Pressure (bar H₂) | Time (h) | Conversion (%) | Selectivity to 1,2,3,4-THQ (%) | Reference |
| Pd/CN | Nitrogen-doped Carbon | 50 | 20 | - | >99 | 86.6-97.8 | [4] |
| Irn/SeC | Selenium-anchored Carbon | - | - | - | High Activity | High Selectivity | [8] |
| Ru-W-S | Unsupported | 80 | 40 | 24 | >99 | >99 | [7] |
| Pd@Fe3O4 | Iron Oxide | 80 | - | 1 | >99 | >99 | [9] |
| Rh | - | - | - | - | Superior to other noble metals for partial hydrogenation | - | [6] |
Table 2: Earth-Abundant Metal-Based Catalysts
| Catalyst | Support | Temp (°C) | Pressure (bar H₂) | Time (h) | Conversion (%) | Selectivity to 1,2,3,4-THQ (%) | Reference |
| CuNC-1-700 | N-doped Carbon | 80 | 50 | - | High | - | [3] |
| Co-C | Carbon | - | - | - | Superior to Co-free analogues | - | [10] |
| Ni2P/SBA-15 | Mesoporous Silica | 280-340 | - | - | >93 | High (favors decahydroquinoline) | [11] |
| Co(OAc)2/Zn | In situ | 70-150 | 30 | 15 | Substrate dependent | Good | [12] |
| CoW@C | Carbon | - | - | - | Excellent | High | [13] |
Experimental Protocols
General Procedure for Heterogeneous Catalytic Hydrogenation of Quinoline
This is a generalized protocol and may require optimization for specific catalysts and substrates.
-
Catalyst Preparation/Pre-treatment:
-
If required, activate the catalyst according to the manufacturer's or literature procedure. This may involve reduction under a hydrogen flow at an elevated temperature.
-
In a glovebox or under an inert atmosphere, weigh the desired amount of catalyst and add it to a suitable high-pressure reactor (autoclave).[14]
-
-
Reaction Setup:
-
Hydrogenation:
-
Purge the reactor several times with hydrogen gas to remove air.[14]
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 20-50 bar).[4][14]
-
Begin stirring and heat the reactor to the target temperature (e.g., 50-150 °C).[4][12]
-
Maintain the reaction under these conditions for the specified duration (e.g., 12-24 hours), monitoring the pressure to gauge hydrogen uptake.[14]
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.[14]
-
Open the reactor and filter the reaction mixture to remove the heterogeneous catalyst.
-
Remove the solvent from the filtrate under reduced pressure.[14]
-
Analyze the crude product by techniques such as GC, GC-MS, or NMR to determine conversion and selectivity.
-
If necessary, purify the product by column chromatography on silica gel or distillation.[14]
-
Visualizations
Caption: Experimental workflow for quinoline hydrogenation.
Caption: Troubleshooting workflow for low conversion.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the hydrogenation of quinoline?
A1: The main challenge is achieving high selectivity for the desired 1,2,3,4-tetrahydroquinoline product. This involves preventing over-hydrogenation to decahydroquinoline and avoiding the hydrogenation of the benzene ring, which leads to 5,6,7,8-tetrahydroquinoline.[1] Additionally, catalyst deactivation due to the strong adsorption of nitrogen-containing compounds is a common issue.[1]
Q2: How does the choice of catalyst metal affect the reaction?
A2: The metal is a critical factor. Noble metals like palladium, platinum, rhodium, and ruthenium are commonly used and are often highly active.[1][15] More recently, catalysts based on earth-abundant metals like cobalt, nickel, and copper are gaining attention as more cost-effective alternatives, though they may require harsher reaction conditions.[3][10][12]
Q3: What role does the catalyst support play?
A3: The support material can significantly influence the catalyst's activity, selectivity, and stability. For instance, nitrogen-doped carbon supports for palladium catalysts have demonstrated high activity and stability under mild conditions by improving the dispersion and electronic properties of the metal nanoparticles.[1][4]
Q4: What are typical reaction conditions for selective quinoline hydrogenation?
A4: Reaction conditions are highly dependent on the catalytic system. Modern methods with highly active catalysts, such as some Pd/CN systems, can achieve high yields at relatively mild conditions like 50°C and 20 bar of H₂ pressure.[4] Systems using base-metal catalysts might require higher temperatures (70-150°C) and pressures (30-50 bar H₂).[3][12]
Q5: Can I hydrogenate substituted quinolines?
A5: Yes, many catalytic systems are effective for the hydrogenation of substituted quinolines. However, the nature and position of the substituent can affect reactivity. For example, halogenated quinolines can sometimes undergo dehalogenation, requiring careful catalyst selection.[7] Steric hindrance from bulky substituents near the nitrogen atom can also slow down the reaction.
Q6: How can I minimize catalyst deactivation?
A6: To minimize deactivation, operate at the mildest effective temperature to prevent sintering.[1] Ensure high purity of all reagents to avoid catalyst poisoning.[1] In some cases, catalyst deactivation by strong product adsorption can be mitigated by using specific catalyst formulations (e.g., gold-based catalysts) or by adding competing adsorbates to the reaction mixture.[1][6] The use of robust supports that strongly anchor the metal nanoparticles can also prevent leaching.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. thieme-connect.com [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Overcoming challenges in the scale-up synthesis of 1-Acetyl-1,2,3,4-tetrahydroquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-Acetyl-1,2,3,4-tetrahydroquinoline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.
| Problem ID | Question | Potential Causes | Suggested Solutions |
| EXO-01 | The reaction is exhibiting a dangerous exotherm during the addition of acetic anhydride. | The reaction between amines and acetic anhydride is highly exothermic.[1] At scale, the surface-area-to-volume ratio decreases, hindering efficient heat dissipation. | - Slow down the addition rate: Use a dosing pump for controlled, slow addition of acetic anhydride. - Improve cooling efficiency: Ensure the reactor's cooling jacket is functioning optimally and use a sufficiently cold coolant. - Use a solvent: Performing the reaction in a suitable solvent can help to moderate the temperature increase. |
| CONV-01 | The reaction is incomplete, with significant starting material remaining. | - Insufficient acetic anhydride. - Poor mixing, leading to localized areas of low reagent concentration. - Reaction temperature is too low. | - Use a slight excess of acetic anhydride: A 5-10% excess can help drive the reaction to completion. - Increase agitation: Ensure the reactor's stirrer is providing adequate mixing for the batch size. - Slightly increase the reaction temperature: After the initial exotherm has subsided, a gentle warming period can help complete the reaction. |
| IMP-01 | The final product is discolored (yellow or brown). | - The starting 1,2,3,4-tetrahydroquinoline may have been oxidized. - Degradation of the product or starting material at elevated temperatures. | - Use high-purity starting materials: Ensure the 1,2,3,4-tetrahydroquinoline is colorless before use. - Maintain strict temperature control: Avoid overheating during the reaction and work-up. - Consider an inert atmosphere: Blanketing the reaction with nitrogen can prevent oxidation. |
| ISO-01 | Difficulty in isolating the product after quenching the reaction. | - The product may be partially soluble in the aqueous layer. - Inefficient extraction. | - Adjust the pH: Ensure the aqueous layer is sufficiently basic (pH > 9) after quenching to minimize the solubility of the product. - Use an appropriate extraction solvent: A solvent like dichloromethane or ethyl acetate is typically effective. - Perform multiple extractions: Three or more extractions with the organic solvent will ensure complete removal of the product from the aqueous layer. |
| PUR-01 | The product is difficult to crystallize. | - Presence of impurities that inhibit crystal formation. - Incorrect choice of crystallization solvent. | - Purify the crude product first: Consider passing the crude oil through a silica gel plug to remove baseline impurities. - Screen for suitable anti-solvents: Heptane or hexane are often effective anti-solvents for inducing crystallization from a more polar solvent like ethyl acetate or isopropanol. - Use seeding: Adding a small crystal of pure product can initiate crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction for the synthesis of this compound?
A1: The most common synthesis method is the N-acetylation of 1,2,3,4-tetrahydroquinoline using an acetylating agent like acetic anhydride.[2] Often, a base is used to scavenge the acetic acid byproduct, or the reaction is performed neat.
Q2: What are the main safety concerns when scaling up this synthesis?
A2: The primary safety concern is the management of the exotherm from the reaction of 1,2,3,4-tetrahydroquinoline with acetic anhydride.[1] At elevated temperatures, the hydrolysis of excess acetic anhydride with water during the work-up can also be violently exothermic.[1] Proper cooling, controlled addition of reagents, and careful quenching are critical.
Q3: What are the likely impurities in the final product?
A3: Potential impurities include unreacted 1,2,3,4-tetrahydroquinoline, residual acetic acid, and potential byproducts from overheating or oxidation of the starting material.
Q4: Can other acetylating agents be used?
A4: Yes, acetyl chloride can also be used. However, it is generally more reactive and corrosive, and the reaction will produce hydrochloric acid, which necessitates the use of a stoichiometric amount of a suitable base. For large-scale operations, acetic anhydride is often preferred due to its lower cost and easier handling.
Q5: How can the progress of the reaction be monitored?
A5: The reaction can be monitored using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material (1,2,3,4-tetrahydroquinoline) and the appearance of the product.
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is adapted from a similar synthesis of 1-acetyl-1,2,3,4-tetrahydroquinoxaline.[3]
-
To a solution of 1,2,3,4-tetrahydroquinoline (13.3 g, 0.1 mol) in a suitable solvent (e.g., 100 mL of dichloromethane) in a flask equipped with a stirrer and a dropping funnel, add triethylamine (12.1 g, 0.12 mol).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add acetic anhydride (11.2 g, 0.11 mol) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction for completion by TLC or GC.
-
Quench the reaction by slowly adding 100 mL of water.
-
Separate the organic layer and wash it with 5% sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or crystallization.
Considerations for Scale-Up Synthesis
When scaling up the synthesis, the following modifications to the lab-scale protocol should be considered:
-
Reactor Setup: Use a jacketed glass-lined or stainless steel reactor with overhead stirring, a temperature probe, and a port for controlled reagent addition.
-
Reagent Addition: Add the acetic anhydride via a calibrated dosing pump at a rate that allows the reactor's cooling system to maintain the desired temperature range (e.g., 0-10 °C).
-
Temperature Control: The larger volume will have greater thermal inertia. The cooling jacket should be pre-chilled before starting the addition.
-
Work-up: The quench with water should be performed cautiously, as the hydrolysis of any excess acetic anhydride is exothermic. The quench water should be pre-chilled.
-
Isolation: For larger quantities, centrifugation may be more efficient than filtration for isolating a crystallized product.
Data Presentation
The following tables provide an illustrative comparison of parameters between a lab-scale and a hypothetical pilot-plant scale synthesis.
Table 1: Reagent Quantities and Reaction Conditions
| Parameter | Lab Scale (100 g) | Pilot Plant Scale (10 kg) |
| 1,2,3,4-Tetrahydroquinoline | 100 g | 10.0 kg |
| Acetic Anhydride | 84 g | 8.4 kg |
| Solvent (Dichloromethane) | 750 mL | 75 L |
| Reaction Temperature | 0-10 °C | 0-10 °C |
| Addition Time | 30-45 min | 2-3 hours |
| Reaction Time | 2 hours | 3-4 hours |
Table 2: Yield and Purity Comparison
| Parameter | Lab Scale | Pilot Plant Scale |
| Typical Yield | 90-95% | 88-93% |
| Purity (by GC) | >99% | >98.5% |
| Appearance | Colorless to pale yellow oil/solid | Colorless to pale yellow oil/solid |
Visualizations
Experimental Workflow
Caption: Workflow for the scale-up synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: Synthesis of 1-Acetyl-1,2,3,4-tetrahydroquinoline
Welcome to the technical support center for the synthesis of 1-Acetyl-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis, with a particular focus on preventing over-reduction of the quinoline ring system.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
The main challenge lies in the selective reduction of the pyridine ring of quinoline to form 1,2,3,4-tetrahydroquinoline without further reducing the benzene ring. This over-reduction leads to the formation of decahydroquinoline as a significant byproduct, which can be difficult to separate from the desired product. The subsequent N-acetylation to yield this compound is a relatively straightforward step, provided the precursor is pure.
Q2: My reaction is producing a significant amount of decahydroquinoline. What are the likely causes and how can I prevent this?
The formation of decahydroquinoline is a classic example of over-reduction. This typically occurs under harsh reaction conditions. Key factors to consider are:
-
Catalyst Choice: Highly active catalysts like platinum oxide (PtO₂) under forcing conditions can lead to complete saturation of the aromatic system.
-
Hydrogen Pressure: High hydrogen pressure can promote over-reduction.[1][2]
-
Reaction Temperature: Elevated temperatures can increase the rate of reduction of the benzene ring.[1][3][4]
-
Reaction Time: Prolonged reaction times can lead to the formation of the fully saturated product.
To prevent over-reduction, consider using a more selective catalyst system and milder reaction conditions. For instance, palladium-based catalysts, particularly when supported on nitrogen-doped carbon (Pd/CN), have shown high selectivity for the formation of 1,2,3,4-tetrahydroquinolines.[2][5]
Q3: I am observing the formation of 5,6,7,8-tetrahydroquinoline. Why is this happening and how can I improve selectivity?
The formation of 5,6,7,8-tetrahydroquinoline indicates that the benzene ring is being reduced in preference to the pyridine ring. This is generally less common than over-reduction to decahydroquinoline but can occur with certain catalysts. To favor the desired regioselective reduction of the nitrogen-containing ring, the choice of catalyst is crucial. Catalysts that show high selectivity for the hydrogenation of the N-heterocyclic ring should be employed.[2]
Q4: Can I perform the reduction and acetylation in a one-pot reaction?
While a one-pot reaction might seem efficient, it can be challenging to control. The conditions required for catalytic hydrogenation may not be compatible with the reagents and conditions for acetylation. For instance, the presence of an acid or base required for acetylation could poison the hydrogenation catalyst. A stepwise approach, involving the isolation and purification of 1,2,3,4-tetrahydroquinoline before proceeding with acetylation, is generally recommended for higher purity and yield.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low Yield of 1,2,3,4-tetrahydroquinoline | Incomplete reaction. | - Increase reaction time or temperature moderately.- Increase hydrogen pressure within the optimal range for the chosen catalyst.- Ensure the catalyst is active and not poisoned. |
| Catalyst poisoning. | - Ensure starting materials and solvents are pure and free from sulfur or other known catalyst poisons.[6] | |
| Formation of Decahydroquinoline (Over-reduction) | Reaction conditions are too harsh. | - Reduce hydrogen pressure and/or reaction temperature.[1][3][4]- Reduce reaction time.- Use a more selective catalyst (e.g., Pd/C, Pd/CN, Raney Nickel).[2][5][7] |
| Formation of 5,6,7,8-tetrahydroquinoline | Poor regioselectivity of the catalyst. | - Switch to a catalyst known for high selectivity towards the reduction of the N-heterocyclic ring, such as specific palladium or cobalt-based catalysts.[2][3][4] |
| Difficult Purification | Presence of multiple reduction products and starting material. | - Optimize the reaction conditions to maximize the yield of the desired 1,2,3,4-tetrahydroquinoline before acetylation.- Employ column chromatography for purification if simple distillation or recrystallization is insufficient. |
Data Presentation: Comparison of Catalytic Systems for Quinoline Reduction
| Catalyst | Hydrogen Source | Temperature (°C) | Pressure (bar) | Solvent | Yield of 1,2,3,4-tetrahydroquinoline (%) | Selectivity (%) | Key Advantages |
| Pd/CN | H₂ | 50 | 20 | Ethanol | 86.6–97.8 | High | Mild conditions, high stability, and reusability.[2][5] |
| Co-based (in situ) | H₂ | 70–150 | 30 | Water | Up to 96 | High | Uses non-precious metals, operationally simple.[3][4] |
| Raney Nickel | Water (H source) | - | - | Water | - | Selective | Inexpensive, uses water as a green solvent and hydrogen source.[7][8] |
| AuNPore | Organosilane/Water | - | - | - | - | Highly Regioselective | Reusable catalyst.[9] |
| Cp₂TiCl₂ | Ammonia Borane | 120 | - | THF | - | Chemoselective | Tolerates a wide range of functional groups.[10] |
Experimental Protocols
Protocol 1: Selective Hydrogenation of Quinoline using Pd/CN Catalyst
This protocol is adapted from a method demonstrating high selectivity under mild conditions.[2][5]
Materials:
-
Quinoline
-
Pd/CN catalyst
-
Ethanol (solvent)
-
Hydrogen gas (H₂)
-
Autoclave reactor
Procedure:
-
In a typical experiment, add quinoline (0.5 mmol), the Pd/CN catalyst (e.g., 25 mg), and ethanol (2 mL) to a glass liner within a stainless-steel autoclave.
-
Seal the autoclave and purge it with H₂ several times to remove the air.
-
Pressurize the autoclave with H₂ to 20 bar.
-
Heat the reactor to 50 °C while stirring.
-
Maintain these conditions for the required reaction time (e.g., 12 hours), monitoring the reaction progress by TLC or GC if possible.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the H₂ gas.
-
Filter the catalyst from the reaction mixture.
-
Remove the solvent under reduced pressure to obtain the crude 1,2,3,4-tetrahydroquinoline.
-
Purify the product by distillation or column chromatography.
Protocol 2: N-Acetylation of 1,2,3,4-tetrahydroquinoline
Materials:
-
1,2,3,4-tetrahydroquinoline
-
Acetyl chloride or Acetic anhydride
-
A suitable base (e.g., triethylamine or pyridine)
-
An appropriate solvent (e.g., dichloromethane or diethyl ether)
Procedure:
-
Dissolve the purified 1,2,3,4-tetrahydroquinoline in the chosen solvent in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).
-
Cool the solution in an ice bath.
-
Add the base (e.g., 1.1 equivalents of triethylamine).
-
Slowly add acetyl chloride or acetic anhydride (1.05 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding water.
-
Separate the organic layer, wash it with a mild acid (e.g., dilute HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic pathway to this compound and potential side products.
Caption: Decision workflow for troubleshooting the over-reduction of quinoline.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 5. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Selective reduction of condensed N-heterocycles using water as a solvent and a hydrogen source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 10. chemrxiv.org [chemrxiv.org]
Validation & Comparative
Confirming the Structure of 1-Acetyl-1,2,3,4-tetrahydroquinoline by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of 1,2,3,4-tetrahydroquinoline and its N-acetylated derivative, 1-acetyl-1,2,3,4-tetrahydroquinoline. By examining the changes in chemical shifts and signal multiplicities, the successful N-acetylation and the overall structure of the product can be unequivocally confirmed. This document outlines the expected spectral data, provides detailed experimental protocols for data acquisition, and includes a logical workflow for structural verification.
Structural Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy. The process involves acquiring and comparing the spectra of the starting material and the final product, analyzing the key spectral changes, and assigning the signals to the corresponding nuclei.
Caption: Workflow for the confirmation of this compound structure via NMR.
Comparison of NMR Spectral Data
The introduction of an acetyl group at the nitrogen atom (N-1) of the 1,2,3,4-tetrahydroquinoline ring system induces significant changes in the chemical environment of the neighboring protons and carbons. These changes are readily observable in the ¹H and ¹³C NMR spectra. The most notable effects are the deshielding of the protons at the C-2 and C-8a positions and the appearance of new signals corresponding to the acetyl group.
Note: The spectral data for this compound presented below is predicted based on the experimental data for the parent compound and established substituent effects of the N-acetyl group.
¹H NMR Data
| Proton Assignment | 1,2,3,4-Tetrahydroquinoline | This compound (Predicted) | Expected Change |
| H-2 | ~3.29 ppm (t) | ~3.8-4.0 ppm (t) | Downfield shift due to the electron-withdrawing effect of the acetyl group. |
| H-3 | ~1.94 ppm (m) | ~1.9-2.1 ppm (m) | Minimal change expected. |
| H-4 | ~2.76 ppm (t) | ~2.7-2.9 ppm (t) | Minimal change expected. |
| H-5 | ~6.95 ppm (d) | ~7.1-7.3 ppm (d) | Slight downfield shift. |
| H-6 | ~6.60 ppm (t) | ~6.8-7.0 ppm (t) | Slight downfield shift. |
| H-7 | ~6.94 ppm (t) | ~7.1-7.3 ppm (t) | Slight downfield shift. |
| H-8 | ~6.46 ppm (d) | ~7.0-7.2 ppm (d) | Significant downfield shift due to proximity to the acetyl group. |
| N-H | ~3.80 ppm (s, br) | N/A | Signal disappears upon acetylation. |
| Acetyl-CH₃ | N/A | ~2.2 ppm (s) | Appearance of a singlet integrating to 3 protons. |
¹³C NMR Data
| Carbon Assignment | 1,2,3,4-Tetrahydroquinoline | This compound (Predicted) | Expected Change |
| C-2 | ~42.0 ppm | ~45-48 ppm | Downfield shift. |
| C-3 | ~27.0 ppm | ~26-28 ppm | Minimal change expected. |
| C-4 | ~22.5 ppm | ~22-24 ppm | Minimal change expected. |
| C-4a | ~121.5 ppm | ~124-126 ppm | Downfield shift. |
| C-5 | ~129.2 ppm | ~128-130 ppm | Minimal change expected. |
| C-6 | ~117.0 ppm | ~122-124 ppm | Downfield shift. |
| C-7 | ~126.7 ppm | ~126-128 ppm | Minimal change expected. |
| C-8 | ~114.3 ppm | ~123-125 ppm | Significant downfield shift. |
| C-8a | ~144.8 ppm | ~138-140 ppm | Upfield shift due to change in nitrogen hybridization and resonance effects. |
| Acetyl-C=O | N/A | ~169-171 ppm | Appearance of a carbonyl carbon signal in the characteristic downfield region. |
| Acetyl-CH₃ | N/A | ~22-24 ppm | Appearance of a methyl carbon signal. |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the compound (1,2,3,4-tetrahydroquinoline or this compound) for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of cotton or glass wool in the pipette during transfer to the NMR tube to avoid interfering with the magnetic field homogeneity.
-
Capping: Securely cap the NMR tube.
NMR Data Acquisition
-
Spectrometer Setup: The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 300 MHz.
-
Tuning and Shimming: Tune the probe to the appropriate nucleus (¹H or ¹³C) and shim the magnetic field to achieve optimal resolution and line shape.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence with proton decoupling.
-
Spectral Width: Approximately 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 scans, or more, depending on the sample concentration and spectrometer sensitivity.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Identify the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) for the signals in the ¹H NMR spectrum.
-
A Comparative Guide to Analytical Methods for the Characterization of 1-Acetyl-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of pharmaceutical intermediates and active ingredients is a cornerstone of drug development and quality control. 1-Acetyl-1,2,3,4-tetrahydroquinoline, a key heterocyclic motif, requires precise and accurate analytical methods to determine its identity, purity, and quantity. This guide provides a comparative overview of common analytical techniques for the characterization of this compound, offering insights into their principles, experimental protocols, and performance characteristics to aid researchers in selecting the most appropriate method for their needs.
Comparison of Analytical Techniques
The selection of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the analysis of this compound. The quantitative data presented are typical values for small organic molecules and may vary based on the specific instrumentation and experimental conditions.
| Analytical Method | Parameter | Typical Performance | Application |
| HPLC-UV | Limit of Detection (LOD) | 0.04 - 2 µg/mL | Purity determination, quantification |
| Limit of Quantitation (LOQ) | 0.12 - 6 µg/mL | Purity determination, quantification | |
| Linearity (r²) | > 0.999 | Quantitative analysis | |
| Accuracy (% Recovery) | 98 - 102% | Quantitative analysis | |
| Precision (% RSD) | < 2% | Method repeatability | |
| GC-MS | Limit of Detection (LOD) | pg - low ng range | Identification, impurity profiling |
| Limit of Quantitation (LOQ) | low ng range | Trace analysis | |
| Linearity (r²) | > 0.99 | Quantitative analysis | |
| Accuracy (% Recovery) | 95 - 105% | Quantitative analysis | |
| Precision (% RSD) | < 5% | Method repeatability | |
| NMR Spectroscopy | - | - | Structural elucidation, conformational analysis |
| FTIR Spectroscopy | - | - | Functional group identification |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for each of the discussed analytical techniques.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative analysis of this compound and the determination of its purity.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Validation Parameters: The method should be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one coated with 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., PENDANT or DEPT).
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a KBr plate (for liquids or oils) or as a KBr pellet (for solids). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the sample.
-
Measurement Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Expected Absorptions:
-
Aromatic C-H stretch: ~3000-3100 cm⁻¹
-
Aliphatic C-H stretch: ~2850-2960 cm⁻¹
-
Amide C=O stretch: ~1650 cm⁻¹
-
Aromatic C=C stretch: ~1450-1600 cm⁻¹
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using the DOT language visualize the workflows for HPLC-UV analysis and GC-MS analysis.
Caption: Workflow for HPLC-UV analysis.
Caption: Workflow for GC-MS analysis.
Comparative Bioactivity of 1-Acetyl-1,2,3,4-tetrahydroquinoline and its Analogs: A Guide for Researchers
This guide provides a comparative analysis of the biological activities of 1-Acetyl-1,2,3,4-tetrahydroquinoline and its analogs, with a focus on anticancer, antioxidant, and anti-inflammatory properties. While a broad spectrum of bioactivity has been identified for various substituted tetrahydroquinoline and tetrahydroisoquinoline derivatives, direct quantitative bioactivity data for this compound is not extensively available in publicly accessible literature. This guide, therefore, focuses on the reported activities of its structural analogs to provide a framework for researchers and professionals in drug development.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the anticancer, antioxidant, and anti-inflammatory activities of various tetrahydroquinoline and tetrahydroisoquinoline analogs.
Anticancer Activity
The cytotoxic effects of tetrahydroquinoline and tetrahydroisoquinoline derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) are presented below.
| Compound/Analog | Cell Line | IC50 / GI50 (µM) | Reference |
| Tetrahydroquinolines | |||
| 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline derivative (18) | HeLa (Cervical) | 13.15 | [1] |
| Tetrahydroquinoline derivative with carboxyl group (2) | MCF-7 (Breast) | 50 (after 72h) | [2] |
| Tetrahydroquinoline derivative with carboxyl group (2) | MDA-MB-231 (Breast) | 25 (after 72h) | [2] |
| Tetrahydroisoquinolines | |||
| 1-Substituted-N-tosyl-1,2,3,4-tetrahydroisoquinoline (4k, o-hydroxy) | MOLT-3 (Leukemia) | 1.23 | [3][4] |
| 1-Substituted-N-tosyl-1,2,3,4-tetrahydroisoquinoline (4f, trimethoxy) | HepG2 (Liver) | 22.70 | [3][4] |
| 7-Acetyl-tetrahydroisoquinoline derivative (8d) | MCF7 (Breast) | 0.170 | [5] |
| Tetrahydroisoquinoline derivative (5d, with methoxy group) | Various cancer lines | 1.591 - 2.281 | [6] |
| N-tosyl-tetrahydroisoquinoline derivative (4k) | HuCCA-1 (Bile Duct) | Potent | [3][4] |
| N-tosyl-tetrahydroisoquinoline derivative (4k) | A-549 (Lung) | Potent | [3][4] |
Antioxidant Activity
The antioxidant potential of tetrahydroquinoline analogs is often assessed by their ability to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH).
| Compound/Analog | Assay | Activity Metric | Result | Reference |
| 1-methyl-3-allylthio-4-(4'-hydroxyphenylamino)quinolinium bromide (Qui3) | DPPH Scavenging | Antioxidant Potential | Noticeable antioxidant potential | [7] |
| Tetrahydroisoquinoline derivative (7e) | Antioxidant Assay | Antioxidant Properties | Promising results | [5] |
| Tetrahydroisoquinoline derivative (8d) | Antioxidant Assay | Antioxidant Properties | Significant DHFR inhibitor activity | [5] |
Anti-inflammatory Activity
The anti-inflammatory effects are often determined by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines.
| Compound/Analog | Cell Line | Bioactivity Marker | Effect | Reference |
| 2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline (AMTIQ) | BV-2 (Microglial) | Nitric Oxide (NO) | Lowered NO levels | [8] |
| AMTIQ | BV-2 (Microglial) | Pro-inflammatory Cytokines | Repressed gene expression of IL-1β and TNF-α | [8] |
| AMTIQ | BV-2 (Microglial) | NF-κB Pathway | Attenuated nuclear translocation of NF-κB | [8] |
| Tetrahydroisoquinoline derivatives | Not specified | PDE4B Inhibition | Moderate to good inhibition with IC50 values ranging from 0.95 – 23.25 μM, indicating anti-inflammatory potential. | [9] |
Experimental Protocols
Detailed methodologies for the key bioactivity assays are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C in the dark.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.[10][11]
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should have a deep purple color.
-
Sample Preparation: Prepare various concentrations of the test compounds and a positive control (e.g., ascorbic acid) in a suitable solvent.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix a volume of the sample solution with an equal volume of the DPPH working solution. Include a blank with the solvent only.
-
Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each reaction at 517 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value is the concentration that causes 50% inhibition.[12][13]
Griess Assay for Nitric Oxide Inhibition
This assay quantifies nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), as an indicator of NO production.[14][15][16]
-
Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate and incubate. Treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reagent Preparation: The Griess reagent is a mixture of two solutions: Solution A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Solution B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). These are typically mixed in equal volumes just before use.
-
Reaction: Mix 50 µL of the cell culture supernatant with 50 µL of the Griess reagent in a 96-well plate.
-
Incubation: Incubate at room temperature for 10-15 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. The inhibition of NO production is calculated relative to the LPS-stimulated control.
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway Inhibition
Several quinoline and tetrahydroisoquinoline derivatives exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][8] This pathway is a key regulator of cellular responses to stimuli such as stress, cytokines, and bacterial or viral antigens.
Caption: Inhibition of the NF-κB signaling pathway by quinoline analogs.
General Workflow for In Vitro Bioactivity Screening
The following diagram illustrates a typical workflow for screening the bioactivity of newly synthesized compounds.
Caption: A typical experimental workflow for screening the bioactivity of novel compounds.
References
- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, cytotoxicity and QSAR study of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline exhibits anti-inflammatory properties and protects the nigral dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 10. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. japsonline.com [japsonline.com]
- 15. Nitric Oxide as a Target for Phytochemicals in Anti-Neuroinflammatory Prevention Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro anti-inflammatory activity of terpenes via suppression of superoxide and nitric oxide generation and the NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1-Acetyl-1,2,3,4-tetrahydroquinoline and Other N-Substituted Tetrahydroquinolines in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer potential of 1-Acetyl-1,2,3,4-tetrahydroquinoline against other N-substituted tetrahydroquinoline analogs. The information presented is collated from various experimental studies to highlight structure-activity relationships and guide future research in the development of novel therapeutic agents.
Introduction
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. N-substitution on the THQ ring system has been shown to be a critical determinant of pharmacological activity, particularly in the context of anticancer drug discovery. This guide focuses on the comparative analysis of N-acetyl THQ versus other N-substituted derivatives, with a particular emphasis on their effects on cancer cell proliferation and relevant signaling pathways.
Quantitative Comparison of Anticancer Activity
The in vitro cytotoxic activity of various N-substituted tetrahydroquinoline derivatives against different cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| N-Substitution | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Acetyl | This compound | Data Inferred | See Note 1 | - |
| Arylcarboxamide | N-(substituted)phenyl amides of THQ-2-carboxylic acid | NCI-H23, ACHN, etc. | Varies (potent) | [1] |
| Sulfonyl | N-Benzenesulfonyl-THIQ-triazoles | HuCCA-1, A549 | 0.57 - 0.63 | [2] |
| Aryl | 3,4-Diaryl-1,2,3,4-tetrahydroquinolines | H460, DU145, etc. | Low micromolar | [3] |
| Benzoyl | N-benzyl-1-(4-methylbenzoyl)-THQ-6-carboxamide | Various | Antitumor activity | [4] |
Note 1: Direct experimental data for the anticancer activity of this compound was not explicitly found in the reviewed literature. However, based on the structure-activity relationships observed in related N-acyl tetrahydroisoquinolines and the general trend of N-substitution enhancing activity, it is hypothesized to possess anticancer properties that warrant further investigation. The N-acetyl group, being a small and electronically distinct substituent, is expected to confer a unique pharmacological profile compared to larger aromatic or sulfonyl groups.
Structure-Activity Relationship (SAR) Insights
The nature of the substituent at the N-1 position of the tetrahydroquinoline ring significantly influences the anticancer activity.
-
N-Acyl Derivatives : The introduction of an acyl group, such as an acetyl or a substituted benzoyl group, can enhance the cytotoxic potential of the THQ scaffold. This is likely due to altered electronic properties and the potential for additional interactions with the biological target.
-
N-Arylcarboxamide Derivatives : These compounds have demonstrated potent inhibitory effects on NF-κB transcriptional activity, a key pathway in cancer cell survival and proliferation. The substituents on the phenylamide ring play a crucial role in modulating this activity.[1]
-
N-Sulfonyl Derivatives : The incorporation of a benzenesulfonyl group, particularly when combined with a triazole moiety, has yielded compounds with potent anticancer activity against various cancer cell lines, including liver and lung cancer.[2] These compounds are proposed to target aldo-keto reductase 1C3 (AKR1C3).[2]
-
N-Aryl and N-Alkyl Derivatives : While less explored in the context of direct comparison with N-acetyl, N-aryl and N-alkyl substitutions can also lead to significant biological activity. The lipophilicity and steric bulk of these substituents are key factors influencing their potency.
Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
A growing body of evidence suggests that many N-substituted tetrahydroquinoline derivatives exert their anticancer effects by modulating the PI3K/AKT/mTOR signaling pathway.[5] This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers.
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05"]; PIP3 [label="PIP3", fillcolor="#FBBC05"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#F1F3F4"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4"]; PTEN [label="PTEN", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; THQ [label="N-Substituted\nTetrahydroquinolines", shape=box, style="filled,dashed", fillcolor="#FFFFFF", color="#EA4335"];
// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Phosphorylation"]; PIP2 -> PIP3 [style=invis]; PIP3 -> AKT [label="Activation"]; AKT -> mTORC1 [label="Activation"]; mTORC1 -> CellGrowth; AKT -> Apoptosis [arrowhead=tee, label="Inhibition"]; PTEN -> PIP3 [arrowhead=tee, label="Inhibition"]; THQ -> PI3K [arrowhead=tee, style=dashed, color="#EA4335"]; THQ -> mTORC1 [arrowhead=tee, style=dashed, color="#EA4335"];
// Invisible edges for alignment subgraph { rank=same; PIP2; PIP3; } } .dot
Figure 1. Simplified diagram of the PI3K/AKT/mTOR signaling pathway.
N-substituted tetrahydroquinolines have been shown to inhibit key kinases in this pathway, such as PI3K and mTOR, leading to the suppression of downstream signaling, induction of apoptosis, and inhibition of tumor growth.[5]
Experimental Protocols
Synthesis of this compound
A general method for the N-acetylation of a tetrahydroquinoline involves the reaction of 1,2,3,4-tetrahydroquinoline with acetic anhydride.
Procedure:
-
Dissolve 1,2,3,4-tetrahydroquinoline in a suitable solvent (e.g., ethanol).
-
Add acetic anhydride dropwise to the solution with stirring.
-
Dilute the solution with water and basify with a mild base (e.g., 1N sodium hydroxide).
-
Extract the product with an organic solvent (e.g., chloroform).
-
Dry the organic extracts and evaporate the solvent to obtain the solid this compound.[6]
In Vitro Anticancer Activity Assays
// Nodes Start [label="Start:\nSynthesized THQ Derivatives", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellCulture [label="Cancer Cell Line\nCulture"]; MTT_Assay [label="MTT Assay for\nCytotoxicity Screening (IC50)"]; Colony_Formation [label="Colony Formation Assay\n(Long-term Survival)"]; Mechanism_Study [label="Mechanism of Action Studies\n(e.g., Western Blot for\nPI3K/AKT/mTOR pathway)"]; End [label="End:\nData Analysis & SAR", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CellCulture; CellCulture -> MTT_Assay; MTT_Assay -> Colony_Formation [label="Select Potent Compounds"]; Colony_Formation -> Mechanism_Study; Mechanism_Study -> End; } .dot
Figure 2. General experimental workflow for evaluating the anticancer activity of THQ derivatives.
1. MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the tetrahydroquinoline derivatives and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.[7][8][9][10]
2. Colony Formation Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and clonogenic potential.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500 cells/well) in a 6-well plate.
-
Compound Treatment: Treat the cells with the test compounds at concentrations around their IC50 values.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with methanol and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically >50 cells) in each well.
-
Data Analysis: Compare the number of colonies in the treated wells to the control wells to determine the effect on clonogenic survival.[11][12][13][14][15]
Conclusion
The N-substituted 1,2,3,4-tetrahydroquinoline scaffold represents a promising starting point for the development of novel anticancer agents. While direct comparative data for this compound is limited, the analysis of structurally related analogs indicates that the nature of the N-substituent is a key determinant of biological activity. N-acyl, N-sulfonyl, and N-arylcarboxamide derivatives have all demonstrated significant in vitro anticancer effects, often through the modulation of the PI3K/AKT/mTOR signaling pathway. Further investigation into the synthesis and biological evaluation of a focused library of N-substituted THQs, including N-acetyl derivatives, is warranted to fully elucidate their therapeutic potential and establish comprehensive structure-activity relationships. The experimental protocols provided herein offer a standardized approach for the comparative assessment of these promising compounds.
References
- 1. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and molecular docking studies of novel N-benzenesulfonyl-1,2,3,4-tetrahydroisoquinoline-based triazoles with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Buy N-benzyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Colony Forming Assay Protocol: A Comprehensive Guide: R&D Systems [rndsystems.com]
- 12. youtube.com [youtube.com]
- 13. artscimedia.case.edu [artscimedia.case.edu]
- 14. ossila.com [ossila.com]
- 15. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
Unlocking the Therapeutic Potential of Tetrahydroquinolines: A Comparative Guide to their Structure-Activity Relationship
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of acetylated tetrahydroquinoline derivatives, detailing their structure-activity relationships (SAR) as potent anticancer agents and acetylcholinesterase inhibitors. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Tetrahydroquinoline (THQ) scaffolds are a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents. The addition of an acetyl group and other substituents to the THQ core can dramatically influence their biological activity. This guide delves into the SAR of these modified compounds, offering a comparative analysis of their efficacy in two key therapeutic areas: oncology and neurodegenerative diseases.
Anticancer Activity of Acetylated Tetrahydroquinolines
Recent studies have highlighted the potential of acetylated tetrahydroquinoline derivatives as effective anticancer agents. Their mechanism of action is often linked to the inhibition of critical signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.
Comparative Anticancer Activity (IC50)
The following table summarizes the in vitro anticancer activity of various acetylated tetrahydroquinoline derivatives against several human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Modifications | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-((8-(4-chlorobenzylidene)-4-(4-chlorophenyl)-3-cyano-5,6,7,8-tetrahydroquinolin-2-yl) thio) acetic acid | HepG-2 | 2.86 | [1] |
| 2 | (E)-8-(4-chlorobenzylidene)-4-(4-chlorophenyl)-2-(ethylthio)-5,6,7,8-tetrahydro-quinoline-3- carbonitrile | HepG-2 | 13.14 | [1] |
| 3 | (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) | HCT-116 | 1.21 | [2] |
| 4 | (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) | A-549 | 4.78 | [2] |
| 5 | Pyrazolo[3,4-b] quinoline derivative (15) | MCF-7 | 15.16 | [3] |
| 6 | Pyrazolo[3,4-b] quinoline derivative (15) | HepG-2 | 18.74 | [3] |
| 7 | Pyrazolo[3,4-b] quinoline derivative (15) | A549 | 18.68 | [3] |
| 8 | Tetrahydroquinoline derivative 2 | MCF-7 | 50 | [4][5] |
| 9 | Tetrahydroquinoline derivative 2 | MDA-MB-231 | 25 | [4][5] |
Structure-Activity Relationship Insights:
The data reveals that the nature and position of substituents on the tetrahydroquinoline ring significantly impact anticancer activity. For instance, the presence of a 3-fluorophenylcarbamate group at the 8-position (compound 20d) leads to potent activity against colon cancer cells (HCT-116).[2] Similarly, the fusion of a pyrazole ring to the quinoline core (compound 15) demonstrates broad-spectrum activity against breast, liver, and lung cancer cell lines.[3] The introduction of a carboxyl group in place of an acetyl group has also been explored, with compound 2 showing notable antiproliferative effects.[4][5]
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[6][7][8][9] Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer drug development. Some tetrahydroquinoline derivatives exert their anticancer effects by modulating this pathway.
Caption: The PI3K/AKT/mTOR signaling pathway.
Experimental Protocol: Anticancer Activity Screening (MTT Assay)
The antiproliferative activity of the synthesized tetrahydroquinoline derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow:
Caption: Workflow for the MTT assay.
Detailed Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, HepG-2, A549, HCT-116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the acetylated tetrahydroquinoline derivatives (typically ranging from 0.1 to 100 µM) and incubated for another 48 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours.
-
Solubilization: The resulting formazan crystals are dissolved by adding 150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Acetylcholinesterase (AChE) Inhibitory Activity
Acetylcholinesterase inhibitors are a class of drugs used to treat the symptoms of Alzheimer's disease and other neurodegenerative disorders. By inhibiting the breakdown of the neurotransmitter acetylcholine, these compounds can improve cognitive function. Several acetylated tetrahydroquinoline derivatives have shown potent AChE inhibitory activity.
Comparative AChE Inhibitory Activity (IC50)
The following table summarizes the in vitro AChE inhibitory activity of various tetrahydroquinoline derivatives.
| Compound ID | Modifications | IC50 (µM) | Reference |
| 10 | 4-((Furan-2-yl)methyl)-2-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinoline | 618 | [10][11] |
| 11 | 2-(4-Methoxyphenyl)-4-((thiophen-2-yl)methyl)-1,2,3,4-tetrahydroquinoline | 215 | [11][12][13] |
Structure-Activity Relationship Insights:
The inhibitory potency of these compounds against AChE is influenced by the nature of the substituents on the tetrahydroquinoline core. For instance, replacing the furan-2-ylmethyl group at the 4-position with a thiophen-2-ylmethyl group (Compound 11 vs. Compound 10) results in a significant increase in inhibitory activity.[10][11][12][13] This suggests that the heteroaromatic ring at this position plays a crucial role in binding to the active site of the enzyme.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The AChE inhibitory activity is typically determined using the spectrophotometric method developed by Ellman.[12][14][15]
Workflow:
Caption: Workflow for the Ellman's assay.
Detailed Methodology:
-
Reagent Preparation: All solutions are prepared in a 0.1 M phosphate buffer (pH 8.0). The reagents include 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), acetylthiocholine iodide (ATCI), and the test compounds (acetylated tetrahydroquinoline derivatives).
-
Assay Procedure: In a 96-well plate, 140 µL of phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 10 µL of AChE enzyme solution are added to each well. The plate is then incubated for 15 minutes at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by adding 10 µL of ATCI solution.
-
Absorbance Measurement: The hydrolysis of acetylthiocholine is monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion, which is measured by the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: The rate of reaction is calculated from the slope of the absorbance versus time curve. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is calculated from the dose-response curve.
Conclusion
This comparative guide demonstrates the significant potential of acetylated tetrahydroquinoline derivatives as versatile therapeutic agents. The structure-activity relationship studies highlighted herein provide a valuable framework for the rational design of novel and more potent inhibitors for both cancer and neurodegenerative diseases. The detailed experimental protocols offer a practical resource for researchers engaged in the synthesis and evaluation of these promising compounds. Further exploration of the substitutions on the tetrahydroquinoline scaffold is warranted to optimize their pharmacological profiles and advance their development as clinical candidates.
References
- 1. Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER | Bentham Science [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
A Comparative Guide to Validating the Purity of Synthesized 1-Acetyl-1,2,3,4-tetrahydroquinoline by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 1-Acetyl-1,2,3,4-tetrahydroquinoline (ATHQ). Experimental data from analogous validated methods are presented to support the comparison, along with a detailed experimental protocol for a proposed HPLC method.
Comparison of Analytical Techniques for Purity Determination
The selection of an appropriate analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of sensitivity and accuracy. While HPLC is a widely used and robust technique for the analysis of N-acetylated heterocyclic compounds like ATHQ, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer alternative or complementary information.[1]
The following table summarizes the key performance parameters of these techniques, with data adapted from validated methods for structurally related N-acetylated compounds.[2][3][4]
| Parameter | HPLC | GC-MS | qNMR |
| Principle | Differential partitioning of analytes between a stationary and mobile phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. |
| Limit of Detection (LOD) | 0.03 - 0.35 µg/mL[3][4] | pg - ng range | ~0.1% |
| Limit of Quantification (LOQ) | 0.1 - 0.67 µg/mL[3][4] | ng - µg range | ~0.5% |
| Linearity (R²) | > 0.999[4] | > 0.99 | > 0.999[5] |
| Precision (%RSD) | < 2%[4] | < 15% | < 1%[5] |
| Accuracy (% Recovery) | 98 - 102% | 80 - 120% | 99 - 101% |
| Specificity | High, for separation of isomers and closely related impurities. | High, based on fragmentation patterns. | High, based on unique chemical shifts. |
| Throughput | High | Moderate | Low to Moderate |
| Sample Derivatization | Not typically required. | Often required for polar analytes to increase volatility.[6] | Not required. |
| Destructive | Yes | Yes | No |
Experimental Protocols
A robust analytical method is essential for the accurate determination of purity. The following is a detailed protocol for a proposed Reversed-Phase HPLC (RP-HPLC) method for the validation of this compound purity.
Proposed RP-HPLC Method for this compound
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
2. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the mobile phase (initial conditions) to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution to achieve a final concentration of approximately 0.1 mg/mL.
-
Diluent: Mobile phase A and B in the initial gradient ratio (90:10 v/v).
3. Potential Impurities to Monitor:
Based on the common synthesis routes for 1,2,3,4-tetrahydroquinolines and subsequent N-acetylation, the following potential impurities should be monitored:[7][8]
-
Starting Materials:
-
Quinoline (from incomplete reduction)
-
1,2,3,4-Tetrahydroquinoline (from incomplete acetylation)
-
Acetic anhydride (reagent)
-
-
By-products:
-
Di-acetylated species
-
Products of side reactions from the tetrahydroquinoline synthesis.[9]
-
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the process of validating the purity of synthesized this compound.
Caption: A flowchart illustrating the synthesis and subsequent purity validation workflow for this compound.
Caption: A diagram showing the essential parameters for the validation of an HPLC method according to ICH guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.insights.bio [cdn.insights.bio]
- 3. researchgate.net [researchgate.net]
- 4. A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 9. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 1-Acetyl-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes to 1-Acetyl-1,2,3,4-tetrahydroquinoline, a key intermediate in pharmaceutical and materials science. The following sections detail the most common synthetic strategies, presenting quantitative data, experimental protocols, and a visual representation of the synthetic pathways to aid in the selection of the most suitable method for a given application.
At a Glance: Comparison of Synthetic Routes
Two primary strategies for the synthesis of this compound are prevalent: the direct acetylation of commercially available 1,2,3,4-tetrahydroquinoline and a two-step approach involving the initial reduction of quinoline followed by acetylation. Each route offers distinct advantages regarding starting material availability, reaction conditions, and overall efficiency.
| Route | Starting Material | Key Steps | Overall Yield | Purity | Reaction Time | Key Advantages |
| 1 | 1,2,3,4-Tetrahydroquinoline | Acetylation | High (typically >90%) | High | Short (1-3 hours) | Simplicity, high yield, readily available starting material. |
| 2 | Quinoline | 1. Reduction 2. Acetylation | Moderate to High (variable) | Good to High | Longer (multi-step) | Utilizes a more fundamental and often cheaper starting material. |
Visualizing the Synthetic Pathways
The following diagram illustrates the logical flow of the two primary synthetic routes to this compound.
Caption: Synthetic pathways to this compound.
Experimental Protocols and Data
Route 1: Direct Acetylation of 1,2,3,4-Tetrahydroquinoline
This is the most straightforward method, involving the direct N-acetylation of the commercially available starting material.
Experimental Protocol:
A solution of 1,2,3,4-tetrahydroquinoline (1 equivalent) in a suitable solvent (e.g., dichloromethane or neat) is treated with an acetylating agent such as acetic anhydride (1.1-1.5 equivalents), often in the presence of a base (e.g., triethylamine or pyridine) to scavenge the acetic acid byproduct. The reaction is typically stirred at room temperature for a few hours. Upon completion, the reaction mixture is washed with water and saturated sodium bicarbonate solution, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography if necessary.
Quantitative Data:
| Acetylating Agent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Acetic Anhydride | Dichloromethane | Triethylamine | 25 | 2 | >95 |
| Acetic Anhydride | Neat | None | 100 | 1 | ~90 |
| Acetyl Chloride | Dichloromethane | Pyridine | 0-25 | 1 | >90 |
Route 2: Two-Step Synthesis from Quinoline
This route involves the initial reduction of the quinoline ring system to form 1,2,3,4-tetrahydroquinoline, which is then acetylated in a subsequent step.
Step 1: Reduction of Quinoline to 1,2,3,4-Tetrahydroquinoline
The reduction of the pyridine ring of quinoline can be achieved through various methods, with catalytic hydrogenation being the most common.
Experimental Protocol (Catalytic Hydrogenation):
Quinoline is dissolved in a suitable solvent (e.g., ethanol, methanol, or acetic acid) and subjected to hydrogenation in the presence of a catalyst. A variety of catalysts can be employed, with platinum-based catalysts often showing high efficacy. The reaction is carried out under a hydrogen atmosphere (from balloon pressure to high pressure) at room temperature or elevated temperatures until the uptake of hydrogen ceases. After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting 1,2,3,4-tetrahydroquinoline can be used in the next step with or without further purification.
Quantitative Data for Quinoline Reduction:
| Catalyst | Solvent | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) |
| PtO₂ (Adam's catalyst) | Acetic Acid | 3 | 25 | 24 | >90 |
| 5% Pd/C | Ethanol | 50 | 70 | 6 | ~85 |
| Raney Nickel | Ethanol | 100 | 100 | 12 | Variable |
Step 2: Acetylation of 1,2,3,4-Tetrahydroquinoline
The protocol for this step is identical to that described in Route 1 . The crude 1,2,3,4-tetrahydroquinoline obtained from the reduction step is acetylated using an appropriate acetylating agent. The overall yield for Route 2 is calculated based on the combined yields of the reduction and acetylation steps.
Discussion and Comparison
Route 1 is the preferred method for laboratory-scale synthesis when 1,2,3,4-tetrahydroquinoline is readily available. Its primary advantages are the simplicity of the single-step procedure, high yields, and short reaction times. This makes it an efficient and cost-effective option for producing this compound in a timely manner.
Route 2 is a viable alternative, particularly for large-scale industrial production where the cost of the starting material is a significant factor. Quinoline is generally less expensive than 1,2,3,4-tetrahydroquinoline. However, this route involves an additional reduction step, which requires specialized equipment for handling hydrogen gas and catalysts. The choice of reduction conditions can significantly impact the overall yield and purity of the final product. The multi-step nature of this route also increases the overall reaction and workup time.
Domino or One-Pot Syntheses: While less common for the specific synthesis of this compound, domino reactions starting from simpler precursors like anilines and α,β-unsaturated aldehydes or ketones can also be employed to construct the tetrahydroquinoline core. These methods can offer high atom economy but often require more complex reaction optimization and may result in a mixture of products. A subsequent acetylation step would still be necessary to obtain the final product.
Efficacy Showdown: A Comparative Guide to Tetrahydroquinoline-Derived Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, giving rise to a diverse array of pharmacologically active compounds. This guide provides a comparative analysis of the efficacy of notable drugs and clinical candidates derived from this versatile scaffold, with a focus on their applications in oncology, neurodegenerative diseases, and cardiovascular disorders. Experimental data is presented to offer a clear comparison of their performance, alongside detailed methodologies for key cited experiments and visual representations of their mechanisms of action.
Anticancer Agents: Targeting the Machinery of Cell Division
Tetrahydroquinoline derivatives have emerged as a promising class of anticancer agents, primarily by targeting fundamental processes of cell proliferation and survival. A notable example is Voreloxin , a first-in-class anticancer quinolone derivative that has been investigated in clinical trials for acute myeloid leukemia (AML).
Efficacy Data
| Compound | Cancer Type | Cell Line | IC50 / LD50 (µM) | Mechanism of Action | Reference |
| Voreloxin | Acute Myeloid Leukemia (AML) | Primary AML blasts (n=88) | 2.30 (mean LD50) | Topoisomerase II inhibitor | [1][2] |
| Acute Promyelocytic Leukemia | HL-60 | Synergistic with cytarabine | Topoisomerase II inhibitor | [3] | |
| Acute Myeloid Leukemia | MV4-11 | Synergistic with cytarabine | Topoisomerase II inhibitor | [3] | |
| Acute Lymphoblastic Leukemia | CCRF-CEM | Additive with cytarabine | Topoisomerase II inhibitor | [3] | |
| Compound 10e (morpholine-substituted THQ) | Lung Cancer | A549 | 0.033 | mTOR inhibitor | [4] |
IC50: Half-maximal inhibitory concentration. LD50: Lethal dose, 50%.
Mechanism of Action: Voreloxin
Voreloxin functions as a DNA intercalating agent and a topoisomerase II poison.[3][5][6] This dual mechanism leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA double-strand breaks, cell cycle arrest in the G2 phase, and ultimately, apoptosis.[5][6]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the tetrahydroquinoline derivative for a specified period (e.g., 48-72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[7][8]
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Topoisomerase II DNA Relaxation Assay
This assay determines the inhibitory effect of a compound on topoisomerase II-mediated DNA relaxation.
-
Reaction Setup: Supercoiled plasmid DNA (e.g., pBR322) is incubated with human topoisomerase IIα in a reaction buffer containing ATP and MgCl2.
-
Compound Addition: The tetrahydroquinoline derivative is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).
-
Electrophoresis: The reaction products are separated by agarose gel electrophoresis.
-
Visualization: The DNA bands are stained with ethidium bromide and visualized under UV light. Topoisomerase II relaxes supercoiled DNA, resulting in slower migration on the gel. An effective inhibitor will prevent this relaxation, leading to a higher proportion of supercoiled DNA.[1]
Neurodegenerative Diseases: Modulating Cellular Clearance Pathways
Tetrahydroisoquinoline derivatives, close structural relatives of tetrahydroquinolines, are showing promise in the treatment of neurodegenerative disorders like Alzheimer's disease by enhancing the clearance of pathogenic protein aggregates.
Efficacy Data
| Compound | Disease Model | Key Finding | Mechanism of Action | Reference |
| LH2-051 | APP/PS1 Mouse Model of Alzheimer's Disease | Significantly improves learning, memory, and cognitive function; enhances clearance of amyloid-beta plaques. | Dopamine Transporter (DAT) inhibitor, leading to TFEB activation and lysosome biogenesis. | [9][10][11] |
Mechanism of Action: LH2-051
LH2-051 is a lysosome-enhancing compound that inhibits the dopamine transporter (DAT). This inhibition leads to the inactivation of cyclin-dependent kinase 9 (CDK9) on the lysosomal membrane. Inactivated CDK9 is then released from the lysosome, leading to the activation of Transcription Factor EB (TFEB). Activated TFEB translocates to the nucleus and promotes the expression of genes involved in lysosome biogenesis and autophagy, thereby enhancing the clearance of cellular waste, including pathogenic protein aggregates like amyloid-beta.[9][11]
Experimental Protocols
In Vivo Assessment in Alzheimer's Disease Mouse Models (e.g., APP/PS1)
-
Animal Model: Utilize transgenic mice that develop key pathological features of Alzheimer's disease, such as amyloid plaques (e.g., APP/PS1 mice).
-
Drug Administration: Administer the tetrahydroquinoline derivative (e.g., LH2-051) or vehicle control to the mice over a specified period.
-
Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive functions like learning and memory. Common tests include the Morris water maze and Y-maze.
-
Histopathological Analysis: After the treatment period, sacrifice the animals and perform immunohistochemical analysis of brain tissue to quantify amyloid-beta plaque load.
-
Biochemical Analysis: Analyze brain homogenates to measure levels of key proteins involved in the drug's mechanism of action (e.g., TFEB, lysosomal proteins).
Cardiovascular Diseases: Targeting Lipid Metabolism
Tetrahydroquinoline derivatives have also been explored as inhibitors of Cholesteryl Ester Transfer Protein (CETP), a key player in cholesterol metabolism. Inhibition of CETP is a therapeutic strategy to raise high-density lipoprotein (HDL) cholesterol levels.
Efficacy Data
| Compound | Target | IC50 (nM) | Therapeutic Area | Reference |
| Tetrahydroquinoline A | CETP | 39 | Cardiovascular Disease (Atherosclerosis) | [12][13][14] |
Mechanism of Action: CETP Inhibition
CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (like LDL and VLDL) in exchange for triglycerides. By inhibiting CETP, tetrahydroquinoline derivatives block this transfer, leading to an increase in HDL cholesterol and a decrease in LDL cholesterol levels.
Experimental Protocols
In Vitro CETP Inhibition Assay (Fluorometric)
This assay measures the transfer of a fluorescently labeled lipid from a donor particle to an acceptor particle, mediated by CETP.
-
Reagent Preparation: Prepare assay buffer, donor particles (containing a self-quenched fluorescent lipid), and acceptor particles.
-
Reaction Setup: In a microplate, combine the CETP source (e.g., human plasma or recombinant CETP), donor particles, and acceptor particles in the assay buffer.
-
Inhibitor Addition: Add the tetrahydroquinoline derivative at various concentrations.
-
Incubation: Incubate the plate at 37°C.
-
Fluorescence Measurement: Measure the increase in fluorescence over time. As the fluorescent lipid is transferred from the donor to the acceptor particle, the quenching is relieved, resulting in an increase in fluorescence signal.
-
Data Analysis: Calculate the rate of CETP activity and determine the IC50 value of the inhibitor.[15][16]
References
- 1. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine | Haematologica [haematologica.org]
- 3. Voreloxin, a first-in-class anticancer quinolone derivative, acts synergistically with cytarabine in vitro and induces bone marrow aplasia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Voreloxin is an anticancer quinolone derivative that intercalates DNA and poisons topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Voreloxin Is an Anticancer Quinolone Derivative that Intercalates DNA and Poisons Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. LYECs: lysosome-enhancing compounds as potential therapeutic approaches for Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of the dopamine transporter promotes lysosome biogenesis and ameliorates Alzheimer's disease-like symptoms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and synthesis of potent inhibitors of cholesteryl ester transfer protein (CETP) exploiting a 1,2,3,4-tetrahydroquinoline platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Spectral Characteristics of 1-Acetyl-1,2,3,4-tetrahydroquinoline
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's spectral properties is fundamental for identification, purity assessment, and structural elucidation. This guide provides a comparative analysis of the spectral data for 1-Acetyl-1,2,3,4-tetrahydroquinoline against its parent compound, 1,2,3,4-tetrahydroquinoline, and a structurally related amide, N-phenylacetamide. The data presented herein has been compiled from various spectral databases and is intended to serve as a valuable cross-referencing tool.
Spectral Data Comparison
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for this compound and its selected alternatives.
¹H NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | 7.20-7.00 | m | - | Aromatic-H |
| 3.75 | t | 6.4 | N-CH₂ | |
| 2.70 | t | 6.4 | Ar-CH₂ | |
| 2.25 | s | - | COCH₃ | |
| 1.95 | m | - | CH₂ | |
| 1,2,3,4-Tetrahydroquinoline | 6.95 | d | 7.3 | Aromatic-H |
| 6.85 | t | 7.3 | Aromatic-H | |
| 6.58 | t | 7.3 | Aromatic-H | |
| 6.46 | d | 7.3 | Aromatic-H | |
| 3.80 | br s | - | NH | |
| 3.29 | t | 5.5 | N-CH₂ | |
| 2.76 | t | 6.4 | Ar-CH₂ | |
| 1.94 | m | - | CH₂ | |
| N-Phenylacetamide | 7.50 | d | 7.8 | Aromatic-H (ortho) |
| 7.30 | t | 7.8 | Aromatic-H (meta) | |
| 7.10 | t | 7.4 | Aromatic-H (para) | |
| 2.15 | s | - | COCH₃ |
¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 169.5 | C=O |
| 138.0, 129.0, 127.0, 126.5, 125.0, 124.0 | Aromatic-C | |
| 43.0 | N-CH₂ | |
| 27.0 | Ar-CH₂ | |
| 24.0 | COCH₃ | |
| 22.0 | CH₂ | |
| 1,2,3,4-Tetrahydroquinoline | 144.8 | C-N |
| 129.4, 126.7, 121.4, 117.1, 114.2 | Aromatic-C | |
| 42.1 | N-CH₂ | |
| 27.2 | Ar-CH₂ | |
| 22.5 | CH₂ | |
| N-Phenylacetamide | 168.9 | C=O |
| 138.2, 128.9, 124.2, 120.1 | Aromatic-C | |
| 24.4 | COCH₃ |
Mass Spectrometry (EI-MS) Data
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |
| This compound | 175 | 132, 117 |
| 1,2,3,4-Tetrahydroquinoline | 133 | 132, 117, 104 |
| N-Phenylacetamide | 135 | 93, 66, 43 |
Infrared (IR) Spectral Data
| Compound | Absorption Band (cm⁻¹) | Functional Group |
| This compound | 3050-2850 | C-H (aliphatic & aromatic) |
| 1660 | C=O (amide) | |
| 1600, 1490 | C=C (aromatic) | |
| 1,2,3,4-Tetrahydroquinoline | 3400 | N-H |
| 3050-2850 | C-H (aliphatic & aromatic) | |
| 1605, 1500 | C=C (aromatic) | |
| N-Phenylacetamide | 3300 | N-H |
| 3100-2900 | C-H (aliphatic & aromatic) | |
| 1665 | C=O (amide) | |
| 1600, 1500 | C=C (aromatic) |
Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean 5 mm NMR tube.
-
If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane, TMS).
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe to the appropriate nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
For ¹H NMR:
-
Set the spectral width to approximately 12-15 ppm.
-
Use a standard 30° or 45° pulse.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Set the spectral width to approximately 0-220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 128 or more) due to the low natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak or the internal standard.
-
Integrate the signals in the ¹H NMR spectrum.
-
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer's ion source. For volatile compounds, this can be done via a gas chromatograph (GC-MS) or a direct insertion probe.
-
-
Ionization:
-
Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV). This will cause the molecules to ionize and fragment.
-
-
Mass Analysis:
-
Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
Detect the separated ions, and record their abundance.
-
-
Data Analysis:
-
Generate a mass spectrum, which is a plot of ion abundance versus m/z.
-
Identify the molecular ion peak (M⁺) and the major fragment ions.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (for liquid samples):
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂). Transfer the solution to a liquid cell of known path length.
-
-
Background Spectrum:
-
Acquire a background spectrum of the empty salt plates or the pure solvent. This will be subtracted from the sample spectrum to remove atmospheric and solvent absorptions.
-
-
Sample Spectrum:
-
Place the prepared sample in the FTIR spectrometer.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the background spectrum from the sample spectrum.
-
Identify the characteristic absorption bands and correlate them to specific functional groups using a correlation chart.
-
Visualizations
The following diagrams illustrate the logical workflow for spectral data cross-referencing and the general experimental workflow for spectroscopic analysis.
Caption: Logical workflow for cross-referencing spectral data.
Caption: General experimental workflow for spectroscopic analysis.
A Comparative Guide to the Biological Evaluation of Novel Tetrahydroquinoline Derivatives
This guide provides a comprehensive comparison of the biological activities of novel tetrahydroquinoline derivatives, tailored for researchers, scientists, and professionals in drug development. It includes a summary of their anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties, supported by experimental data from recent studies. Detailed methodologies for key biological assays are also presented to facilitate the replication and validation of these findings.
Anticancer Activity
Tetrahydroquinoline and its isoquinoline scaffolds are significant heterocyclic compounds in the development of new anticancer drugs.[1] These derivatives have demonstrated notable cytotoxicity in various human cancer cell lines, acting through diverse mechanisms such as inducing apoptosis, inhibiting cell proliferation and migration, and disrupting crucial cellular signaling pathways.[1][2]
A variety of novel tetrahydroquinoline derivatives have been synthesized and evaluated for their antiproliferative effects against a range of cancer cell lines. For instance, some compounds have shown significant activity against colon and lung cancer cells.[3] Others have been identified as potent agents against breast cancer cell lines like MCF-7 and MDA-MB-231.[4] The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values.
Table 1: Comparative Anticancer Activity (IC₅₀ µM) of Novel Tetrahydroquinoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) | HCT-116 (Colon) | Micromolar concentrations | [2] |
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | HCT-116 (Colon) | ~13 | [3] |
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | A549 (Lung) | Potent cytotoxicity | [3] |
| Compound 6e (benzo-[h]quinoline derivative) | A549 (Lung) | 1.86 | [5] |
| Compound 6e (benzo-[h]quinoline derivative) | MCF-7 (Breast) | 3.91 | [5] |
| Compound 2 (tetrahydroquinoline with carboxyl group) | MCF-7 (Breast) | 50 (after 72h) | [4] |
| Compound 2 (tetrahydroquinoline with carboxyl group) | MDA-MB-231 (Breast) | 25 (after 72h) | [4] |
| Compound 3j (THQ-isoxazole hybrid) | HepG2 (Liver) | 5.20 | [6] |
| Compound 3a (THQ-isoxazole hybrid) | HepG2 (Liver) | 6.80 | [6] |
| Compound 3h (THQ-isoxazoline hybrid) | HeLa (Cervical) | 10.21 | [6] |
| Compound I-7 (tetrahydroquinoxaline sulfonamide) | HT-29 (Colon) | Moderate to strong inhibition | [7] |
Mechanism of Action: PI3K/AKT/mTOR Pathway
Several studies suggest that the anticancer effects of tetrahydroquinoline derivatives are mediated by their ability to modulate specific signaling pathways. One such critical pathway involved in cell growth and survival is the PI3K/AKT/mTOR pathway.[2] The compound (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) has been shown to induce massive oxidative stress, leading to autophagy via the PI3K/AKT/mTOR signaling pathway in colorectal cancer cells.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1-Acetyl-1,2,3,4-tetrahydroquinoline: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory safety. This guide provides detailed procedures for the proper disposal of 1-Acetyl-1,2,3,4-tetrahydroquinoline, a compound that requires careful handling due to its potential health and environmental hazards. Adherence to these guidelines is essential for protecting personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for the acetylated form was not immediately available, information for the parent compound, 1,2,3,4-tetrahydroquinoline, indicates that it is toxic if swallowed, may cause cancer, and is harmful to aquatic life with long-lasting effects.[1] Therefore, stringent safety measures must be observed.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.[1]
-
Respiratory Protection: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any vapors or aerosols.[1]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to treat it as hazardous chemical waste.
-
Containerization:
-
Do not mix this compound with other waste streams.[1]
-
Keep the chemical in its original, properly labeled container whenever possible. If transferring to a new container, ensure it is compatible, properly sealed, and clearly labeled with the chemical name and associated hazards.
-
-
Waste Collection:
-
Store the sealed container in a designated hazardous waste collection area. This area should be secure and accessible only to authorized personnel.[1]
-
-
Engage a Licensed Waste Disposal Service:
-
The disposal of this chemical must be handled by a licensed and approved waste disposal company.[1][2][3] These companies are equipped to manage hazardous chemical waste in accordance with all local, state, and federal regulations.
-
Provide the waste disposal service with a copy of the SDS and any other relevant information about the chemical.
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound should be handled as hazardous waste.[1] Do not rinse them into the public sewer system.
-
Follow the guidance of your institution's environmental health and safety (EHS) office or the licensed waste disposal company for the proper decontamination and disposal of these containers.
-
Emergency Procedures:
-
Spills: In the event of a spill, absorb the material with an inert absorbent material (e.g., sand, silica gel).[2] Collect the absorbed material into a sealed container for disposal as hazardous waste. Ensure the area is well-ventilated.
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
-
In all cases of exposure, seek immediate medical attention.[2]
-
Quantitative Data Summary
| Parameter | Value | Source |
| Acute Toxicity (Oral) | Category 3 (for 1,2,3,4-tetrahydroquinoline) | [1] |
| Carcinogenicity | Category 1B (for 1,2,3,4-tetrahydroquinoline) | [1] |
| Aquatic Hazard (Chronic) | Category 3 (for 1,2,3,4-tetrahydroquinoline) | [1] |
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety & Logistical Information for Handling 1-Acetyl-1,2,3,4-tetrahydroquinoline
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Acetyl-1,2,3,4-tetrahydroquinoline was located. The following guidance is based on the safety information for the closely related parent compound, 1,2,3,4-tetrahydroquinoline. It is imperative to consult the specific SDS for this compound upon its availability and to conduct a thorough risk assessment before handling this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its parent compound are associated with several potential hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. Based on available data for similar compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Some related chemicals are classified as toxic if swallowed and may cause cancer. Therefore, stringent adherence to safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory.
Summary of Recommended Personal Protective Equipment
| Protection Type | Recommended Equipment | Standard |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | Conforming to EN166 (EU) or NIOSH (US).[1] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended). | Inspected prior to use and conforming to EN 374.[3] |
| Fire/flame resistant and impervious clothing or lab coat. | To prevent skin exposure.[1][4] | |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter (e.g., Type A for organic gases and vapors). | NIOSH/MSHA or European Standard EN 149 approved.[1][5] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area, such as a chemical fume hood.[1][5]
-
Verify that safety showers and eyewash stations are readily accessible and in good working order.[6]
-
Have spill control materials (e.g., absorbent pads, vermiculite) readily available.[4]
2. Donning Personal Protective Equipment (PPE):
-
Inspect all PPE for integrity before use.
-
Don PPE in the following order: protective clothing, gloves, and finally, eye/face protection.
3. Handling the Chemical:
-
Avoid direct contact with the chemical. Use appropriate tools and techniques to minimize the generation of aerosols or dust.
-
Do not eat, drink, or smoke in the handling area.[5]
4. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation occurs.[1][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Disposal Plan
-
Waste Chemical: Dispose of contents and container in accordance with all local, regional, national, and international regulations. This should be done through a licensed chemical disposal company.[1] Do not allow the chemical to enter drains or sewer systems.[3]
-
Contaminated PPE: Used gloves and other disposable PPE should be collected in a designated, sealed container and disposed of as chemical waste.
Experimental Workflow for Safe Handling
Caption: Procedural workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
